Pyridoxal phosphate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDGCNFYWLIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048351 | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Acros Organics MSDS], Solid | |
| Record name | Pyridoxal 5-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 28 mg/mL | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-47-7 | |
| Record name | Pyridoxal 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyridoxal phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Catalytic Mechanism of Pyridoxal Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic transformations.[1] Its profound importance is particularly evident in amino acid metabolism, where it facilitates a wide range of reactions including transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1][2] At the heart of PLP's catalytic prowess lies its ability to form a covalent Schiff base (aldimine) with the amino group of a substrate. This linkage is the linchpin of a catalytic cycle that masterfully utilizes the electrophilic nature of the coenzyme's pyridine (B92270) ring to stabilize reaction intermediates.[1][3] This technical guide provides a comprehensive exploration of the catalytic mechanism of pyridoxal phosphate (B84403), presenting quantitative data, detailed experimental protocols, and visual diagrams to serve as a critical resource for researchers, scientists, and drug development professionals.
The Fundamental Chemistry of PLP Catalysis
The catalytic cycle of a PLP-dependent enzyme begins with the coenzyme already anchored within the enzyme's active site. The aldehyde group of PLP forms an internal aldimine, a Schiff base, with the ε-amino group of a specific lysine (B10760008) residue.[1][4] This internal aldimine represents the resting state of the enzyme. Upon the arrival of an amino acid substrate, a transimination reaction occurs. The α-amino group of the incoming substrate displaces the lysine's ε-amino group, leading to the formation of an external aldimine.[4][5]
The true catalytic genius of PLP is unveiled in the subsequent steps. The protonated pyridine ring of PLP acts as an "electron sink," effectively delocalizing the negative charge that develops in carbanionic intermediates through its conjugated π-system.[3][6] This stabilization is crucial for facilitating the cleavage of one of the three bonds to the α-carbon of the amino acid substrate. The specific bond cleaved is determined by the conformation of the external aldimine within the enzyme's active site, which is in turn dictated by the unique architecture of each PLP-dependent enzyme.
Key Reaction Types Catalyzed by PLP
The versatility of PLP allows it to participate in a wide variety of chemical transformations. The primary reaction types are categorized based on which bond to the α-carbon of the amino acid substrate is cleaved.
Transamination
In transamination reactions, the bond between the α-carbon and its hydrogen is broken.[5] This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release an α-keto acid and pyridoxamine-5'-phosphate (PMP).[4] The PMP then donates the amino group to another α-keto acid in the reverse reaction to regenerate PLP and form a new amino acid.[4] This process is central to amino acid biosynthesis and degradation.
Decarboxylation
For decarboxylation reactions, the bond between the α-carbon and the carboxyl group is cleaved, releasing carbon dioxide.[5][7] This reaction is critical for the synthesis of neurotransmitters such as serotonin, dopamine, and GABA.[8]
Racemization
PLP-dependent racemases catalyze the interconversion of L- and D-amino acids by breaking the Cα-H bond and allowing for reprotonation from the opposite face.[5][8] This is essential for the biosynthesis of bacterial cell walls and some antibiotics.[8]
β-Elimination and β-Substitution
In these reactions, the Cα-H bond is cleaved, and a subsequent elimination of a substituent on the β-carbon occurs.[5][7] This can be followed by the addition of a different nucleophile in a β-substitution reaction.
γ-Elimination and γ-Substitution
More complex reactions involve the cleavage of a bond at the γ-carbon of the amino acid side chain.[5][7] This is achieved through a double electron sink mechanism where PLP stabilizes two sequential carbanionic intermediates.[5][7]
Quantitative Data on PLP-Dependent Enzymes
The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio of k_cat/K_m represents the catalytic efficiency of the enzyme. Below is a summary of these parameters for several well-characterized PLP-dependent enzymes.
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Aspartate Aminotransferase (Cytoplasmic) | Sheep Liver | L-Aspartate | 2.96 | - | - |
| 2-Oxoglutarate | 0.093 | - | - | ||
| Aspartate Aminotransferase (Mitochondrial) | Sheep Liver | L-Aspartate | 0.40 | - | - |
| 2-Oxoglutarate | 0.98 | - | - | ||
| Alanine (B10760859) Racemase | Staphylococcus aureus | L-Alanine | - | - | - |
| D-Alanine | - | - | - | ||
| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.700 (at pH 9) | 1.63 (at pH 10) | - |
| Ornithine Decarboxylase | Physarum polycephalum | L-Ornithine | 0.13 (High affinity form) | - | - |
| 33 (Low affinity form) | - | - | |||
| GABA Aminotransferase | Various | GABA | 1-7 | 10-50 | - |
Experimental Protocols
A thorough understanding of the catalytic mechanism of PLP-dependent enzymes relies on a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
Enzyme Activity Assays
Principle: The activity of AST is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[9]
Materials:
-
Purified AST enzyme
-
AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
L-Aspartate solution
-
α-Ketoglutarate solution
-
NADH solution
-
Malate Dehydrogenase (MDH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing AST Assay Buffer, L-Aspartate, NADH, and MDH.
-
If using the apoenzyme, pre-incubate with PLP to allow for reconstitution.
-
Initiate the reaction by adding α-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot.
Principle: ODC activity is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[2]
Materials:
-
Purified ODC enzyme
-
ODC Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)
-
L-[1-¹⁴C]ornithine
-
Unlabeled L-ornithine
-
Pyridoxal 5'-phosphate (PLP) solution
-
NaOH solution for trapping ¹⁴CO₂
-
Scintillation cocktail and counter
Procedure:
-
Prepare the assay mix in a reaction tube containing ODC Assay Buffer, L-[1-¹⁴C]ornithine, unlabeled L-ornithine, and PLP.
-
Place a piece of filter paper saturated with NaOH in a scintillation vial to capture the released ¹⁴CO₂.
-
Initiate the reaction by adding the ODC enzyme to the assay mix and placing the tube inside the scintillation vial.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Allow time for the ¹⁴CO₂ to be fully trapped by the NaOH-saturated paper.
-
Remove the reaction tube, add scintillation cocktail to the vial, and measure the radioactivity using a scintillation counter.
Spectroscopic Analysis of Enzyme Intermediates
Principle: Different covalent intermediates in the PLP catalytic cycle (e.g., internal aldimine, external aldimine, quinonoid intermediate) often have distinct UV-visible absorbance spectra. These can be monitored to study the kinetics of their formation and decay.
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor (if starting with apoenzyme)
-
Substrate(s)
-
Buffer solution at the desired pH
-
Quartz cuvettes
-
UV-Visible Spectrophotometer (preferably with stopped-flow capabilities for rapid kinetics)
Procedure:
-
Enzyme Preparation: Prepare a solution of the holoenzyme in the desired buffer. A typical concentration for spectroscopic studies is in the range of 10-100 µM.
-
Baseline Spectrum: Record the absorption spectrum of the holoenzyme from approximately 250 nm to 600 nm. This represents the spectrum of the internal aldimine.
-
Initiation of Reaction: Add the substrate to the cuvette containing the enzyme solution.
-
Spectral Monitoring: Record spectra at various time points after substrate addition to observe the formation and decay of intermediates. For rapid reactions, use a stopped-flow spectrophotometer to mix the enzyme and substrate and record the spectral changes on a millisecond timescale.
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the rate constants for the formation and decay of each intermediate.
Site-Directed Mutagenesis
Principle: To investigate the role of specific amino acid residues in the active site, site-directed mutagenesis is used to replace them with other amino acids. The kinetic and spectroscopic properties of the mutant enzymes are then compared to the wild-type enzyme.
Procedure:
-
Primer Design: Design complementary mutagenic primers (25-45 bases) containing the desired mutation at the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein in an appropriate E. coli strain and purify it using standard chromatographic techniques.
-
Characterization: Characterize the purified mutant enzyme using the kinetic and spectroscopic assays described above.
X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme, offering insights into the architecture of the active site and the interactions with substrates and inhibitors.
Procedure:
-
Protein Purification and Concentration: Purify the PLP-dependent enzyme to homogeneity (>95%) and concentrate it to a high concentration (typically 2-50 mg/mL).
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data and use computational methods to solve the electron density map and build an atomic model of the protein. The model is then refined to best fit the experimental data.
Visualizing the Catalytic Mechanism and Workflows
Diagrams created using Graphviz (DOT language) illustrate the core catalytic cycle of PLP-dependent enzymes and a general experimental workflow for their study.
Caption: General catalytic cycle of PLP-dependent enzymes.
Caption: Key steps in the transamination mechanism.
Caption: A typical experimental workflow for PLP enzyme analysis.
Conclusion
The catalytic mechanism of pyridoxal phosphate is a testament to the elegance and efficiency of biological catalysis. Its ability to form a Schiff base intermediate and act as an electron sink allows for the catalysis of a remarkable diversity of chemical reactions that are fundamental to life. A deep, technical understanding of this core mechanism, supported by robust quantitative data and detailed experimental protocols, is not merely academic; it is the foundation upon which new discoveries are made and novel therapeutic strategies are built. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of PLP-dependent enzymes and harnessing their potential for applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. droracle.ai [droracle.ai]
- 7. file.elabscience.com [file.elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Pyridoxal Phosphate as a Coenzyme in Enzymatic Reactions: A Technical Guide
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the metabolically active form of vitamin B6, is a highly versatile coenzyme essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1][2] Its remarkable catalytic prowess stems from its ability to form a covalent Schiff base with the amino group of a substrate, and subsequently act as an electrophilic catalyst or "electron sink," stabilizing various carbanionic reaction intermediates.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of PLP-dependent catalysis, details the diversity of reactions facilitated by this coenzyme, presents quantitative data on enzyme-coenzyme interactions, and outlines key experimental protocols for the study of PLP-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PLP's biochemical significance.
Introduction: The Unparalleled Versatility of Pyridoxal Phosphate (B84403)
Pyridoxal 5'-phosphate (PLP) is one of the most versatile coenzymes in nature, participating in over 140 distinct enzymatic activities, which accounts for approximately 4% of all classified biochemical reactions.[2][3] PLP-dependent enzymes are ubiquitous across all domains of life and play indispensable roles in crucial metabolic pathways.[4][5] These pathways include the biosynthesis and degradation of amino acids, the synthesis of neurotransmitters (such as serotonin, dopamine, and GABA), and the metabolism of one-carbon units and amino sugars.[4][6][7] The central feature of PLP's functionality is the reactive aldehyde group, which is the key to its diverse catalytic capabilities.[6]
The Core Catalytic Mechanism
The catalytic cycle of virtually all PLP-dependent enzymes revolves around the formation and transformation of a Schiff base (or imine) linkage.[8][9] This covalent bond between the coenzyme and the substrate is the linchpin of catalysis.
Schiff Base Formation: The Linchpin of Catalysis
In the resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site, forming an internal aldimine .[1][9][10] This internal Schiff base holds the coenzyme in place.
The catalytic cycle begins when an amino acid substrate enters the active site. The α-amino group of the substrate displaces the enzyme's lysine residue in a process called transimination .[9][11] This reaction forms a new Schiff base, known as the external aldimine , linking the substrate directly to PLP.[9][12] This external aldimine is the central intermediate from which all subsequent reaction pathways diverge.[12][13]
The Pyridine (B92270) Ring as an "Electron Sink"
The true catalytic power of PLP is revealed after the formation of the external aldimine. The protonated pyridine ring of PLP acts as a potent electron sink , effectively stabilizing the negative charge that develops in carbanionic intermediates through resonance.[1][3][14] This stabilization lowers the activation energy for the cleavage of any of the four bonds around the α-carbon of the amino acid substrate, a feat that would be energetically unfavorable otherwise.[9][11] The specific bond that is cleaved is determined by the precise architecture of the enzyme's active site, which orients the substrate-PLP complex in a way that exposes a particular bond for catalysis.[2][13]
Diversity of PLP-Catalyzed Reactions
The ability of PLP to stabilize carbanionic intermediates allows PLP-dependent enzymes to catalyze a remarkable variety of reactions.[4][13]
| Reaction Type | Description | Key Outcome |
| Transamination | Transfer of an amino group from an amino acid to an α-keto acid. PLP acts as a temporary carrier of the amino group, converting to pyridoxamine (B1203002) phosphate (PMP).[9][10] | Interconversion of amino acids and α-keto acids. |
| Decarboxylation | Removal of the carboxyl group from an amino acid as CO₂.[6][9] | Synthesis of biogenic amines and neurotransmitters (e.g., GABA, histamine, dopamine).[2][6] |
| Racemization | Interconversion of L- and D-amino acids by removal and re-addition of the α-proton.[6][9] | Production of D-amino acids for bacterial cell walls or as metabolic intermediates. |
| β-Elimination/Substitution | Cleavage of a bond at the β-carbon of the amino acid side chain, often resulting in the elimination of a leaving group.[2][9] | Degradation of amino acids like serine and cysteine. |
| γ-Elimination/Substitution | Similar to β-elimination, but the reaction occurs at the γ-carbon of the side chain.[9] | More complex amino acid transformations. |
| Retro-Aldol/Claisen Cleavage | Cleavage of the Cα-Cβ bond of the amino acid side chain.[9] | Degradation of hydroxyamino acids like serine to glycine (B1666218).[9] |
PLP-Dependent Enzymes in Key Metabolic Pathways
The diverse chemistry of PLP underpins its central role in numerous metabolic processes critical for health and disease.
-
Neurotransmitter Synthesis: Many key neurotransmitters are synthesized via PLP-dependent decarboxylation reactions.[6][7] For example, L-DOPA decarboxylase produces dopamine, glutamic acid decarboxylase synthesizes GABA, and histidine decarboxylase generates histamine.[2][7]
-
Heme Synthesis: The first and rate-limiting step in heme biosynthesis is catalyzed by aminolevulinic acid synthase, a PLP-dependent enzyme that condenses glycine and succinyl-CoA.[2][6]
-
Tryptophan Metabolism: PLP-dependent enzymes are crucial at the intersection of host and microbial tryptophan metabolism, influencing pathways that produce neurotransmitters (serotonin) and other bioactive molecules.[12]
-
Glycogenolysis: In a unique role outside of amino acid metabolism, PLP is found on glycogen (B147801) phosphorylase, where it is used to break down glycogen into glucose-1-phosphate.[2]
Quantitative Analysis of PLP-Enzyme Interactions
The binding of PLP and its components to the apoenzyme (the enzyme without its cofactor) significantly impacts protein stability. This can be quantified by techniques like differential scanning calorimetry, which measures changes in thermal denaturation temperature (Tm) and enthalpy (ΔHd).
Table 1: Thermodynamic Contributions of Coenzyme Components to Aspartate Transaminase Stability[15]
| Isozyme | Apoenzyme State | Tm (°C) | ΔHd (cal g⁻¹) |
| Mitochondrial | Pi-free Apoenzyme | 47 | 4.7 |
| + Pi (high affinity site) | ~52 | - | |
| + Pi (low affinity site) | 62 | 7.0 | |
| Cytosolic | Pi-free Apoenzyme | 66 | 5.2 |
| + Pi (high affinity site) | ~71 | - | |
| + Pi (low affinity site) | 69.5 | 5.8 |
Data from a study on cytosolic and mitochondrial aspartate transaminase apoenzymes, demonstrating that the binding of phosphate ions (Pi), a component of PLP, enhances thermal stability.[15]
Experimental Methodologies for Studying PLP-Dependent Enzymes
Investigating the function of PLP-dependent enzymes requires specific experimental protocols to handle the cofactor-dependent nature of their activity.
Preparation of Apoenzyme
To study the role of PLP, it is often necessary to first remove the endogenous cofactor to generate the inactive apoenzyme.
-
Hydroxylamine Incubation: Holoenzyme can be incubated with hydroxylamine, which reacts with PLP to form an oxime, thereby releasing it from the active site lysine.[16]
-
UV Irradiation: In some cases, UV irradiation can be used to inactivate the enzyme, with activity restorable by the addition of exogenous PLP.[17]
Spectrophotometric Assays
Spectrophotometry is a common and effective method for measuring the activity of PLP-dependent enzymes.[18]
-
Direct Assays: Monitor the change in absorbance of a substrate or product that has a distinct chromophore. For example, the formation of the external aldimine between PLP and an amino acid substrate can often be monitored by an increase in absorbance in the visible spectrum.[1][19]
-
Coupled Assays: A more common approach where the product of the PLP-dependent reaction is used as a substrate for a second "coupling" enzyme. This second reaction produces or consumes a chromophore, like NADH (monitored at 340 nm), allowing for continuous monitoring of the primary reaction.[20]
Table 2: Comparison of Common Enzyme Activity Assay Methods[18]
| Assay Method | Principle | Throughput | Pros | Cons |
| Spectrophotometric | Measures change in absorbance of a chromophore.[18] | High | Cost-effective, simple, allows continuous kinetic monitoring. | Requires a chromophoric substrate/product or a suitable coupling enzyme. |
| Fluorometric | Measures change in fluorescence. | High | Higher sensitivity than spectrophotometry. | Susceptible to interference from fluorescent compounds. |
| HPLC-based | Separates and quantifies substrates and products. | Low-Medium | Highly specific and accurate, can monitor multiple species. | Requires specialized equipment, not continuous. |
| LC-MS-based | Separates by chromatography and detects by mass. | Low-Medium | Extremely sensitive and specific, provides structural information. | High cost, complex data analysis. |
General Protocol for a Continuous Spectrophotometric Coupled Assay
This protocol provides a general framework for measuring the activity of an aminotransferase, a major class of PLP-dependent enzymes.[20]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).[20]
-
Prepare stock solutions of the amino acid substrate (e.g., L-Aspartic Acid), the α-keto acid co-substrate (e.g., α-Ketoglutarate), NADH, and PLP (typically 10-100 µM final concentration).[20][21] Protect PLP from light.[21]
-
Prepare a solution of the coupling enzyme (e.g., Malate Dehydrogenase for an Aspartate Aminotransferase assay).[20]
-
-
Assay Mixture Preparation:
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[20]
-
Add the purified PLP-dependent enzyme or cell lysate to the wells.
-
Initiate the reaction by adding the α-keto acid co-substrate.[20]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes).[20]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/minute).
-
Subtract the rate of the "no-enzyme" control to determine the true enzymatic rate.[21]
-
Use the Beer-Lambert law and the extinction coefficient of NADH to convert the rate into units of enzyme activity.
-
Conclusion and Future Directions
Pyridoxal 5'-phosphate is a coenzyme of profound importance, whose fundamental chemical properties enable a vast and diverse range of essential biological reactions.[1] Its ability to form a Schiff base and act as an electron sink makes it an indispensable partner for enzymes involved in amino acid metabolism and beyond. For researchers and drug development professionals, a deep, technical understanding of these mechanisms is foundational. Given that genetic defects in PLP enzymes are implicated in numerous diseases and that several of these enzymes are established drug targets, continued investigation into their structure, function, and regulation holds significant promise for the development of novel therapeutic strategies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 7. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 8. Schiff base - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound and biotin as coenzymes and its functionspptx | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Controlling reaction specificity in this compound enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. The separate effects of coenzyme components may not be additive. Roles of pyridoxal and inorganic phosphate in aspartate aminotransferase apoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties and Structure of Pyridoxal 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of metabolic processes, primarily centered around amino acid transformations. Its unique chemical architecture, featuring a reactive aldehyde group, a phenolic hydroxyl, a protonatable pyridine (B92270) ring, and a phosphate (B84403) moiety for enzymatic anchoring, endows it with remarkable catalytic versatility. This technical guide provides a comprehensive overview of the chemical properties, structure, and function of PLP. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of its role in biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of PLP-dependent enzymes and the development of therapeutic agents targeting these pathways.
Chemical Properties and Structure
Pyridoxal 5'-phosphate is a complex organic molecule with the chemical formula C₈H₁₀NO₆P. Its structure is characterized by a pyridine ring, which acts as an electron sink, crucial for its catalytic activity. The key functional groups that define its chemical behavior are the aldehyde group at the 4-position, the hydroxyl group at the 3-position, the methyl group at the 2-position, and the 5'-phosphate group.[1]
The aldehyde group is the primary site of reactivity, readily forming a Schiff base (imine) with the primary amino groups of amino acids or the ε-amino group of a lysine (B10760008) residue within the active site of a PLP-dependent enzyme.[2] The phenolic hydroxyl group and the pyridine ring nitrogen are involved in acid-base catalysis and in stabilizing reaction intermediates through their protonation states.[1] The phosphate group serves as a crucial handle for the non-covalent, yet tight, binding of the coenzyme to the apoenzyme.[3]
Physicochemical Properties
A summary of the key physicochemical properties of pyridoxal 5'-phosphate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀NO₆P | [1] |
| Molecular Weight | 247.14 g/mol | [1] |
| Appearance | Pale yellow-white to light yellow crystalline powder | [4] |
| Melting Point | >255 °C (decomposes) | [4] |
| Solubility in Water | Soluble | [4] |
| pKa Values | Phosphate group: <2.5, 6.20; Hydroxyl group: 4.14; Pyridinium group: 8.69 | [5] |
| logP | -1.1 | [4] |
Spectroscopic Properties
The spectroscopic characteristics of PLP are highly sensitive to its chemical environment, particularly pH, making spectroscopy a powerful tool for studying its interaction with enzymes.
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| UV-Visible Spectroscopy | The absorption spectrum is pH-dependent due to different ionic and tautomeric forms. At pH 7.0, a prominent absorption maximum is observed around 388 nm. Formation of a Schiff base results in a new absorption band, typically around 410-430 nm. | [6][7] |
| Fluorescence Spectroscopy | PLP and its Schiff base derivatives are fluorescent. The emission spectrum is sensitive to the protonation state and the polarity of the environment, providing insights into the coenzyme's binding site in enzymes. | [6] |
| ¹H NMR Spectroscopy | Provides detailed information on the proton environments. At pH 7.0 in D₂O, characteristic signals include the aldehyde proton (~10 ppm), the aromatic proton (~8 ppm), and the methyl protons (~2.5 ppm). | [8] |
| ¹³C NMR Spectroscopy | The chemical shift of the C4' carbon (aldehyde) is a sensitive probe for Schiff base formation. In 13C-enriched PLP, the C4' resonance shifts significantly upon forming an imine linkage. | [9] |
| ³¹P NMR Spectroscopy | The chemical shift of the phosphate group is pH-dependent and provides information about its protonation state and interactions within the enzyme active site. | [10] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and purification of pyridoxal 5'-phosphate, as well as for its characterization using spectroscopic techniques.
Chemical Synthesis of Pyridoxal 5'-Phosphate
This protocol is a multi-step synthesis that involves the protection of the aldehyde group via Schiff base formation, followed by phosphorylation and subsequent deprotection.
Step 1: Synthesis of Pyridoxal-p-phenetidine Schiff Base (Protection)
-
Dissolve pyridoxal hydrochloride in an appropriate solvent (e.g., pyridine or an ionic liquid).
-
Add p-phenetidine (B124905) (p-ethoxyaniline) to the solution. The reaction proceeds to form the pyridoxal Schiff base.[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 35-45 °C) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]
-
The Schiff base product can be isolated by precipitation or extraction.
Step 2: Phosphorylation of the Schiff Base
-
Dissolve the dried pyridoxal Schiff base in a suitable solvent. Ionic liquids have been shown to be effective reaction media.[6]
-
Add a phosphorylating agent, such as polyphosphoric acid, to the solution.[6][11]
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours (e.g., 10-12 hours).[11]
-
Upon completion, cool the reaction mixture to induce the precipitation of the phosphorylated Schiff base.
-
Filter the solid product and wash it to remove residual reagents.[6]
Step 3: Hydrolysis of the Phosphorylated Schiff Base (Deprotection)
-
Suspend the pyridoxal 5'-phosphate Schiff base in an aqueous alkaline solution (e.g., 2 M sodium hydroxide).[6]
-
Stir the mixture at a controlled temperature (e.g., 35 °C) for a few hours to facilitate hydrolysis.[12]
-
After hydrolysis, the solution will contain pyridoxal 5'-phosphate and the protecting group (p-phenetidine).
-
Extract the mixture with an organic solvent (e.g., toluene) to remove the p-phenetidine. The aqueous phase contains the desired product.[6]
Purification of Pyridoxal 5'-Phosphate
Ion-Exchange Chromatography
-
The aqueous solution of pyridoxal 5'-phosphate from the synthesis is acidified and applied to a strong cation-exchange resin column (e.g., Dowex 50W-X8, H⁺ form).
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the pyridoxal 5'-phosphate from the column using a dilute acid solution (e.g., 0.1 N HCl).[12]
-
Monitor the fractions for the presence of PLP using UV-Vis spectroscopy (absorbance at 388 nm).
-
Pool the fractions containing the purified PLP.
Recrystallization
-
Concentrate the pooled fractions under reduced pressure at a low temperature (<40 °C).[12]
-
Adjust the pH of the concentrated solution to induce crystallization.
-
Add a suitable anti-solvent, such as n-propanol or ethanol, to promote the formation of crystals.[6][12]
-
Allow the solution to stand at a low temperature (e.g., 4 °C) to complete the crystallization process.
-
Collect the pale yellow crystals by filtration, wash with a cold solvent, and dry under vacuum.
Characterization of Pyridoxal 5'-Phosphate
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified PLP in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). For analysis, dilute the stock solution to a concentration that gives an absorbance in the linear range of the spectrophotometer (typically below 1.5).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
-
Measurement: Record the absorption spectrum from 250 nm to 600 nm. A characteristic peak should be observed around 388 nm at pH 7.0.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified PLP in a deuterated solvent (e.g., D₂O). Adjust the pD to the desired value using DCl or NaOD.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Measurement: Acquire ¹H, ¹³C, and ³¹P NMR spectra. The obtained spectra should be compared with published data for pure pyridoxal 5'-phosphate to confirm its identity and purity.[8][9][10]
Biological Role and Signaling Pathways
Pyridoxal 5'-phosphate is a coenzyme for over 140 different enzymes, participating in a wide range of metabolic reactions.[1] These reactions are crucial for the synthesis and degradation of amino acids, neurotransmitters, and other important biomolecules.
General Catalytic Mechanism of PLP-Dependent Enzymes
The catalytic cycle of a typical PLP-dependent enzyme begins with the PLP covalently bound to a lysine residue in the enzyme's active site, forming an "internal aldimine". An incoming amino acid substrate displaces the lysine to form an "external aldimine". This is the central intermediate from which various reactions can proceed, facilitated by the electron-withdrawing nature of the pyridine ring.
Caption: Generalized catalytic cycle of a PLP-dependent enzyme.
Biosynthesis of Pyridoxal 5'-Phosphate
In organisms capable of de novo synthesis, there are two main pathways for PLP biosynthesis: the DXP-dependent and the DXP-independent pathways. Animals, however, rely on the salvage pathway, converting dietary vitamin B6 vitamers into the active PLP form.
Caption: Overview of PLP biosynthesis pathways.
Experimental Workflows
The analysis of PLP in biological matrices or as a pure compound often relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of Pyridoxal 5'-Phosphate
A typical workflow for the quantitative analysis of PLP in a biological sample, such as plasma, is outlined below.
Caption: Experimental workflow for HPLC analysis of PLP.
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of fundamental importance in biochemistry. Its intricate chemical properties and structure are directly linked to its diverse catalytic functions. A thorough understanding of its chemistry, coupled with robust experimental methodologies for its study, is essential for advancing our knowledge of the numerous metabolic pathways in which it participates. This guide provides a foundational resource for researchers and professionals, aiming to facilitate further investigations into the roles of PLP in health and disease, and to aid in the development of novel therapeutic strategies targeting PLP-dependent enzymes.
References
- 1. [Preparation of radioactively tagged pyridoxal-5'-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 6. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US3527683A - Process for preparing pyridoxal-5-phosphate - Google Patents [patents.google.com]
- 9. SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]
- 10. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Discovery and history of pyridoxal phosphate as a vitamin B6 vitamer.
A Technical Guide to the Discovery and History of Pyridoxal (B1214274) Phosphate (B84403) as a Vitamin B6 Vitamer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridoxal phosphate (PLP), the active form of vitamin B6, is a vital coenzyme in a vast array of metabolic processes. Its discovery and the elucidation of its role as a vitamin B6 vitamer represent a significant chapter in the history of nutritional biochemistry. This technical guide provides a comprehensive overview of this journey, from the initial observations of vitamin B6 deficiency in animal models to the chemical synthesis and characterization of its various forms. We present detailed experimental protocols from the seminal studies, summarize key quantitative data, and provide visualizations of the critical experimental workflows and metabolic pathways to offer a thorough resource for professionals in research and drug development.
The Emergence of a New Vitamin: The "Rat Acrodynia Factor"
The story of vitamin B6 begins in the 1930s with the study of a specific dermatitis in rats, termed "rat acrodynia," characterized by redness and scaling of the paws, nose, and ears. In 1934, Paul György identified a factor in yeast that could cure this condition, distinguishing it from other known B vitamins and naming it vitamin B6.[1][2]
Key Experiment: Induction and Cure of Rat Acrodynia
The foundational experiment involved inducing a deficiency state in rats through a controlled diet and then demonstrating the curative effect of a specific nutritional factor.
A semi-synthetic diet was formulated to be deficient in vitamin B6 while providing all other known essential nutrients.
Table 1: Composition of the Basal Diet for Induction of Rat Acrodynia
| Component | Amount |
| Casein (purified) | 18 g |
| Sucrose | 68 g |
| Butter (unsalted) | 10 g |
| Cod liver oil | 2 g |
| Salt mixture (Osborne-Mendel) | 4 g |
| Vitamin Supplement | |
| Thiamine | 20 µg |
| Riboflavin | 20 µg |
Young rats fed this diet would develop characteristic skin lesions within 3-4 weeks. The curative potency of various substances was then tested by supplementing this basal diet.
Isolation and Chemical Characterization of Pyridoxine (B80251)
Following György's discovery, the next crucial step was to isolate and identify the chemical nature of vitamin B6.
Isolation of Crystalline "Factor I" (Pyridoxine)
In 1938, Samuel Lepkovsky successfully isolated a crystalline substance from rice bran that was active in curing rat acrodynia, which he named "Factor I".[1]
The isolation procedure was a multi-step process involving extraction, adsorption, and crystallization.
-
Extraction: Rice bran was extracted with hot ethanol.
-
Adsorption: The extract was treated with fuller's earth to adsorb the active factor.
-
Elution: The factor was eluted from the fuller's earth with a barium hydroxide (B78521) solution.
-
Precipitation: Impurities were removed by precipitation with lead acetate.
-
Further Purification: The filtrate was further purified by adsorption on charcoal and elution with ethanol.
-
Crystallization: The final active fraction was crystallized from an ethanol-ether mixture.
Structure Elucidation and Synthesis of Pyridoxine
In 1939, two independent groups, Richard Kuhn and his colleagues in Germany, and Stanton A. Harris and Karl Folkers at Merck and Co. in the United States, elucidated the structure of vitamin B6 as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine and named it pyridoxine.[1][2] Both groups also reported its chemical synthesis in the same year.[3][4][5][6]
The structure was determined through a series of chemical degradation and derivatization reactions.
-
Elemental Analysis and Molecular Formula Determination: Established the empirical formula as C₈H₁₁NO₃.
-
Titration and UV Absorption Spectroscopy: Indicated the presence of a phenolic hydroxyl group on a pyridine (B92270) ring.
-
Acetylation and Benzoylation: Showed the presence of two additional hydroxyl groups, which were alcoholic in nature.
-
Oxidation Reactions: Oxidation of pyridoxine derivatives yielded known pyridine carboxylic acids, which helped to establish the substitution pattern on the pyridine ring.
Discovery of the Vitamin B6 Vitamers: Pyridoxal and Pyridoxamine
Esmond Snell, through his work with microorganisms, discovered that pyridoxine was not the only form of vitamin B6. He identified two other naturally occurring forms with vitamin B6 activity: pyridoxal and pyridoxamine.[7][8]
Key Experiment: Microbiological Assay for Vitamin B6
Snell developed a microbiological assay using Streptococcus lactis (later reclassified as Lactococcus lactis) and Saccharomyces carlsbergensis (a type of yeast) which responded to different forms of vitamin B6. He observed that the growth-promoting activity of pyridoxine for these organisms could be significantly increased by treating it with amino acids or by autoclaving, suggesting its conversion to more active forms.
-
Basal Medium Preparation: A synthetic medium was prepared containing all the necessary nutrients for the microorganism except for vitamin B6.
-
Sample and Standard Preparation: Samples to be assayed and standards of known pyridoxine concentration were prepared in a series of dilutions.
-
Inoculation: The tubes containing the basal medium and the samples/standards were inoculated with a suspension of the test organism.
-
Incubation: The tubes were incubated at a controlled temperature (e.g., 30-37°C) for a specific period (e.g., 16-24 hours for bacteria, 48-72 hours for yeast).
-
Growth Measurement: The extent of microbial growth was measured turbidimetrically (by measuring the absorbance of the culture) or by titrating the acid produced during growth.
-
Calculation: The vitamin B6 content of the sample was determined by comparing the growth it produced with the growth produced by the known standards.
Table 2: Typical Composition of Basal Medium for S. carlsbergensis
| Component | Amount per 100 mL |
| Glucose | 2 g |
| Casein hydrolysate (vitamin-free) | 500 mg |
| Asparagine | 10 mg |
| Adenine sulfate | 1 mg |
| Guanine hydrochloride | 1 mg |
| Uracil | 1 mg |
| Xanthine | 1 mg |
| Salt Solution A | 0.5 mL |
| Salt Solution B | 0.5 mL |
| Thiamine | 10 µg |
| Riboflavin | 20 µg |
| Pantothenic acid | 10 µg |
| Niacin | 20 µg |
| Biotin | 0.4 µg |
| Inositol | 1 mg |
*Salt Solution A: K₂HPO₄ (25g) and KH₂PO₄ (25g) in 250 mL water. *Salt Solution B: MgSO₄·7H₂O (10g), NaCl (0.5g), FeSO₄·7H₂O (0.5g), and MnSO₄·4H₂O (0.5g) in 250 mL water.
This compound: The Active Coenzyme
Further research revealed that the various vitamin B6 vitamers are converted in the body to their phosphorylated forms. Pyridoxal 5'-phosphate (PLP) was identified as the primary coenzyme form, participating in a wide range of enzymatic reactions, particularly in amino acid metabolism.
Metabolic Pathways Involving this compound
PLP is a coenzyme for a large number of enzymes, including transaminases, decarboxylases, and racemases.
Transamination is the transfer of an amino group from an amino acid to a keto acid, a key process in amino acid synthesis and degradation.
PLP is essential for the decarboxylation of amino acids to form biogenic amines, including several important neurotransmitters.
Conclusion
The journey from the observation of a dietary deficiency disease in rats to the comprehensive understanding of this compound as a ubiquitous and essential coenzyme is a testament to the power of the scientific method. The pioneering work of György, Lepkovsky, Kuhn, Harris, Folkers, and Snell laid the foundation for our current knowledge of vitamin B6 metabolism and its critical importance in human health and disease. This technical guide provides a detailed look into the key experiments and discoveries that have shaped this field, offering a valuable historical and methodological resource for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Esmond E. Snell--the pathfinder of B vitamins and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nasonline.org [nasonline.org]
- 7. researchgate.net [researchgate.net]
- 8. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Pydoxal Phosphate and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism.[1] Its chemical versatility, stemming from a reactive aldehyde group, a phenolic hydroxyl group, and a phosphate (B84403) moiety, gives rise to complex and informative spectroscopic properties. A thorough understanding of these properties is indispensable for elucidating enzyme mechanisms, developing novel therapeutic agents, and designing robust analytical methodologies. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PLP and its derivatives, detailed experimental protocols for their analysis, and a summary of key quantitative data.
Core Spectroscopic Properties
The spectroscopic behavior of PLP is exquisitely sensitive to its microenvironment, including pH, solvent polarity, and binding to macromolecules. This sensitivity is the foundation of its utility as a spectroscopic probe in biochemical and biophysical studies.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of PLP is dominated by electronic transitions within the pyridine (B92270) ring and is highly dependent on the pH of the solution. This is due to the various ionic and tautomeric forms of the PLP molecule that exist in equilibrium, including the aldehyde, hydrated aldehyde (gem-diol), and hemiacetal forms.[1] The protonation states of the pyridine nitrogen and the phenolic hydroxyl group are the primary determinants of the observed absorption maxima (λmax).[1][2]
Upon reaction with an amino acid, PLP forms a Schiff base (or aldimine), a key intermediate in PLP-dependent enzymatic reactions.[3] The formation of the external aldimine by displacement of the internal aldimine (formed with a lysine (B10760008) residue in the enzyme's active site) leads to distinct spectral shifts that can be monitored to follow the course of the enzymatic reaction.[4] These intermediates, including the external aldimine and subsequent quinonoid species, are often chromophoric, with unique absorption characteristics that provide a window into the catalytic cycle.[2][4]
Fluorescence Spectroscopy
Pyridoxal 5'-phosphate and its derivatives, notably Schiff bases, exhibit fluorescence.[1] The fluorescence emission is highly sensitive to the protonation state of the molecule, the polarity of the solvent, and its interaction with macromolecules. For instance, the Schiff bases formed between PLP and amino acids are fluorescent, and their emission properties can offer insights into the local environment of the coenzyme within enzyme active sites.[5] When bound to enzymes, the fluorescence of PLP derivatives can be used to probe conformational changes and the formation of reaction intermediates. For example, the pyridoxamine-P moiety bound to aspartate transcarbamylase exhibits a fluorescence emission band at 395 nm at pH 8.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about PLP and its derivatives in solution and when bound to enzymes.
-
³¹P NMR: This technique is a powerful probe of the microenvironment of the 5'-phosphate group of enzyme-bound PLP.[7] The chemical shift of the ³¹P nucleus is sensitive to the protonation state of the phosphate group, its exposure to the solvent, and the tightness of its binding to the enzyme.[7][8] Changes in the ³¹P chemical shift can be used to track conformational changes and the dynamics of the enzyme during catalysis.[7]
-
¹³C NMR: By using ¹³C-labeled PLP, specific carbon atoms can be monitored. The chemical shift of the C4' (aldehyde) carbon is particularly sensitive to the formation of different chemical species, such as Schiff bases and other intermediates.[9]
-
¹H NMR: ¹H NMR spectra can provide information on the exchangeable protons of PLP-dependent enzymes, offering insights into the protonation state of the coenzyme and interacting residues in the active site.[10]
Circular Dichroism (CD) Spectroscopy
When PLP binds to the chiral environment of an enzyme's active site, it can exhibit an induced circular dichroism (ICD) spectrum.[11] This extrinsic Cotton effect can be used to monitor the binding of the coenzyme and its derivatives to apoenzymes. Changes in the CD spectrum can also indicate conformational changes in the protein upon ligand binding. CD spectroscopy is a quantitative technique, and the changes in the CD signal are directly proportional to the amount of the protein-ligand complex formed, allowing for the determination of binding constants.[12][13]
Quantitative Spectroscopic Data
The following tables summarize key quantitative spectroscopic data for PLP and some of its derivatives. Note that these values can be influenced by experimental conditions such as pH, temperature, and solvent.
Table 1: UV-Visible Absorption Maxima (λmax) of Pyridoxal Phosphate and its Derivatives
| Compound | Form/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pyridoxal 5'-Phosphate (PLP) | Free PLP (pH ~7) | ~388 | ~5000 |
| Free PLP (acidic) | ~295 | Not specified | |
| Free PLP (basic) | ~390, ~315 | Not specified | |
| Internal Aldimine (with enzyme) | ~330, ~430 | ~5000 | |
| External Aldimine (with amino acid) | 410 - 430 | Not specified | |
| PLP-Aspartate Schiff Base | pH 9.0 | 412 | Not specified |
| PLP-Valine Schiff Base | Not specified | Not specified | Not specified |
| Pyridoxic Acid | Photoproduct of PLP | 320 | Not specified |
| Pyridoxamine-P | Bound to Aspartate Transcarbamylase (pH 8) | 315 - 325 | Not specified |
| PLP-Aniline Schiff Base | in DMSO | 410 | Not specified |
| PLP-2-hydroxyaniline Schiff Base | in DMSO | 478 | Not specified |
| PLP-2-mercaptoaniline Schiff Base | in DMSO | 466 | Not specified |
Table 2: Fluorescence Emission Properties of this compound and its Derivatives
| Compound | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) |
| Pyridoxamine-P | 280 (energy transfer) | 395 | Not specified |
| PLP-L-isoleucine Schiff Base (protonated) | 415 | ~500 | 0.02 |
| PLP-L-isoleucine Schiff Base | 365 | 540 | Not specified |
| PLP-L-isoleucine Schiff Base | 355 | 470 | Not specified |
| PLP-Aniline Schiff Base | 365 | ~470 (in DMSO) | Not specified |
| PLP-2-hydroxyaniline Schiff Base | 390 | ~470 (in DMSO) | Not specified |
| PLP-2-mercaptoaniline Schiff Base | 320 | ~470 (in DMSO) | Not specified |
Table 3: NMR Chemical Shifts (δ) for this compound
| Nucleus | Species/Condition | Chemical Shift (δ) (ppm) |
| ³¹P | Free PLP (pH dependent) | Varies with pH |
| Enzyme-bound PLP | Corresponds to fully ionized phosphate monoesters | |
| ¹³C | C4' (aldehyde) | Sensitive to structure (range > 100 ppm) |
| C5' | Relatively insensitive to structure |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
Protocol 1: UV-Visible Absorption Spectroscopy of PLP
Objective: To obtain the UV-Visible absorption spectrum of PLP and determine its concentration.
Materials:
-
Pyridoxal 5'-phosphate monohydrate
-
Suitable buffer (e.g., phosphate buffer) at the desired pH
-
Degassed water
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PLP of a known concentration (e.g., 1 mM) in the chosen buffer. To minimize oxidation, use degassed water.[1] Ensure the PLP is completely dissolved.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation:
-
Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-600 nm).[1]
-
-
Measurement:
-
Record a baseline spectrum using the buffer solution alone.
-
Measure the absorbance of the PLP solutions, starting with the most dilute. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[1]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[1]
-
Protocol 2: Fluorescence Spectroscopy of PLP Derivatives
Objective: To measure the fluorescence emission spectrum of a PLP derivative (e.g., a Schiff base).
Materials:
-
PLP derivative of interest
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Determine Excitation Wavelength:
-
To directly probe the PLP cofactor or its derivative, set the excitation wavelength to its absorbance maximum (e.g., ~330 nm or ~415 nm).[4]
-
-
Record Emission Spectra:
-
Record the fluorescence emission spectrum of the sample.
-
If studying an enzymatic reaction, record emission spectra at different time points after adding the substrate.[4]
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity or shifts in the emission maximum to infer information about conformational changes or the formation of intermediates.
-
Protocol 3: NMR Spectroscopy of PLP
Objective: To obtain NMR spectra of PLP to study its structure and environment.
Materials:
-
Pyridoxal 5'-phosphate monohydrate
-
Deuterated solvent (e.g., D₂O for ¹H and ¹³C NMR)
-
DCl or NaOD for pD adjustment
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, ³¹P). For ³¹P NMR, proton noise decoupling can be used to obtain a single signal.[8]
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and signal intensities to obtain structural and dynamic information.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopy of PLP.
Caption: pH-Dependent Equilibria of PLP
Caption: Formation of a Schiff Base
Caption: General Spectroscopic Workflow
Conclusion
The spectroscopic properties of pyridoxal 5'-phosphate and its derivatives provide a powerful and versatile toolkit for researchers in biochemistry, enzymology, and drug development. The sensitivity of its UV-Visible absorption, fluorescence, NMR, and CD spectra to the local chemical environment allows for the detailed investigation of enzyme mechanisms, protein-ligand interactions, and the influence of various physicochemical parameters. By employing the detailed protocols and referencing the quantitative data provided in this guide, scientists can effectively leverage the unique spectroscopic characteristics of PLP to advance their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Light-Enhanced Catalysis by this compound Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the cellular inventory of this compound-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR spectra of exchangeable protons of this compound-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
The Electrophilic Heart of Catalysis: A Technical Guide to Pyridoxal 5'-Phosphate (PLP)
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in an estimated 4% of all classified enzymatic reactions.[1] Its remarkable versatility stems from a unique chemical architecture that allows it to act as a potent electrophilic catalyst, or "electron sink," facilitating a wide array of chemical transformations that are fundamental to life.[2][3][4] This technical guide provides an in-depth exploration of the electrophilic nature of PLP, detailing its catalytic mechanisms, quantitative performance, and the experimental methodologies used to investigate its function.
The Core of PLP's Electrophilic Nature: The Schiff Base and the Electron Sink
The catalytic prowess of PLP is intrinsically linked to its ability to form a covalent Schiff base (or aldimine) with an amino acid substrate.[5] This process begins with the PLP coenzyme already anchored within the enzyme's active site, its aldehyde group forming an "internal aldimine" with the ε-amino group of a conserved lysine (B10760008) residue.[5][6] Upon substrate binding, a transaldimination reaction occurs, where the α-amino group of the substrate displaces the enzyme's lysine, forming a new "external aldimine."[1][6]
This external aldimine is the key to catalysis. The PLP molecule's pyridine (B92270) ring, which is often protonated within the enzyme's active site, exerts a powerful electron-withdrawing effect.[7] This turns the entire PLP-substrate complex into a conjugated system that can effectively delocalize and stabilize the negative charge that develops in carbanionic intermediates.[2][7][8] This "electron sink" capability dramatically lowers the activation energy for the cleavage of one of the three bonds to the substrate's α-carbon.[2] The specific bond that is broken is precisely determined by the stereoelectronic arrangement of the substrate within the enzyme's active site.[6]
Mechanisms of PLP-Catalyzed Reactions
The electrophilic nature of the PLP-substrate aldimine allows for the catalysis of a diverse range of reactions, primarily centered on amino acid metabolism. The enzyme's three-dimensional structure dictates which bond to the α-carbon is oriented perpendicular to the plane of the PLP π-system, thus favoring its cleavage.
-
Transamination: In transamination, the Cα-H bond is broken. The resulting carbanionic intermediate, known as a quinonoid, is stabilized by the PLP electron sink.[2] Reprotonation at the C4' position of PLP leads to a ketimine intermediate, which upon hydrolysis, releases an α-keto acid and leaves the amino group attached to the coenzyme, now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP).[1][2] The PMP can then transfer the amino group to another α-keto acid to complete the catalytic cycle.[1]
-
Decarboxylation: For decarboxylation, the bond between the α-carbon and the carboxyl group (Cα-COO⁻) is cleaved. The electron sink of PLP stabilizes the resulting carbanion at the α-carbon.[6][9] Subsequent protonation of the α-carbon yields an amine product. This reaction is crucial for the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[10][9]
-
Racemization: Similar to transamination, racemization involves the cleavage of the Cα-H bond. However, instead of reprotonation at the C4' of PLP, the α-carbon is reprotonated, but from the opposite face, leading to the inversion of stereochemistry.[1]
-
β- and γ-Elimination Reactions: PLP can also facilitate the cleavage of bonds at the β- and γ-carbons of the amino acid side chain by acting as an electron sink to stabilize the intermediate carbanions.[4]
Quantitative Analysis of PLP Catalysis
The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). These values provide insight into substrate affinity and turnover rate, respectively.
| Enzyme Class | Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Aminotransferases | GABA Aminotransferase (GABA-T) | Varies | GABA | 1 - 7 | 10 - 50 | - |
| D-Amino Acid Transaminase | Aminobacterium colombiense | D-Alanine | 1.1 ± 0.1 | 140 ± 4 | 127,273 | |
| D-Amino Acid Transaminase | Aminobacterium colombiense | α-Ketoglutarate | 0.8 ± 0.1 | 140 ± 4 | 175,000 | |
| D-Amino Acid Transaminase | Aminobacterium colombiense | D-Glutamate | 0.11 ± 0.01 | 11.0 ± 0.2 | 100,000 | |
| D-Amino Acid Transaminase | Aminobacterium colombiense | Pyruvate | 0.4 ± 0.1 | 11.0 ± 0.2 | 27,500 | |
| Racemases | Cysteinolic Acid Racemase (ClaA) | Ruegeria pomeroyi | L-Cysteinolic Acid | - | 2.2 ± 0.1 | 9,800 ± 1,700 |
| Decarboxylases | Glutamate Decarboxylase (GAD) | Varies | L-Glutamate | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.[1][11][12] The kcat/Kₘ for ClaA is an apparent value.
Experimental Protocols for Studying PLP-Dependent Enzymes
A variety of experimental techniques are employed to characterize the function of PLP-dependent enzymes. Spectrophotometric assays are commonly used for steady-state kinetics, while stopped-flow techniques are essential for observing the rapid pre-steady-state phases of the reaction.
Spectrophotometric Assay for Aspartate Aminotransferase (AST)
This protocol describes a coupled-enzyme assay to continuously monitor the activity of Aspartate Aminotransferase (AST), a classic PLP-dependent enzyme.[7] The production of oxaloacetate by AST is coupled to its reduction to malate (B86768) by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[13]
Materials:
-
Purified AST enzyme
-
L-aspartate solution
-
α-ketoglutarate solution
-
NADH solution
-
Malate Dehydrogenase (MDH)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, L-aspartate, α-ketoglutarate, NADH, and MDH. The final concentrations should be optimized for the specific enzyme, but typical starting concentrations are in the millimolar range for substrates and micromolar for NADH.
-
Equilibration: Place the cuvette in the spectrophotometer set to 340 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Baseline Measurement: Record the absorbance for a few minutes to establish a stable baseline.
-
Initiate the Reaction: Add a small, known amount of the purified AST enzyme to the cuvette and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm over time. The rate of decrease in absorbance should be linear in the initial phase of the reaction.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: To determine Kₘ and kcat, repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid-mixing technique that allows for the observation of enzymatic reactions on the millisecond timescale.[14][15] This is crucial for studying the individual steps of the PLP catalytic cycle, such as the formation of the external aldimine and the quinonoid intermediate, which are often too fast to be observed by conventional methods.[15]
Principle:
Two or more solutions (e.g., enzyme and substrate) are rapidly mixed, and the reaction is monitored in real-time by measuring changes in absorbance or fluorescence.[14] The formation and decay of colored or fluorescent intermediates can be directly observed, providing rate constants for individual steps in the reaction mechanism.[15]
General Protocol:
-
Sample Preparation: Prepare solutions of the apoenzyme (enzyme without PLP), PLP, and the amino acid substrate in a suitable buffer.
-
Instrument Setup: Set up the stopped-flow instrument with the appropriate syringes for the reactants. The observation wavelength should be chosen based on the spectral properties of the expected intermediates (e.g., the quinonoid intermediate often has a distinct absorbance maximum).
-
Rapid Mixing: The instrument rapidly mixes the enzyme and substrate solutions.
-
Data Collection: The change in absorbance or fluorescence is recorded as a function of time, starting from the moment of mixing. Data is typically collected on a logarithmic timescale to capture both fast and slow phases of the reaction.[16]
-
Data Analysis: The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract the rate constants for the observed reaction steps.[16]
Visualizing PLP's Catalytic World
Graphviz diagrams can be used to illustrate the complex mechanisms and pathways involving PLP.
Caption: The transaldimination process from the internal to the external aldimine.
Caption: Stabilization of the carbanionic intermediate by the PLP electron sink.
Caption: The PLP-dependent synthesis of the neurotransmitter GABA from glutamate.
Caption: A typical experimental workflow for the characterization of a PLP enzyme.
Conclusion
The electrophilic nature of pyridoxal 5'-phosphate is a testament to the elegance and efficiency of biological catalysis. By forming a Schiff base with its substrate and leveraging the electron-withdrawing power of its pyridinium (B92312) ring, PLP provides a versatile platform for stabilizing high-energy carbanionic intermediates, thereby enabling a vast array of essential metabolic reactions. Understanding the intricate details of PLP's catalytic mechanism, supported by robust quantitative data and sophisticated experimental protocols, is paramount for researchers in the fields of biochemistry, enzymology, and drug development. The PLP-dependent enzymes, given their crucial roles in metabolism and neurotransmitter synthesis, represent a rich landscape of potential therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 10. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 11. To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologic.net [biologic.net]
- 15. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Core Mechanism of Pyridoxal Phosphate-Dependent Schiff Base Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic transformations. Its significance is particularly pronounced in amino acid metabolism, where it facilitates reactions such as transamination, decarboxylation, racemization, and elimination.[1][2] At the core of PLP's catalytic power is its ability to form a covalent adduct, known as a Schiff base or aldimine, with the amino group of a substrate.[1] This linkage is the linchpin of a catalytic cycle that leverages the coenzyme's unique electrophilic properties to stabilize crucial reaction intermediates.[2][3] This technical guide provides a comprehensive exploration of the mechanism of Schiff base formation with PLP, offering critical insights for researchers and professionals in drug development and enzyme engineering.
The Foundational Chemistry of Schiff Base Formation
The catalytic cycle of a PLP-dependent enzyme begins not with a free coenzyme, but with PLP already anchored within the enzyme's active site. The aldehyde group of PLP forms an initial Schiff base with the ε-amino group of a specific lysine (B10760008) residue, creating a structure known as the internal aldimine .[1][4] This internal aldimine represents the resting state of the enzyme, primed for substrate binding.
Caption: Formation of the internal aldimine within the enzyme active site.
Upon the entry of an amino acid substrate, a transimination reaction occurs.[2] This is a two-step process that swaps the lysine linkage for a new one with the substrate.
-
Nucleophilic Attack: The α-amino group of the incoming substrate acts as a nucleophile, attacking the electrophilic carbon of the internal aldimine. This forms a tetrahedral intermediate called a geminal diamine (or carbinolamine).[4]
-
Formation of the External Aldimine: The geminal diamine intermediate is unstable. The ε-amino group of the lysine residue is eliminated, and a new imine bond is formed between PLP and the amino acid substrate. This new complex is termed the external aldimine .[5]
Caption: The transimination process leading to the external aldimine.
The true catalytic genius of PLP is revealed in the subsequent steps. The pyridine (B92270) ring of the external aldimine acts as an "electron sink," stabilizing the negative charge that develops in carbanionic intermediates through resonance.[6][7][8] This delocalization of electrons is critical for lowering the activation energy of the various reactions catalyzed by PLP-dependent enzymes, such as the cleavage of bonds at the α-carbon of the amino acid.[3][9]
Caption: The PLP pyridine ring acts as an electron sink to stabilize intermediates.
Quantitative Analysis of Schiff Base Formation
The formation and hydrolysis of the PLP-amino acid Schiff base are reversible processes governed by specific rate constants. These kinetics are highly dependent on factors such as pH, temperature, and the specific amino acid substrate. The stability of the Schiff base is crucial for the overall efficiency of the enzymatic reaction.
Below is a summary of kinetic and equilibrium data for the formation of Schiff bases between PLP and various amino compounds. The apparent formation rate constant (k₁) and hydrolysis rate constant (k₂) are key parameters in understanding the dynamics of this interaction.
| Amino Compound | pH | Temperature (°C) | Ionic Strength (M) | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | K_eq (M⁻¹) | Reference |
| L-Tryptophan | 7.0 | 25 | 0.1 | 25.1 | 0.045 | 558 | [10] |
| L-Tryptophan | 8.0 | 25 | 0.1 | 79.4 | 0.032 | 2481 | [10] |
| L-Tryptophan | 9.0 | 25 | 0.1 | 158.5 | 0.025 | 6340 | [10] |
| Glycine | 7.4 | 25 | 0.1 | 42.7 | 0.051 | 837 | [11] |
| L-Serine | 7.5 | 25 | - | Data not specified | Data not specified | Study conducted | [12] |
| L-Leucine (in CTAB) | 7.0 | 25 | - | Increased | Decreased | Increased Stability | [11] |
Note: The presence of surfactants like CTAB can significantly alter the reaction kinetics by providing a partially hydrophobic microenvironment.[11]
Experimental Protocols for Studying Schiff Base Formation
A variety of biophysical techniques are employed to investigate the mechanism and kinetics of PLP-dependent enzymes. Detailed protocols for the most common methods are provided below.
UV-Vis Spectrophotometry for Equilibrium Analysis
This method is used to monitor the formation of the PLP-amino acid Schiff base (external aldimine) by observing changes in the UV-Vis spectrum. The aldimine adducts typically have distinct absorbance maxima compared to free PLP.[1][13]
Objective: To monitor the formation of the external aldimine and determine the equilibrium constant.
Materials:
-
Purified apoenzyme (enzyme without PLP)
-
Pyridoxal 5'-phosphate (PLP) solution
-
Amino acid substrate solution
-
Reaction buffer (e.g., potassium phosphate (B84403) or HEPES at a specific pH)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a solution of the apoenzyme in the reaction buffer.
-
Record a baseline spectrum of the apoenzyme solution.
-
Add a known concentration of PLP to the apoenzyme solution to form the holoenzyme (internal aldimine).
-
Allow the mixture to incubate to ensure complete formation of the internal aldimine. Record the spectrum, noting the characteristic peak.
-
Initiate the reaction by adding a saturating concentration of the amino acid substrate.
-
Continuously record spectra until no further changes are observed, indicating that the reaction has reached equilibrium.
-
The shift in the absorbance maximum and the final absorbance value can be used to calculate the concentration of the external aldimine and determine the equilibrium constant (K_eq).[13]
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Stopped-Flow Kinetics for Pre-Steady-State Analysis
This rapid-mixing technique allows for the observation of fast, pre-steady-state reaction kinetics, including the rates of formation of early intermediates like the external aldimine, which occur on a millisecond timescale.[1]
Objective: To determine the pre-steady-state rate constants for the formation of reaction intermediates.
Materials:
-
Purified holoenzyme (enzyme with PLP bound)
-
Amino acid substrate solution
-
Reaction buffer
-
Stopped-flow spectrophotometer with absorbance or fluorescence detection
Protocol:
-
Load the holoenzyme solution into one syringe of the stopped-flow instrument.
-
Load the amino acid substrate solution into the other syringe.
-
Set the spectrophotometer to monitor a specific wavelength corresponding to a key reaction intermediate (e.g., the external aldimine or quinonoid intermediate).
-
Rapidly mix the contents of the two syringes. The instrument's dead time is typically in the millisecond range.
-
Record the change in absorbance or fluorescence as a function of time.
-
Fit the resulting kinetic trace to an appropriate equation (e.g., single or double exponential) to extract the observed rate constants (k_obs).
-
Repeat the experiment at various substrate concentrations to determine the elementary rate constants of the reaction mechanism.
Caption: Workflow for stopped-flow kinetic analysis of PLP enzymes.
NMR Spectroscopy for Structural Characterization
NMR can provide detailed structural information about the Schiff base and other reaction intermediates, including their protonation states, which are often difficult to determine by other methods.
Objective: To characterize the structure and protonation state of the external aldimine and other intermediates.
Materials:
-
Isotopically labeled (e.g., ¹³C, ¹⁵N) PLP and/or amino acid substrate
-
Purified apoenzyme
-
NMR buffer (e.g., deuterated buffer with appropriate salts)
-
High-field NMR spectrometer
Protocol:
-
Reconstitute the apoenzyme with the isotopically labeled PLP to form the labeled holoenzyme.
-
Add the isotopically labeled amino acid substrate to form the external aldimine.
-
To "trap" the intermediate for analysis, a non-reactive substrate analog or a mutant enzyme that stalls the reaction at a specific step may be used.[1]
-
Acquire NMR spectra (e.g., ¹³C-NMR, ¹⁵N-NMR, or 2D correlation spectra).
-
Analyze the chemical shifts and coupling constants to deduce the covalent structure, geometry, and protonation state of the trapped intermediate.
Conclusion
The formation of a Schiff base between pyridoxal 5'-phosphate and an amino substrate is a deceptively simple yet profoundly elegant chemical transformation that underpins a vast and diverse range of essential biological reactions.[1] For researchers in the life sciences and professionals in drug development, a deep, technical understanding of this core mechanism is not merely academic; it is the foundation upon which new discoveries are made and novel therapeutic strategies are built. By elucidating the kinetics, thermodynamics, and structural details of this process, scientists can design more effective enzyme inhibitors, engineer novel biocatalysts, and gain deeper insights into the fundamental chemistry of life.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
The Cornerstone of Metabolism: A Technical Guide to Pyridoxal Phosphate Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural dietary sources of pyridoxal (B1214274) phosphate (B84403) (PLP) precursors, their profound importance in human metabolism, and the analytical methodologies used for their quantification. As the metabolically active form of vitamin B6, PLP is a critical coenzyme in a vast array of enzymatic reactions, making a thorough understanding of its precursors—pyridoxine (B80251), pyridoxal, and pyridoxamine (B1203002)—essential for research and development in nutrition, disease pathology, and therapeutics.
Natural Sources and Quantitative Distribution of Pyridoxal Phosphate Precursors
Vitamin B6 is a collective term for a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP).[1] The primary dietary precursors that are converted to the active coenzyme PLP in the body are PN, PL, and PM.[1] These precursors are widely distributed in varying concentrations across a diverse range of food sources. The bioavailability of these forms can differ, with pyridoxine glucoside, found in many plant-based foods, being less bioavailable than the forms found in animal products.[1]
Quantitative Data on PLP Precursors in Plant-Based Foods
Plant-derived foods are significant sources of vitamin B6, with pyridoxine being a predominant form.[2] The following table summarizes the quantitative distribution of pyridoxine, pyridoxal, and pyridoxamine in a selection of plant-based foods.
| Food Item | Pyridoxine (PN) (µ g/100g ) | Pyridoxal (PL) (µ g/100g ) | Pyridoxamine (PM) (µ g/100g ) | Total Vitamin B6 (µ g/100g ) |
| Dried Garlic | - | 957.9 | - | 957.9 |
| Sweet Corn | - | - | - | - |
| Broccoli | - | - | - | - |
| Purslane | - | - | - | - |
| Cauliflower | - | - | - | - |
| Green Beans | - | - | - | - |
| Fennel | - | - | - | - |
| Tomato | - | - | - | - |
| Figs | 334.5 | 39.4 | 0.7 | 374.7 |
| Bananas | 24.1 | 76.4 | 188.5 | 288.9 |
| Kiwi | 63.5 | 50.1 | - | 113.6 |
| Mandarin | 61.0 | 5.7 | 34.9 | 101.6 |
| Oranges | 30.8 | 47.6 | 9.1 | 87.5 |
| Pineapple | 19.0 | 4.9 | 53.7 | 77.7 |
| Wheat Germ | - | - | - | 564.1 |
| Rice | 60.9 | - | - | 60.9 |
| Wheat Flour | - | - | - | 30.1 |
| Wheat Bread | - | - | - | - |
Data extracted from a study on plant-based foods.[2] Note: Some values were not reported in the source.
Quantitative Data on PLP Precursors in Animal-Based Foods
Animal products are rich sources of pyridoxal and pyridoxamine and their phosphorylated forms.[3] The following table presents the concentrations of pyridoxine, pyridoxal, and pyridoxamine in various animal-derived foods.
| Food Item | Pyridoxine (PN) (µ g/100g ) | Pyridoxal (PL) (µ g/100g ) | Pyridoxamine (PM) (µ g/100g ) | Total Vitamin B6 (µ g/100g ) |
| Golden Grey Mullet | - | - | - | 616.3 |
| Anchovies | - | - | - | 122 |
| Veal Fillet | - | - | - | 376.1 |
| Veal Sirloin | - | - | - | - |
| Beef Sirloin | - | - | - | - |
| Chicken Breast | - | - | - | 329.5 |
| Chicken Thigh | - | - | - | 209.8 |
Data extracted from a study on animal-based foods.[3] Note: Individual vitamer concentrations for all items were not fully detailed in the source but ranges were provided. For instance, in fish, the PL form ranged from 32.5% to 53.1% and the PM form from 46.9% to 67.5% of the total vitamin B6.[3]
Dietary Importance and Metabolic Significance
The precursors of this compound are of paramount importance for human health, playing a central role in over 100 enzymatic reactions, primarily related to protein metabolism.[1] The active coenzyme, PLP, is indispensable for amino acid metabolism, neurotransmitter synthesis, heme biosynthesis, and glycogenolysis.
Key Metabolic Roles of this compound:
-
Amino Acid Metabolism: PLP is a crucial coenzyme for transaminases, decarboxylases, and racemases, enzymes that are fundamental for the synthesis and degradation of amino acids.
-
Neurotransmitter Synthesis: The production of key neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA is dependent on PLP-dependent enzymes.
-
Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, a rate-limiting enzyme in the heme biosynthetic pathway.
-
Glycogenolysis: PLP is a component of glycogen (B147801) phosphorylase, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate.
The recommended dietary allowance (RDA) for vitamin B6 for adults is 1.3 to 1.7 mg/day.[4] Deficiency, though rare in the general population, can lead to a range of clinical manifestations including microcytic anemia, dermatitis, cheilosis, glossitis, and neurological symptoms such as depression, confusion, and peripheral neuropathy.
Experimental Protocols for Quantification
Accurate quantification of PLP precursors in food and biological matrices is crucial for nutritional assessment and clinical diagnostics. The two most common methodologies are High-Performance Liquid Chromatography (HPLC) and microbiological assays.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection is a highly sensitive and specific method for the simultaneous quantification of pyridoxine, pyridoxal, and pyridoxamine.
Detailed Methodology:
-
Sample Preparation and Extraction:
-
Homogenize a known weight of the food sample (e.g., 5 g).[5]
-
Extract the vitamers using an acidic solution, such as 0.1 M HCl, by autoclaving at 121°C for 30 minutes.[5]
-
For phosphorylated forms, enzymatic hydrolysis with acid phosphatase is required to convert them to their free forms. For glycosylated forms in plant materials, β-glucosidase is used.[6]
-
Cool the extract, adjust the pH to approximately 4.5 with a sodium acetate (B1210297) solution, and dilute to a known volume with deionized water.[5]
-
Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm filter prior to injection into the HPLC system.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a phosphate buffer (e.g., 0.033 M phosphoric acid) with an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH (e.g., 2.2). Acetonitrile is often used as the organic modifier in a gradient system.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Temperature: The column is maintained at a constant temperature, for example, 30°C.
-
-
Fluorescence Detection:
-
The native fluorescence of the B6 vitamers is utilized for detection.
-
Excitation Wavelength: 290 nm.
-
Emission Wavelength: 395 nm.
-
A post-column derivatization step with a reagent like sodium bisulfite can be used to enhance the fluorescence of pyridoxal.[8]
-
-
Quantification:
-
Prepare standard solutions of pyridoxine, pyridoxal, and pyridoxamine of known concentrations.
-
Generate a calibration curve by plotting the peak area or height against the concentration of the standards.
-
Determine the concentration of each vitamer in the sample extract by comparing its peak area/height to the calibration curve.
-
Microbiological Assay
The microbiological assay is a classic method that relies on the growth of a microorganism that requires vitamin B6 for its proliferation. Saccharomyces uvarum (formerly Saccharomyces carlsbergensis) is a commonly used yeast for this purpose.[10][11]
Detailed Methodology:
-
Sample and Standard Preparation:
-
Prepare sample extracts as described for the HPLC method (acid hydrolysis and pH adjustment).
-
Prepare a series of standard solutions of pyridoxine with known concentrations.
-
-
Assay Medium Preparation:
-
Prepare a basal medium that contains all the necessary nutrients for the growth of Saccharomyces uvarum except for vitamin B6.
-
Dispense the basal medium into assay tubes.
-
-
Inoculation and Incubation:
-
Add aliquots of the sample extracts and standard solutions to the respective assay tubes containing the basal medium.
-
Inoculate each tube with a standardized suspension of Saccharomyces uvarum.
-
Incubate the tubes at a controlled temperature (e.g., 30°C) for a specified period (e.g., 16-24 hours).[12]
-
-
Measurement of Growth:
-
After incubation, measure the growth of the yeast in each tube. This can be done by measuring the turbidity using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
-
Quantification:
-
Create a standard curve by plotting the turbidity (or another measure of growth) against the concentration of the pyridoxine standards.
-
Determine the vitamin B6 concentration in the sample by interpolating its corresponding growth measurement on the standard curve.
-
Mandatory Visualizations
Metabolic Pathway of this compound Synthesis
The following diagram illustrates the salvage pathway for the synthesis of the active coenzyme pyridoxal 5'-phosphate (PLP) from its dietary precursors: pyridoxine, pyridoxal, and pyridoxamine.
Caption: Salvage pathway for PLP synthesis from dietary precursors.
Experimental Workflow for HPLC Analysis of PLP Precursors
The following diagram outlines the typical experimental workflow for the quantitative analysis of pyridoxine, pyridoxal, and pyridoxamine in a food matrix using HPLC with fluorescence detection.
Caption: Workflow for HPLC analysis of Vitamin B6 precursors.
References
- 1. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Vitamin B6 • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. d-nb.info [d-nb.info]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids-In Vitro Digestion Studies in Different Nutritional Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. youtube.com [youtube.com]
- 10. Growth response of the yeasts Saccharomyces uvarum and Kloeckera brevis to the free biologically active forms of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on Pyridoxal Phosphate Homeostasis and Regulation within the Cell
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme for over 140 enzymatic reactions, playing a pivotal role in a vast array of metabolic processes.[1][2] Its functions are particularly critical in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[3][4] The intracellular concentration of PLP is tightly regulated through a complex interplay of biosynthesis, salvage pathways, transport, and binding to proteins. Dysregulation of PLP homeostasis is implicated in numerous pathologies, including neurological disorders and certain types of cancer, making the enzymes and transporters involved in its metabolism attractive targets for drug development.[5][6] This technical guide provides a comprehensive overview of the core principles of PLP homeostasis, detailing the key enzymatic players, their regulation, and the experimental methodologies used to study these processes.
Introduction to Pyridoxal Phosphate (B84403) (PLP)
Vitamin B6 exists in six interconvertible forms, known as vitamers: pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[7] PLP is the most biologically active form, functioning as a coenzyme for a wide range of enzymes, including aminotransferases, decarboxylases, and racemases.[1][8] Its versatility stems from the ability of its aldehyde group to form a Schiff base with the amino group of a substrate, and its pyridine (B92270) ring to act as an electron sink, stabilizing reaction intermediates.[8][9]
Cellular Uptake and Transport of Vitamin B6 Vitamers
The journey of vitamin B6 into the cell begins with the uptake of unphosphorylated vitamers from the extracellular environment. In eukaryotic cells, this process is facilitated by specific transport systems. For instance, in Saccharomyces cerevisiae, the Tpn1p transporter, a member of the major facilitator superfamily, is responsible for the high-affinity uptake of pyridoxine, pyridoxamine, and pyridoxal.[5] This transport is achieved through a proton symport mechanism.[5] While the specific transporters in mammalian cells are less well-characterized, the entry of B6 vitamers is known to be a crucial step for their subsequent conversion to PLP.[10]
The PLP Salvage Pathway: Core Enzymatic Machinery
Animals primarily rely on a "salvage pathway" to synthesize PLP from dietary vitamin B6 and to recycle the vitamer from the degradation of PLP-dependent enzymes.[6][11] This pathway involves two key enzymes: Pyridoxal Kinase (PLK) and Pyridoxine 5'-phosphate Oxidase (PNPO).
Pyridoxal Kinase (PLK)
Pyridoxal kinase (EC 2.7.1.35) is a ubiquitous ATP-dependent enzyme that catalyzes the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine at the 5' position to produce PLP, PNP, and PMP, respectively.[12][13] In humans, this enzyme is encoded by the PDXK gene.[14] The reaction mechanism is proposed to be an acid-base catalysis.[15]
Pyridoxine 5'-phosphate Oxidase (PNPO)
Pyridoxine 5'-phosphate oxidase (EC 1.4.3.5) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final and rate-limiting step in the de novo synthesis of PLP.[16][17] It oxidizes both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP.[16][18] The human PNPO is encoded by the PNPO gene.[19]
Regulation of Intracellular PLP Levels
Maintaining PLP homeostasis is critical, as both deficiency and excess can be detrimental. The cell employs several mechanisms to tightly control the concentration of free PLP.
-
Enzyme Kinetics and Product Inhibition: The enzymes of the salvage pathway play a crucial role in regulating PLP levels. PNPO, being the rate-limiting enzyme, is a key control point.[17] Furthermore, PLP itself acts as a product inhibitor of PNPO, creating a negative feedback loop to prevent its overproduction.[17]
-
Dephosphorylation: PLP levels are also controlled by the action of phosphatases, which can dephosphorylate PLP to pyridoxal. This dephosphorylation is a mechanism to reduce the concentration of free PLP.[11]
-
PLP-Binding Proteins: Recently, proteins specifically involved in PLP homeostasis have been identified. These PLP homeostasis proteins (PLPHPs) can bind PLP and are thought to be involved in the dynamic management and buffering of the intracellular PLP pool, ensuring its availability for apoenzymes while preventing toxic accumulation.[20][21][22]
Signaling Pathways and Metabolic Integration
PLP is a central player in numerous metabolic pathways, and its availability can significantly impact cellular function.
Neurotransmitter Synthesis
PLP is an indispensable cofactor for the synthesis of several key neurotransmitters.[3][23]
-
Dopamine (B1211576) and Serotonin (B10506): DOPA decarboxylase, a PLP-dependent enzyme, catalyzes the final step in the synthesis of both dopamine (from L-DOPA) and serotonin (from 5-hydroxytryptophan).[3]
-
GABA: The synthesis of the inhibitory neurotransmitter GABA from glutamate (B1630785) is catalyzed by the PLP-dependent enzyme glutamate decarboxylase.[1]
-
Norepinephrine: PLP is also crucial for the synthesis of norepinephrine.[23]
Deficiencies in PLP can lead to impaired neurotransmitter synthesis, which is implicated in neurological conditions such as epilepsy.[19][24]
One-Carbon Metabolism
PLP is a critical cofactor in one-carbon metabolism, a network of reactions essential for the synthesis of nucleotides and for methylation reactions.[25] Specifically, the enzyme serine hydroxymethyltransferase, which catalyzes the interconversion of serine and glycine, requires PLP to transfer a one-carbon unit to tetrahydrofolate.[25][26]
Amino Acid and Lipid Metabolism
PLP is a cofactor for a vast number of enzymes involved in the biosynthesis and catabolism of amino acids.[4][7] It is also essential for the biosynthesis of sphingolipids, where it is required for the synthesis of ceramide.[7]
Data Presentation: Quantitative Insights into PLP Homeostasis
Understanding the quantitative aspects of PLP homeostasis is crucial for researchers. The following tables summarize key data from the literature.
Table 1: Representative Concentrations of PLP and Related Vitamers
| Vitamer | Sample Type | Organism | Concentration (nmol/L) |
|---|---|---|---|
| PLP | Human Plasma | Healthy Adults | 65.10 ± 4.70[27] |
| PLP | Human Plasma | Healthy Subjects | 40.6 (median)[28] |
| 4-Pyridoxic Acid | Human Plasma | Healthy Subjects | 17.5 (median)[28] |
Table 2: Kinetic Parameters of Key Enzymes in PLP Homeostasis
| Enzyme | Organism | Substrate | Km | kcat (s-1) |
|---|---|---|---|---|
| Pyridoxine 5'-phosphate Oxidase | Human | Pyridoxine 5'-phosphate | Low µM range[17] | 0.2[17] |
| Pyridoxine 5'-phosphate Oxidase | Human | Pyridoxamine 5'-phosphate | Low µM range[17] | - |
| Pyridoxal Kinase | Saccharomyces cerevisiae | Pyridoxine | 0.55 µM[5] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PLP homeostasis.
Measurement of PLP in Biological Samples
A common method for PLP quantification involves an enzymatic assay coupled with high-performance liquid chromatography (HPLC).
Protocol: Enzymatic Assay with HPLC-Electrochemical Detection [27]
-
Sample Preparation:
-
Precipitate proteins from plasma or other biological samples using trichloroacetic acid.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Extract the trichloroacetic acid from the supernatant with ethyl ether.
-
-
Enzymatic Reaction:
-
Use L-tyrosine apodecarboxylase, a PLP-dependent enzyme.
-
Incubate the prepared sample with L-tyrosine. The rate of conversion of L-tyrosine to tyramine (B21549) is proportional to the PLP concentration.
-
-
Quantification by HPLC:
-
Separate tyramine from the reaction mixture using reverse-phase HPLC.
-
Detect and quantify tyramine using an electrochemical detector.
-
-
Standard Curve:
-
Generate a standard curve using known concentrations of PLP to determine the concentration in the samples.
-
Apoenzyme Preparation and Reconstitution
Studying the interaction of PLP with its target enzymes often requires the preparation of the apoenzyme (the enzyme without its cofactor) and subsequent reconstitution with PLP.
Protocol: Apoenzyme Preparation and Reconstitution [29][30]
-
Apoenzyme Preparation:
-
To a solution of the purified holoenzyme, add hydroxylamine (B1172632) to a final concentration of 50 mM.
-
Incubate to allow the hydroxylamine to react with and remove the PLP.
-
Remove the hydroxylamine and the displaced PLP-oxime by extensive dialysis or by using a desalting column.
-
Confirm the removal of PLP by monitoring the disappearance of the characteristic absorbance peak of the internal aldimine bond (around 410-430 nm) using UV-Vis spectroscopy.
-
-
Reconstitution with PLP:
-
Prepare a stock solution of PLP.
-
Add a molar excess of the PLP stock solution to the apoenzyme solution.
-
Incubate to allow the PLP to bind to the active site.
-
If necessary, remove excess unbound PLP by dialysis or buffer exchange.
-
-
Confirmation of Reconstitution:
-
Spectroscopy: Confirm the formation of the internal aldimine by observing the appearance of an absorbance peak between 410-430 nm.
-
Activity Assay: Perform a functional assay to confirm that the reconstituted holoenzyme is catalytically active.
-
Visualizing Cellular Pathways and Workflows
Diagrams are provided to illustrate the key pathways and experimental workflows discussed in this guide.
PLP Salvage Pathway
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 8. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vitamins B2 and B6 Transport by Renal and Hepatic Cells - Donald Mc Cormick [grantome.com]
- 11. canalcientifico.chilehuevos.cl [canalcientifico.chilehuevos.cl]
- 12. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 14. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 15. Crystal structure and catalytic mechanism of pyridoxal kinase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteopedia.org [proteopedia.org]
- 17. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 18. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medlineplus.gov [medlineplus.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two this compound homeostasis proteins are essential for management of the coenzyme pyridoxal 5'-phosphate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Two this compound HOMEOSTASIS PROTEINs are essential for management of the coenzyme in plants | Sciety [sciety.org]
- 23. researchgate.net [researchgate.net]
- 24. storymd.com [storymd.com]
- 25. researchgate.net [researchgate.net]
- 26. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Catalysis: Unveiling the Critical Role of the Phosphate Group in PLP-Dependent Enzyme Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme indispensable for a vast array of enzymatic reactions crucial to cellular metabolism. While the reactivity of its pyridoxal ring and aldehyde group is well-documented, the 5'-phosphate group often receives less attention. However, this seemingly simple phosphate (B84403) moiety is far from a passive anchor; it is a critical determinant of PLP's catalytic efficiency, acting as a lynchpin that governs binding, structural integrity, and the intricate chemical transformations at the heart of PLP-dependent enzyme function. This technical guide delves into the multifaceted roles of the phosphate group in PLP catalytic activity, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Phosphate Group as an Anchor: Ensuring Precise Cofactor Positioning
The primary and most fundamental role of the 5'-phosphate group is to securely anchor the PLP coenzyme within the active site of its cognate apoenzyme. This binding is not merely for attachment but is crucial for the precise orientation of the pyridoxal ring, which is essential for catalysis. The phosphate group interacts with a conserved region of the enzyme often referred to as the "phosphate binding cup," a pocket typically rich in positively charged and hydrogen-bond-donating residues such as arginine, lysine (B10760008), and serine, as well as the backbone amides of a glycine-rich loop.[1] These interactions provide a substantial portion of the binding energy for the cofactor.
The significance of this anchoring role is underscored by studies comparing the activity of enzymes reconstituted with PLP versus its dephosphorylated analog, pyridoxal. For instance, in serine palmitoyltransferase, replacement of PLP with pyridoxal results in a more than 10-fold decrease in enzyme activity, highlighting the phosphate group's critical contribution to catalytic efficiency.[2]
Table 1: Comparative Kinetic Parameters of PLP-Dependent Enzymes with PLP and Pyridoxal
| Enzyme | Organism | Coenzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Fold Decrease in k_cat_/K_m_ (Pyridoxal vs. PLP) |
| Serine Palmitoyltransferase | Sphingomonas paucimobilis | PLP | ~0.02 (for L-serine) | ~1.5 | ~7.5 x 10⁴ | >10 |
| Pyridoxal | N/A | <0.15 | <7.5 x 10³ | |||
| Alanine Racemase | Bacillus pseudofirmus OF4 | PLP | 41.79 (for L-alanine) | 10,500 units/mg | N/A | N/A |
| 14.91 (for D-alanine) | 3708 units/mg |
Note: N/A indicates data not available in the searched literature. The data for Alanine Racemase does not include a direct comparison with pyridoxal.
A Direct Participant in Catalysis: The Phosphate Group as a General Acid-Base Catalyst
Beyond its structural role, the phosphate group of PLP can actively participate in the catalytic mechanism by acting as a general acid-base catalyst. Its ability to accept and donate protons is crucial for several steps in the catalytic cycle of various PLP-dependent enzymes. The pKa of the phosphate group is modulated by the protein environment, allowing it to function effectively at physiological pH.
A prime example of this catalytic role is observed in glycogen (B147801) phosphorylase, a fold type V PLP-dependent enzyme. In this enzyme, the phosphate group of PLP is directly involved in the proton transfer required for the phosphorolysis of glycogen.[3] It donates a proton to the substrate phosphate, facilitating the cleavage of the glycosidic bond.
In other enzymes, such as kynureninase, the phosphate group has been suggested to function as an acid-base catalyst to promote proton transfer during the formation of the external aldimine and to accelerate the formation of a gem-diol intermediate in the hydrolytic cleavage reaction.[2]
Facilitating Proton Shuttling and Storage in Complex Reaction Mechanisms
Quantum mechanical/molecular mechanical (QM/MM) calculations have provided deeper insights into the dynamic role of the phosphate group, revealing its function as a proton shuttle and temporary storage site in complex multi-step reactions. In the catalytic cycle of methionine-γ-lyase, for example, the phosphate group, in concert with active site residues, participates in a proton relay network.[4][5] It can accept a proton from one intermediate and donate it to another at a later stage of the reaction, effectively acting as a dual proton acceptor/donor. This ability to temporarily store and transfer protons is critical for navigating the intricate energy landscape of the catalytic cycle.[4][5]
Figure 1: A simplified logical diagram illustrating the role of the PLP phosphate group as a proton acceptor and its involvement in a proton relay network within the enzyme active site.
Inducing and Stabilizing Catalytically Competent Conformations
The binding of the phosphate group can induce significant conformational changes in the enzyme, transitioning it from an inactive to a catalytically competent state. These conformational changes can involve the ordering of flexible loops in the active site, the reorientation of key catalytic residues, and even alterations in the oligomeric state of the enzyme.
Crystallographic studies of various PLP-dependent enzymes have captured these conformational shifts.[6][7] For example, the binding of PLP can trigger the closure of an active site lid, creating a microenvironment that is shielded from the solvent and optimized for catalysis.[1] The phosphate group's interactions with the protein scaffold are crucial for stabilizing this active conformation throughout the catalytic cycle. The dihedral angle between the pyridine (B92270) ring and the Schiff-base linkage of PLP has been observed to vary significantly during catalysis, a conformational change essential for processes like nucleophilic attack by the substrate and directing carbanion formation.[1][8]
Figure 2: A workflow diagram illustrating how the binding of the PLP phosphate group can induce a conformational change in the apoenzyme, leading to the formation of a catalytically active holoenzyme.
Experimental Protocols for Investigating the Role of the Phosphate Group
A variety of experimental techniques are employed to elucidate the function of the PLP phosphate group. These methods range from kinetic analyses to high-resolution structural studies.
Preparation of Apoenzyme and Reconstitution
A crucial first step in studying the contribution of the phosphate group is the preparation of the apoenzyme (the enzyme without the cofactor).
Protocol for Apoenzyme Preparation:
-
Incubation: Incubate the purified holoenzyme with a reagent that reacts with PLP, such as hydroxylamine (B1172632) or a high concentration of a substrate analog, to displace the cofactor.[9]
-
Removal of Cofactor: Remove the displaced PLP and the reacting agent by extensive dialysis against a suitable buffer or by gel filtration chromatography.[9]
-
Storage: Store the resulting apoenzyme at low temperatures (e.g., -80°C), often in the presence of a cryoprotectant like glycerol (B35011) to maintain its stability.[9]
Protocol for Reconstitution for Kinetic Assays:
-
Pre-incubation: Pre-incubate the apoenzyme with a known concentration of PLP or a PLP analog (like pyridoxal) before initiating the reaction.
-
Optimization: The incubation time and temperature should be optimized to ensure complete reconstitution of the holoenzyme.[9]
Enzyme Kinetic Assays
Kinetic assays are fundamental for quantifying the impact of the phosphate group on catalytic efficiency.
General Protocol for a Continuous Spectrophotometric Assay (e.g., for Aminotransferases):
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the appropriate buffer, substrate (e.g., an amino acid and an α-keto acid), and any necessary coupling enzymes and their substrates (e.g., malate (B86768) dehydrogenase and NADH).[9]
-
Reconstitution: If using the apoenzyme, add PLP or pyridoxal and pre-incubate to allow for reconstitution.
-
Initiation: Initiate the reaction by adding the final substrate or the enzyme.
-
Monitoring: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) over time using a spectrophotometer.[9][10]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change and use this data to determine kinetic parameters such as K_m_ and k_cat_.[10]
Figure 3: A general experimental workflow for determining the kinetic parameters of a PLP-dependent enzyme after reconstitution with PLP or its analog.
Spectroscopic and Structural Methods
-
UV-Visible Spectroscopy: This technique is used to monitor the formation of the internal and external aldimines, which have characteristic absorbance maxima. The formation of the internal Schiff base between PLP and an active site lysine often results in a new absorbance peak in the 410-430 nm region.[10]
-
31P NMR Spectroscopy: This powerful technique directly probes the local environment of the phosphate group, providing information about its protonation state, solvent accessibility, and interactions with the protein.
-
X-ray Crystallography: High-resolution crystal structures of PLP-dependent enzymes in different catalytic states provide invaluable snapshots of the interactions between the phosphate group and the active site residues, as well as any conformational changes that occur during catalysis.[8]
-
Site-Directed Mutagenesis: By systematically mutating the amino acid residues in the phosphate binding cup and analyzing the kinetic and structural consequences, researchers can dissect the contribution of each interaction to cofactor binding and catalysis.
Conclusion and Future Directions
The 5'-phosphate group of PLP is a key player in the catalytic prowess of a vast family of enzymes. Its roles extend far beyond simple anchoring, encompassing direct participation in catalysis as a general acid-base catalyst, facilitation of intricate proton relay networks, and the induction and stabilization of catalytically active enzyme conformations. A thorough understanding of these functions is paramount for elucidating the mechanisms of PLP-dependent enzymes and for the rational design of novel inhibitors and biocatalysts.
Future research in this area will likely focus on:
-
Advanced Computational Studies: Employing more sophisticated QM/MM simulations to further dissect the dynamic role of the phosphate group in proton transfer and in modulating the electronic properties of the pyridoxal ring.
-
Time-Resolved Structural Biology: Using techniques like time-resolved X-ray crystallography to capture the fleeting intermediates of the catalytic cycle and directly visualize the movement of the phosphate group and its associated protons.
-
Development of Novel Probes: Designing and synthesizing new PLP analogs with modified phosphate groups to systematically probe the steric and electronic requirements for optimal catalytic activity.
By continuing to unravel the intricate functions of this crucial moiety, the scientific community will be better equipped to harness the power of PLP-dependent enzymes for applications in medicine and biotechnology.
References
- 1. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 4. A shared mechanistic pathway for pyridoxal phosphate–dependent arginine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. PLP undergoes conformational changes during the course of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Beyond the Canonical: A Technical Guide to Non-Classical Pyridoxal Phosphate Dependent Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of these non-classical PLP-dependent reactions, providing a detailed overview of their mechanisms, quantitative data for key examples, and insights into the experimental protocols used to study them. We will delve into the realms of radical-mediated rearrangements, intricate C-C bond formations, and surprising oxidative chemistry, all orchestrated by the remarkable PLP cofactor.
Radical-Mediated Rearrangements: The Aminomutases
A significant departure from the classical carbanion-based chemistry of PLP is the involvement of radical intermediates.[5][6] Several PLP-dependent aminomutases utilize a one-electron-based mechanism, often in concert with S-adenosylmethionine (SAM) and a [4Fe-4S] cluster or a cobalamin cofactor, to catalyze the 1,2-migration of an amino group.[5][7][8][9][10]
Lysine (B10760008) 2,3-Aminomutase
Lysine 2,3-aminomutase (LAM) catalyzes the interconversion of L-lysine (B1673455) to L-β-lysine.[6][11] This reaction is a key step in the biosynthesis of certain antibiotics and involves the generation of a 5'-deoxyadenosyl radical from SAM, which initiates the radical rearrangement.[7]
Quantitative Data for Lysine 2,3-Aminomutase
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Methanococcus maripaludis C7 | L-Lysine | 19.2 ± 4.9 | 14.3 ± 1.7 | [6] |
Experimental Protocol: Lysine 2,3-Aminomutase Assay
The activity of lysine 2,3-aminomutase can be determined by quantifying the formation of β-lysine from L-lysine. A common method involves the following steps:
-
Enzyme Reaction: The reaction mixture typically contains the purified enzyme, L-lysine, S-adenosylmethionine (SAM), and a reducing agent like sodium dithionite (B78146) in an anaerobic environment.[6] The reaction is incubated at an optimal temperature and pH (e.g., 37°C, pH 8.0).[6]
-
Derivatization: The reaction is quenched, and the amino acid products (lysine and β-lysine) are derivatized with phenylisothiocyanate (PITC).[6][12]
-
HPLC Analysis: The PITC-derivatized amino acids are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm.[6] The amount of β-lysine produced is used to calculate the enzyme activity.
Lysine 5,6-Aminomutase and Ornithine 4,5-Aminomutase
These enzymes catalyze similar 1,2-amino group migrations but at different positions on the substrate backbone. Lysine 5,6-aminomutase interconverts D-lysine and 2,5-diaminohexanoate, while ornithine 4,5-aminomutase acts on D-ornithine.[3][9][13] Both enzymes are dependent on PLP and adenosylcobalamin.[3][9][13][14] The study of these enzymes often involves monitoring the formation of their respective products and the use of deuterium-labeled substrates to probe for kinetic isotope effects, which can reveal rate-limiting steps in the catalytic cycle.[3]
C-C Bond Formation via γ-Substitution: The Fub7 Story
Quantitative Data for Fub7
Experimental Protocol: Fub7 Enzyme Assay
A general approach to assaying Fub7 activity would involve:
-
Reaction Setup: Incubating the purified Fub7 enzyme with its substrates, O-acetyl-L-homoserine and a suitable carbon nucleophile, in a buffered solution containing PLP.
-
Product Detection: Monitoring the formation of the C-C coupled product over time. This can be achieved using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Separating the product from the substrates and quantifying its concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and confirmation of the product's identity.
-
-
Kinetic Analysis: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters like Km and kcat can be determined.
Unconventional Oxidations: PLP-Dependent Oxidases
Perhaps one of the most surprising non-classical activities of PLP-dependent enzymes is their ability to catalyze reactions involving molecular oxygen.[17] While some PLP enzymes exhibit minor oxidative side reactions, a distinct class of PLP-dependent oxidases has been identified where oxygen is a primary substrate.[17][18]
PLP-Dependent Arginine Oxidases (MppP, RohP, Ind4)
Enzymes such as MppP, RohP, and Ind4 utilize PLP and O2 to catalyze the four-electron oxidation of L-arginine.[5][18] These reactions can lead to the formation of hydroxylated or desaturated products.[19][20] For instance, RohP converts L-arginine to (S)-4-hydroxy-2-ketoarginine, a reaction that involves both oxidation and stereospecific hydration, with the stoichiometric release of hydrogen peroxide.[21] The proposed mechanism for these enzymes involves single-electron transfers to oxygen and the formation of a superoxide (B77818) intermediate.[20]
Quantitative Data for PLP-Dependent Oxidases
Detailed kinetic parameters for these enzymes are still emerging. The complexity of the reactions, involving both an amino acid substrate and molecular oxygen, requires specialized assays for accurate determination.
Experimental Protocol: PLP-Dependent Oxidase Assay
Assaying these enzymes requires monitoring either the consumption of a substrate or the formation of a product.
-
Oxygen Consumption: The rate of the reaction can be monitored by measuring the consumption of dissolved oxygen in the reaction mixture using a Clark-type oxygen electrode.
-
Substrate/Product Analysis: HPLC or LC-MS can be used to monitor the disappearance of the L-arginine substrate and the appearance of the oxidized products over time.
-
Hydrogen Peroxide Detection: For enzymes like RohP that produce H2O2, its formation can be quantified using commercially available colorimetric or fluorometric assays.
Oxidative Side-Reactions: Glutamate (B1630785) Decarboxylase
Even classical PLP enzymes can exhibit non-classical behavior. Glutamate decarboxylase (GAD), which primarily catalyzes the conversion of glutamate to GABA, can also facilitate a slow oxidative side reaction, often termed decarboxylative transamination.[7] This reaction occurs at a rate approximately 10,000 times slower than the main decarboxylation reaction and results in the formation of succinic semialdehyde.[7] While a minor pathway, it highlights the inherent chemical potential of the PLP cofactor to engage in oxidative chemistry.
Quantitative Data for Glutamate Decarboxylase Oxidative Side-Reaction
| Enzyme | Reaction | Relative Rate | Reference |
| Glutamate Decarboxylase | Decarboxylative Transamination | 10-4 of main decarboxylation | [7] |
Experimental Protocol: Monitoring GAD Oxidative Activity
Due to the slow rate of the oxidative side reaction, direct measurement can be challenging. However, its occurrence can be inferred by:
-
Product Identification: Detecting the formation of succinic semialdehyde using chromatographic methods coupled with mass spectrometry.
-
Oxygen Consumption: Using a sensitive oxygen electrode to measure the slow consumption of oxygen in the presence of glutamate.
-
Biosensor-based Assay: An amperometric biosensor using glutamate oxidase can monitor the consumption of glutamate, which, when compared to the rate of GABA formation, can provide an indirect measure of the side reaction.[2]
Conclusion
The study of non-classical PLP-dependent reactions is pushing the boundaries of our understanding of enzyme catalysis. The ability of PLP to stabilize not only carbanions but also radical intermediates and to participate in oxidative chemistry opens up a vast and exciting area of research. For researchers in drug development and biocatalysis, these novel enzymatic capabilities offer a treasure trove of possibilities, from the development of new antimicrobial agents to the design of novel synthetic routes for complex molecules. As we continue to explore the genomic and metabolic diversity of the natural world, it is certain that many more non-classical PLP-dependent reactions await discovery, further cementing the status of vitamin B6 as one of nature's most versatile and indispensable cofactors.
References
- 1. Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A pyridoxal phosphate-dependent enzyme that oxidizes an unactivated carbon-carbon bond [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamate decarboxylase side reactions catalyzed by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and Spectroscopic Evidence of Negative Cooperativity in the Action of Lysine 2,3-Aminomutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-lysine 5,6-aminomutase - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Basis for the equilibrium constant in the interconversion of l-lysine and l-beta-lysine by lysine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-ornithine 4,5-aminomutase - Wikipedia [en.wikipedia.org]
- 14. Optimal electrostatic interactions between substrate and protein are essential for radical chemistry in ornithine 4,5-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Oxygen reactivity with pyridoxal 5′-phosphate enzymes: biochemical implications and functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A shared mechanistic pathway for this compound–dependent arginine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Measuring Pyridoxal Phosphate (PLP)-Dependent Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] PLP-dependent enzymes play critical roles in cellular processes such as transamination, decarboxylation, racemization, and elimination/substitution reactions, making them attractive targets for drug development and biocatalysis.[2][3][4] Accurate and reliable measurement of the activity of these enzymes is crucial for understanding their mechanisms, for screening potential inhibitors, and for developing novel therapeutics and industrial bioprocesses.[2][3]
These application notes provide a comprehensive guide to measuring the activity of PLP-dependent enzymes, including detailed protocols for common assay types, data presentation guidelines, and visualizations of key processes.
Reconstitution of Apoenzymes with PLP
Many PLP-dependent enzymes can be expressed or purified in their inactive apo-form, lacking the PLP cofactor. Reconstitution of the apoenzyme with PLP is a fundamental first step for many activity assays and for studying enzyme-cofactor interactions.[1][5]
General Principle
The apoenzyme is incubated with an excess of PLP, allowing the cofactor to bind to the active site, typically forming an internal Schiff base with a lysine (B10760008) residue.[1][6] This binding event can often be monitored spectrophotometrically.[1][5]
Experimental Protocol: Reconstitution of Apo-PLP Enzymes
Materials:
-
Apoenzyme of interest
-
Pyridoxal 5'-phosphate (PLP) monohydrate[1]
-
Suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5)[1]
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare PLP Stock Solution: Due to its light sensitivity, prepare PLP solutions in amber vials or tubes wrapped in aluminum foil.[1] Dissolve PLP monohydrate in the chosen buffer. The concentration of the PLP stock solution can be determined spectrophotometrically using a molar extinction coefficient of approximately 4900 M⁻¹cm⁻¹ at 388 nm at neutral pH.[1]
-
Incubation: Mix the apoenzyme with a molar excess of PLP in the reaction buffer. The optimal molar ratio should be determined empirically for each enzyme.
-
Monitoring Reconstitution: Incubate the mixture at a suitable temperature (e.g., 25°C or 37°C) for a period ranging from 15 minutes to 1 hour.[1] The progress of reconstitution can be monitored by:
-
Spectrophotometry: The formation of the internal Schiff base often leads to a new absorbance peak in the 410-430 nm region.[1][5]
-
Activity Measurement: Take aliquots at different time points and measure the enzyme activity using one of the assays described below. The activity will increase over time and plateau upon completion of reconstitution.[1]
-
-
Removal of Excess PLP: If necessary, excess unbound PLP can be removed by dialysis or using a desalting column.[7]
Reconstitution Workflow
Caption: Workflow for the reconstitution of an apoenzyme with PLP.
Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity, low cost, and potential for high-throughput screening.[8] These assays monitor the change in absorbance of a substrate, product, or cofactor over time.
Continuous Coupled Enzyme Assays for Aminotransferases
A common method for measuring aminotransferase (transaminase) activity is a continuous spectrophotometric assay that couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase.[2][9] The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[2][10]
2.1.1. Principle of the Coupled Assay
The primary reaction catalyzed by the aminotransferase produces an α-keto acid. This product then serves as a substrate for a coupling enzyme (a dehydrogenase), which in the presence of NADH, reduces the α-keto acid and oxidizes NADH to NAD⁺. The rate of NADH disappearance is directly proportional to the aminotransferase activity.[10]
Caption: Principle of a coupled spectrophotometric assay for aminotransferases.
2.1.2. Experimental Protocol: Aspartate Aminotransferase (AST) Activity Assay
This protocol is adapted from standard enzymatic procedures for measuring Aspartate Aminotransferase (AST) activity.[2][11]
Materials:
-
96-well microplate[2]
-
Microplate reader capable of measuring absorbance at 340 nm[2]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[2]
-
L-Aspartic Acid solution[2]
-
α-Ketoglutarate solution[2]
-
NADH solution[2]
-
Malate Dehydrogenase (MDH)[2]
-
AST Positive Control[2]
Procedure:
-
Prepare Reagents: Prepare working solutions of L-aspartic acid, α-ketoglutarate, and NADH in the reaction buffer.
-
Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the reaction buffer, L-aspartic acid, NADH, and MDH.
-
Initiate Reaction: Start the reaction by adding the α-ketoglutarate solution to all wells.[2]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 10-20 minutes at a constant temperature (e.g., 37°C).[2]
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot (decrease in A340 per minute). The AST activity is proportional to this rate.[2]
Table 1: Typical Kinetic Parameters for Aminotransferases
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (U/mg) | Optimal pH |
| Aspartate Aminotransferase (AST) | L-Aspartate, α-Ketoglutarate | 0.1 - 5 | 100 - 500 | 7.5 - 8.5 |
| Alanine Aminotransferase (ALT) | L-Alanine, α-Ketoglutarate | 1 - 20 | 50 - 200 | 7.5 - 8.0 |
| D-Phenylglycine Aminotransferase | D-4-OH-phenylglycine, α-Ketoglutarate | ~1.5 | N/A | ~8.0 |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.[2]
pH-Based Assays for Decarboxylases
Lysine decarboxylase (LDC) catalyzes the decarboxylation of lysine to produce cadaverine (B124047) and carbon dioxide, a reaction that consumes a proton and thus increases the pH of the medium.[3] This pH change can be monitored using a pH indicator.[3][12][13]
2.2.1. Experimental Protocol: pH-Based Lysine Decarboxylase Assay
Materials:
-
Lysine Decarboxylase Broth (containing peptone, beef extract, glucose, and a pH indicator like bromocresol purple)[12][13]
-
L-Lysine
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Media: Prepare the decarboxylase broth with and without 1% L-lysine.
-
Inoculation: Inoculate the media with the enzyme source (e.g., bacterial culture or purified enzyme).
-
Incubation: Incubate the reactions under appropriate conditions (e.g., 37°C).
-
Measurement: Monitor the color change of the pH indicator over time. For bromocresol purple, a change from yellow (acidic) to purple (alkaline) indicates decarboxylase activity. This can be quantified by measuring the absorbance at the indicator's λ_max_.
HPLC-Based Assays
High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for monitoring enzyme reactions by separating and quantifying substrates and products.[14][15] This method is particularly useful when a direct spectrophotometric assay is not feasible.
Principle of HPLC-Based Assays
The enzymatic reaction is allowed to proceed for a specific time, after which it is stopped (e.g., by acidification or heat). The reaction mixture is then injected into an HPLC system where the substrate(s) and product(s) are separated and quantified based on their retention times and peak areas.[16][17]
Experimental Protocol: General HPLC-Based Assay for PLP-Dependent Enzymes
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
Reagents for the enzymatic reaction
-
Quenching solution (e.g., trichloroacetic acid)[16]
Procedure:
-
Enzymatic Reaction: Set up the enzymatic reaction in a controlled environment (temperature, pH).
-
Sampling and Quenching: At various time points, withdraw an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to remove precipitated protein.[16] The supernatant is then transferred to an HPLC vial.
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Data Analysis: Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of known standards. The enzyme activity is calculated from the rate of product formation or substrate consumption.
Table 2: Comparison of Assay Methods for PLP-Dependent Enzymes
| Assay Method | Principle | Advantages | Disadvantages |
| Spectrophotometric (Coupled) | Enzymatic coupling leading to a chromogenic product | Continuous, high-throughput, sensitive | Indirect, potential for interference from coupling enzymes |
| Spectrophotometric (Direct) | Direct measurement of a chromogenic substrate/product | Simple, direct, continuous | Limited to reactions with a chromogenic component |
| HPLC-Based | Chromatographic separation and quantification | Versatile, can measure multiple components simultaneously, highly specific | Discontinuous, lower throughput, requires specialized equipment |
| pH-Based | Measures pH change due to proton consumption/release | Simple, inexpensive | Low sensitivity, susceptible to buffer interference |
Advanced Methods
Size-Exclusion Chromatography (SEC) for Cofactor State Monitoring
A novel HPLC-based method using size-exclusion chromatography (SEC) allows for the direct monitoring of enzyme-bound and free reaction intermediates, including different states of the PLP cofactor (PLP, pyridoxamine (B1203002) 5'-phosphate (PMP), and the internal aldimine).[14][15] This provides detailed insights into the reaction mechanism.
Chemical Proteomics with Functionalized Cofactor Probes
Chemical proteomic methods using functionalized PLP analogs can be employed to identify and characterize PLP-dependent enzymes in complex biological samples.[5][18] These probes can be used for activity-based protein profiling (ABPP).[18]
Conclusion
The choice of assay for measuring PLP-dependent enzyme activity depends on the specific enzyme, the available equipment, and the research question. Spectrophotometric assays, particularly coupled assays, are excellent for high-throughput screening and routine activity measurements. HPLC-based methods provide a robust and versatile platform for detailed kinetic analysis and for enzymes that are not amenable to spectrophotometric assays. The protocols and data presented in these application notes provide a solid foundation for researchers to reliably measure the activity of this important class of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of reconstitution of the apo beta 2 subunit and the alpha 2 apo beta 2 complex of tryptophan synthase with pyridoxal 5'-Phosphate: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. asm.org [asm.org]
- 13. Decarboxylase Broth Protocol [asm.org]
- 14. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ujms.net [ujms.net]
- 17. researchgate.net [researchgate.net]
- 18. communities.springernature.com [communities.springernature.com]
Application Notes & Protocols: Synthesis of Pyridoxal Phosphate (PLP) Analogs for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for over 140 enzymatic reactions in the human body, primarily involving amino acid metabolism.[1] PLP-dependent enzymes (PLP-DEs) catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions.[2][3] The core of PLP's catalytic power lies in its aldehyde group, which forms a Schiff base (or aldimine) with the ε-amino group of an active site lysine (B10760008) residue in the enzyme (internal aldimine). This is then exchanged for the amino group of a substrate (external aldimine), initiating the catalytic cycle.[2][4]
The critical role of PLP-DEs in cellular processes has made them significant targets for drug development, particularly in areas like infectious diseases, oncology, and neurology.[2] Synthesizing PLP analogs allows researchers to probe enzyme active sites, elucidate reaction mechanisms, and develop specific inhibitors. These analogs can be modified at various positions on the pyridine (B92270) ring to alter their electronic properties, steric bulk, or to introduce reactive or reporter groups.
This document provides detailed protocols for the chemical synthesis of PLP and its analogs, focusing on a common strategy involving the protection of the reactive aldehyde group, phosphorylation, and subsequent deprotection. It also outlines an experimental workflow for utilizing functionalized PLP analogs in chemical proteomics to identify novel PLP-DEs.
I. General Synthesis Pathway for PLP Analogs
The synthesis of PLP and its analogs often starts from more stable precursors like pyridoxal hydrochloride or pyridoxine (B80251) hydrochloride. A key challenge is the selective phosphorylation of the 5'-hydroxymethyl group without side reactions at the phenolic hydroxyl or the aldehyde. A common strategy involves the temporary protection of the aldehyde group as a Schiff base.[5][6]
Caption: General workflow for synthesizing PLP analogs via a Schiff base intermediate.
II. Experimental Protocols
Protocol 1: Synthesis of Pyridoxal 5'-Phosphate via Schiff Base Intermediate
This protocol is adapted from established methods involving the protection of pyridoxal as a Schiff base, followed by phosphorylation with polyphosphoric acid.[5][6][7]
Materials:
-
Pyridoxal hydrochloride
-
p-Aminophenethyl ether (or other suitable amine like N,N-dimethylethylenediamine[7])
-
Polyphosphoric acid (PPA)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
n-Propanol
-
Standard laboratory glassware, heating mantle, and stirring equipment
Methodology:
-
Step 1: Formation of Pyridoxal Schiff Base [6]
-
Dissolve pyridoxal hydrochloride in a suitable solvent (e.g., water or an alcohol).
-
Add a solution of p-aminophenethyl ether in toluene.
-
Stir the mixture vigorously. The reaction progress can be monitored by TLC.
-
Upon completion, separate the organic layer containing the pyridoxal Schiff base. The solvent can be removed under reduced pressure to yield the crude Schiff base intermediate.
-
-
Step 2: Phosphorylation [5][7]
-
In a reaction vessel, combine the dried Pyridoxal Schiff Base with polyphosphoric acid.
-
Heat the mixture with stirring. A typical condition is 70-80°C for 8-12 hours.[7]
-
The reaction mixture will become thick. After the reaction is complete, cool the mixture and carefully add ice water to hydrolyze the excess PPA.
-
-
Step 3: Hydrolysis and Purification [6]
-
To the aqueous solution from Step 2, add a sodium hydroxide solution to induce hydrolysis of the Schiff base. This will yield 5'-pyridoxal phosphate (B84403) and the free amine (p-aminophenethyl ether).
-
Extract the mixture with toluene to remove the liberated p-aminophenethyl ether.
-
Concentrate the remaining aqueous solution containing the PLP.
-
Add n-propanol to induce recrystallization.
-
Filter the solid product, wash with a cold solvent (like n-propanol or ethanol), and dry under vacuum to obtain the final pyridoxal 5'-phosphate product.
-
Protocol 2: Synthesis of a 2'-Modified PLP Analog for Proteomic Probing
This protocol describes a conceptual framework for synthesizing functionalized PLP analogs, such as those used for identifying PLP-dependent enzymes.[2] These analogs often contain a reporter tag (e.g., an alkyne for click chemistry) introduced at a position that does not abolish binding to the target enzyme, such as the 2'-methyl position.
Materials:
-
Pyridoxal (PL) or a protected derivative
-
Strong base (e.g., Lithium diisopropylamide, LDA)
-
Electrophile containing the desired functional group (e.g., Propargyl bromide for an alkyne group)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphorylating agent (e.g., polyphosphoric acid)
-
Standard inert atmosphere chemistry setup (Schlenk line or glovebox)
Methodology:
-
Step 1: Protection of Hydroxyl and Aldehyde Groups
-
Protect the phenolic and 5'-hydroxyl groups of pyridoxal using a suitable protecting group (e.g., methoxymethyl ether, MOM). The aldehyde can be protected as an acetal. This ensures the specific reactivity of the 2'-methyl group.
-
-
Step 2: Functionalization of the 2'-Methyl Group [2]
-
Dissolve the protected pyridoxal in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C.
-
Slowly add a strong base like LDA to deprotonate the 2'-methyl group, forming a carbanion.
-
Add the electrophile (e.g., propargyl bromide) to the solution and allow the reaction to proceed, slowly warming to room temperature.
-
Quench the reaction and purify the 2'-functionalized pyridoxal derivative using column chromatography.
-
-
Step 3: Deprotection and Phosphorylation
-
Remove the protecting groups under appropriate conditions (e.g., acidic hydrolysis for MOM ethers and acetals).
-
Perform phosphorylation of the 5'-hydroxyl group as described in Protocol 1, Step 2, likely requiring re-protection of the newly modified aldehyde if it is sensitive to the phosphorylation conditions.
-
-
Step 4: Final Purification
-
Purify the final 2'-functionalized PLP analog using HPLC or other suitable chromatographic techniques.[5] Characterize the product using NMR and mass spectrometry.
-
III. Data Presentation
The following table summarizes typical quantitative data from PLP synthesis protocols.
| Parameter | Value | Conditions / Notes | Source |
| Reaction Yield | 76% (overall) | Starting from pyridoxal condensate, phosphorylation with PPA. | [7] |
| HPLC Conversion Rate | 93.7% | Oxidation of pyridoxine HCl to pyridoxal HCl. | [5] |
| HPLC Selectivity | 95.8% | Oxidation of pyridoxine HCl to pyridoxal HCl. | [5] |
| Phosphorylation Time | 8 - 12 hours | Reaction of Schiff base with polyphosphoric acid. | [5][7] |
| Phosphorylation Temp. | 50 - 70 °C | Reaction of Schiff base with polyphosphoric acid. | [5][7] |
| HPLC Column | C18 (5µm, 250x4.6mm) | For analysis of pyridoxine to pyridoxal conversion. | [5] |
| Mobile Phase | Phosphate buffer:Methanol (95:5) | pH adjusted to 7.0. | [5] |
| Detection Wavelength | 254 nm | For HPLC analysis. | [5] |
IV. Visualized Workflows and Mechanisms
Mechanism of PLP-Dependent Enzyme Action
PLP analogs are designed to interact with the active site of PLP-DEs. Understanding the native mechanism is crucial. The cofactor first forms an "internal aldimine" with a lysine residue, which is then replaced by the substrate amino acid to form an "external aldimine," the key intermediate for catalysis.
Caption: Formation of internal and external aldimines in PLP-dependent enzymes.
Workflow for Chemical Proteomic Identification of PLP-DEs
Functionalized PLP analogs can be used as probes to identify and profile PLP-DEs within a complex biological sample (proteome).[2][8]
Caption: Experimental workflow for identifying PLP-dependent enzymes with cofactor mimics.
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-institut.de [beilstein-institut.de]
- 5. Page loading... [guidechem.com]
- 6. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Catalytic Dance: A Guide to Studying PLP-Enzyme Reactions with Stopped-Flow Kinetics
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions crucial to amino acid metabolism.[1] The catalytic prowess of PLP-dependent enzymes lies in their ability to form a series of transient covalent intermediates with amino acid substrates, primarily through a Schiff base linkage. These intermediates are often chromophoric, exhibiting distinct spectral properties that provide a window into the intricate catalytic mechanism. Stopped-flow spectroscopy is a powerful technique for studying these rapid enzymatic reactions, allowing for the observation of pre-steady-state kinetics on the millisecond timescale.[2][3][4] This application note provides a detailed protocol for using stopped-flow kinetics to study PLP-enzyme reactions, using the β-reaction of tryptophan synthase as a model system.
Tryptophan synthase, a well-characterized PLP-dependent enzyme, catalyzes the final two steps in tryptophan biosynthesis.[5] The β-subunit of tryptophan synthase catalyzes the condensation of indole (B1671886) with L-serine to form L-tryptophan.[2] This reaction proceeds through a series of spectrally distinct PLP-adducts, making it an excellent system for investigation by stopped-flow spectroscopy.[2]
Principle of the Method
Stopped-flow spectroscopy involves the rapid mixing of two or more solutions and the subsequent monitoring of the reaction progress by a spectroscopic method, typically absorbance or fluorescence.[4] In the context of PLP-enzymes, the reaction is initiated by mixing the enzyme (containing the PLP cofactor) with its substrate. The formation and decay of chromophoric intermediates, such as the external aldimine and the α-aminoacrylate species, can be monitored by observing changes in absorbance or fluorescence at specific wavelengths over time.[2] The resulting kinetic traces can be fitted to appropriate models to extract rate constants for individual steps in the reaction mechanism.[3]
Signaling Pathway: The Catalytic Cycle of Tryptophan Synthase β-Subunit
The reaction catalyzed by the β-subunit of tryptophan synthase is a multi-step process involving several key intermediates. The catalytic cycle begins with the PLP cofactor covalently bound to a lysine (B10760008) residue in the active site, forming an internal aldimine. Upon binding of the substrate, L-serine, a transimination reaction occurs, leading to the formation of an external aldimine. This is followed by the α-proton abstraction from the L-serine moiety to form the α-aminoacrylate intermediate. The subsequent nucleophilic attack of indole on the Cβ of the α-aminoacrylate intermediate, followed by protonation and transimination, leads to the release of the final product, L-tryptophan, and regeneration of the internal aldimine.[2]
Experimental Workflow
The general workflow for a stopped-flow experiment to study a PLP-enzyme reaction involves preparation of the reactants, setting up the instrument, acquiring the kinetic data, and analyzing the results.
Detailed Experimental Protocol: Studying the Tryptophan Synthase β-Reaction
This protocol describes a single-mixing stopped-flow experiment to monitor the formation of the α-aminoacrylate intermediate in the reaction of the E. coli tryptophan synthase α2β2 complex with L-serine. The reaction can be monitored by the change in fluorescence.[6]
Materials:
-
Purified E. coli tryptophan synthase α2β2 complex
-
Pyridoxal 5'-phosphate (PLP)
-
L-serine
-
Buffer: 100 mM HEPES, pH 7.5
-
Stopped-flow spectrophotometer/spectrofluorometer[2]
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of the apo-tryptophan synthase α2β2 complex in the desired buffer.
-
To reconstitute the holoenzyme, incubate the apoenzyme with a slight excess of PLP (e.g., 1.1 molar equivalent) for at least 30 minutes on ice.
-
The final concentration of the enzyme in the syringe should be twice the desired final concentration in the reaction cell (e.g., 4 µM for a final concentration of 2 µM).[6]
-
-
Substrate Preparation:
-
Prepare a stock solution of L-serine in the same buffer as the enzyme.
-
Prepare a series of L-serine solutions of varying concentrations. The concentrations in the syringe should be twice the desired final concentrations in the reaction cell (e.g., ranging from 100 µM to 1000 µM for final concentrations of 50 µM to 500 µM).[6]
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C).[2]
-
Set the excitation wavelength to 280 nm (for tryptophan fluorescence) and monitor the emission at a wavelength greater than 320 nm using a cutoff filter, or specifically at 500 nm.[1][6]
-
Set the data acquisition parameters, including the total acquisition time and the number of data points. A logarithmic time base is often preferred for reactions with multiple phases.
-
-
Data Acquisition:
-
Load one syringe with the holoenzyme solution and the other with an L-serine solution.
-
Perform a "push" to rapidly mix the two solutions in the observation cell. The instrument will automatically trigger data acquisition.
-
Record the change in fluorescence over time.
-
Repeat the experiment for each L-serine concentration, and perform multiple shots (replicates) for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Average the kinetic traces for each L-serine concentration.
-
The observed kinetic traces for the reaction of tryptophan synthase with L-serine are often biphasic.[2][6] Fit the data to a double exponential equation to obtain the observed rate constants (k_obs) for the fast and slow phases.[6]
-
Plot the observed rate constants (k_obs) for each phase as a function of the L-serine concentration.
-
The nature of the dependence of k_obs on the substrate concentration can provide information about the underlying kinetic mechanism and allow for the determination of microscopic rate constants.[6]
-
Data Presentation
The quantitative data obtained from stopped-flow experiments can be summarized in a table for easy comparison.
| Enzyme | Substrate | Phase | Observed Rate Constant (k_obs) | Reference |
| Tryptophan Synthase | L-Serine | Fast | 150 s⁻¹ | [6] |
| Tryptophan Synthase | L-Serine | Slow | 40 s⁻¹ | [6] |
Note: The provided rate constants are from a specific experiment and may vary depending on the experimental conditions (e.g., enzyme and substrate concentrations, temperature, pH).[6]
Applications in Drug Development
Stopped-flow kinetics is a valuable tool in drug development for several reasons:
-
Mechanism of Action Studies: It allows for the detailed characterization of how an inhibitor interacts with a target enzyme, revealing whether it affects substrate binding, catalysis, or product release.
-
Screening for Inhibitors: High-throughput stopped-flow systems can be used to rapidly screen compound libraries for their effects on enzyme kinetics.
-
Lead Optimization: By providing detailed kinetic information, stopped-flow can guide the optimization of lead compounds to improve their potency and selectivity.
Conclusion
Stopped-flow kinetics is an indispensable technique for elucidating the mechanisms of PLP-dependent enzymes. By enabling the real-time observation of transient intermediates, this method provides invaluable insights into the catalytic cycle. The detailed protocols and data analysis methods described in this application note, using tryptophan synthase as a model, can be adapted to study a wide range of PLP-enzyme reactions, thereby advancing our understanding of these crucial biocatalysts and facilitating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 6. biochem.wustl.edu [biochem.wustl.edu]
Application Notes & Protocols: The Role of Pyridoxal Phosphate in Amino Acid Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is arguably one of the most versatile coenzymes in nature.[1] It is indispensable for a vast array of enzymatic reactions, primarily centered on the metabolism of amino acids.[2][3] PLP-dependent enzymes catalyze a wide variety of transformations, including transamination, decarboxylation, racemization, and side-chain elimination or substitution reactions.[4][5] This versatility stems from PLP's ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site, which is then replaced by the amino acid substrate (external aldimine).[5][6] The coenzyme acts as an electrophilic catalyst or an "electron sink," stabilizing carbanionic intermediates that are central to these transformations.[1][6][7] Given their crucial roles in cellular metabolism, PLP-dependent enzymes are significant targets for drug development in therapeutic areas ranging from neurodegenerative diseases and epilepsy to cancer and infectious diseases.[2][3][8]
Core Catalytic Mechanisms of PLP-Dependent Enzymes
The fundamental mechanism for nearly all PLP-dependent enzymes begins with transimination, where the amino group of the substrate displaces the enzyme's active site lysine to form an external aldimine with PLP.[9] From this common intermediate, the reaction specificity is dictated by the precise orientation of the substrate within the enzyme's active site, which determines which bond to the amino acid's α-carbon is cleaved.
Key Applications in Amino Acid Metabolism Studies
Transamination Reactions
Transamination reactions are vital for the synthesis and degradation of amino acids, involving the transfer of an amino group from an amino acid to an α-keto acid.[7] This process, catalyzed by aminotransferases (or transaminases), allows for the interconversion of amino acids, playing a central role in nitrogen metabolism.[10][11] During the reaction, PLP accepts the amino group from the donor amino acid to become pyridoxamine (B1203002) 5'-phosphate (PMP), which then donates the amino group to the acceptor α-keto acid.[6]
Decarboxylation Reactions
PLP is essential for the decarboxylation of amino acids, a reaction that would otherwise be chemically improbable.[6] This process involves the removal of the carboxyl group as CO₂, producing biogenic amines.[12] Many of these products are critical neurotransmitters, such as dopamine (B1211576) (from L-DOPA), serotonin (B10506) (from 5-hydroxytryptophan), and GABA (from glutamate).[5][7] The PLP coenzyme stabilizes the carbanion intermediate formed upon the release of CO₂.[5][6]
Quantitative Analysis & Data Presentation
The study of PLP-dependent enzymes relies on robust quantitative assays. The choice of method depends on the specific reaction, required throughput, and available instrumentation.
Table 1: Comparison of Common Enzyme Activity Assay Methods
| Assay Method | Principle | Throughput | Pros | Cons | Typical Application |
|---|---|---|---|---|---|
| Spectrophotometric | Measures change in absorbance of a substrate, product, or coupled reporter molecule (e.g., NADH oxidation at 340 nm).[13][14] | High | Cost-effective, simple, allows for continuous kinetic monitoring.[15] | Prone to interference; may require a complex coupled-enzyme system.[14] | Aminotransferases, Dehydrogenases |
| LC-MS/MS | Directly measures the mass-to-charge ratio of substrates and products, providing high specificity and sensitivity.[14] | Low-Medium | Highly specific and sensitive; can measure multiple analytes simultaneously in complex mixtures.[14][16] | Lower throughput, higher cost, requires specialized equipment. | Racemases, novel enzyme discovery, inhibitor screening. |
| Fluorometric | Measures the change in fluorescence of a substrate or product. | High | Very high sensitivity. | Fewer available fluorogenic substrates; susceptible to quenching. | Kynureninase, some decarboxylases. |
| Radioisotopic | Measures the incorporation or release of a radiolabel (e.g., ¹⁴CO₂ from [¹⁴C]-carboxyl labeled amino acid). | Low | Extremely sensitive; considered a gold standard for some assays. | Requires handling of radioactive materials, specialized disposal, and equipment. | Decarboxylases (e.g., ODC). |
Table 2: Representative Kinetic Parameters of Common PLP-Dependent Enzymes Note: Kinetic parameters are highly dependent on the enzyme source, purity, pH, temperature, and specific assay conditions. The values below are illustrative examples.
| Enzyme | Source | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Alanine (B10760859) Aminotransferase (ALT) | Rat Brain | L-Alanine | ~1000s (10⁻³ M)[2] | N/A | N/A |
| Alanine Aminotransferase (ALT) | Rat Brain | 2-Oxoglutarate | ~100s (10⁻⁴ M)[2] | N/A | N/A |
| DOPA Decarboxylase (DDC) | Human | L-DOPA | 710[1] | 37.5 (pmol/min/ml)* | ~5.3 x 10⁴ |
| Ornithine Decarboxylase (ODC) | Physarum polycephalum | L-Ornithine | 0.13 (High affinity form)[6] | N/A | N/A |
| Ornithine Decarboxylase (ODC) | Physarum polycephalum | L-Ornithine | 33 (Low affinity form)[6] | N/A | N/A |
| Aspartate Aminotransferase (AST) | Chicken Mitochondria | L-Aspartate | ~1300 | ~230 | 1.8 x 10⁵ |
| Aspartate Aminotransferase (AST) | Pig Heart | L-Aspartate | ~3900 | ~220 | 5.6 x 10⁴ |
*Note: DDC activity was reported in pmol/min/ml, which is a Vmax value and not directly comparable to k_cat without enzyme concentration.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Coupled Assay for Aminotransferase Activity
This protocol is a widely used method for determining the activity of aminotransferases like Aspartate Aminotransferase (AST) by coupling the reaction to the oxidation of NADH.[13]
Principle:
-
AST Reaction: L-Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + L-Glutamate
-
Coupling Reaction: Oxaloacetate + NADH + H⁺ ---(Malate Dehydrogenase)--> L-Malate + NAD⁺
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[14]
Materials:
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm at a constant temperature (e.g., 37°C)
-
Purified aminotransferase or cell lysate
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10-50 µM PLP
-
Substrate Stock Solutions: 200 mM L-Aspartic Acid, 200 mM α-Ketoglutarate
-
Reporter Stock Solutions: 10 mM NADH
-
Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of substrates and NADH in the reaction buffer. Protect the NADH solution from light.
-
Reaction Mix Preparation: For each well, prepare a master mix. For a final volume of 200 µL:
-
150 µL Reaction Buffer
-
20 µL L-Aspartic Acid solution (final conc. 20 mM)
-
10 µL NADH solution (final conc. 0.5 mM)
-
5 µL Malate Dehydrogenase
-
5 µL Enzyme sample (or buffer for no-enzyme control)
-
-
Equilibration: Incubate the plate in the microplate reader for 5 minutes at 37°C to allow for temperature equilibration and to record any background NADH oxidation.
-
Initiate Reaction: Start the reaction by adding 10 µL of α-Ketoglutarate solution (final conc. 10 mM) to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔA₃₄₀/min).
-
Subtract the rate of the no-enzyme control from the experimental rates.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ / 6.22) * (Total Reaction Volume / Enzyme Volume)
-
Protocol 2: Quantification of PLP in Plasma/Serum
This protocol is based on a nonradioactive enzymatic assay that measures PLP by its ability to reconstitute the activity of a PLP-dependent apoenzyme.
Principle: The apo form of a recombinant PLP-dependent enzyme (e.g., homocysteine-α,γ-lyase, rHCYase) is inactive. When incubated with a sample containing PLP, the holoenzyme is reconstituted. The restored enzymatic activity, which is linearly dependent on the PLP concentration, is then measured. Reconstituted rHCYase converts homocysteine to H₂S, which reacts with a chromogenic dye (N,N-dibutylphenylenediamine, DBPDA) to produce a colored product measured at 675 nm.
Materials:
-
Apo-rHCYase enzyme
-
Binding Buffer
-
Homocysteine solution (2.5 mmol/L)
-
DBPDA solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 675 nm
-
Plasma or serum samples (10 µL required)
-
PLP standards for calibration curve
Procedure:
-
Sample Preparation: If necessary, treat plasma/serum samples to release protein-bound PLP (e.g., with acid). Centrifuge to remove precipitated proteins.
-
Reconstitution: In a microplate well, incubate 10 µL of the sample supernatant (or PLP standard) with the apo-rHCYase in binding buffer for 60 minutes at 37°C.
-
Enzymatic Reaction: Add the homocysteine solution to the wells and incubate at 37°C for 20 minutes. This allows the reconstituted enzyme to produce H₂S.
-
Color Development: Add the DBPDA solution and allow the color to develop for 10 minutes at room temperature.
-
Measurement: Read the absorbance at 675 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PLP standards against their known concentrations.
-
Determine the PLP concentration in the unknown samples by interpolating their absorbance values from the standard curve. The assay has a reported lower limit of detection of ~14.8 nmol/L and is linear to 300 nmol/L.
-
Experimental & Troubleshooting Workflow
A logical workflow is critical for obtaining reliable data in enzyme kinetics.
References
- 1. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the alanine aminotransferase reaction in the mitochondrial and cell sap fractions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 16. Aspartate transaminase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Pyridoxal 5'-Phosphate (PLP) in Biological Samples
Pyridoxal (B1214274) 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for numerous enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation.[1] Accurate measurement of PLP in biological samples such as plasma, serum, red blood cells, and cerebrospinal fluid is crucial for assessing vitamin B6 status, diagnosing deficiencies, and in research and drug development.[2][3][4] Low PLP concentrations have been associated with various health issues, including nervous disorders, anemia, and an increased risk of cardiovascular disease.[1][5][6]
This document provides detailed application notes and experimental protocols for three common techniques used to quantify PLP: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Enzymatic Fluorometric Assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Application Note
The HPLC method with fluorescence detection is a robust and widely used technique for the routine measurement of PLP in biological samples like plasma and red blood cells.[3] The principle involves a pre-column derivatization step, typically with semicarbazide (B1199961), to form a stable, fluorescent derivative of PLP.[3] This derivative is then separated from other sample components using reverse-phase HPLC and quantified by a fluorescence detector.[3][7] This method is valued for its sensitivity, specificity, and the ability to simultaneously measure PLP and its degradation product, 4-pyridoxic acid (4-PA).[3][5] Proper sample preparation, primarily the precipitation of proteins using an acid like trichloroacetic acid (TCA), is critical for accurate results and to protect the HPLC system.[8][9]
Quantitative Data Summary
| Parameter | Plasma | Red Blood Cells | Reference |
| Linearity | Up to 1000 nmol/L | Not Specified | [3] |
| Limit of Detection (LOD) | 2.1 nmol/L | Not Specified | [3] |
| Limit of Quantification (LOQ) | 5.8 nmol/L | Not Specified | [3] |
| Intra-batch Imprecision (CV%) | < 6% | < 6% | [3] |
| Inter-batch Imprecision (CV%) | < 7% | < 7% | [3] |
| Recovery | > 95% | > 95% | [3] |
| Healthy Subject Range | 56 (21-138) nmol/L | 410 (250-680) pmol/g Hb | [3] |
Experimental Protocol
This protocol is based on methodologies described for the analysis of PLP in human plasma.[3][8][9]
A. Materials and Reagents
-
Trichloroacetic acid (TCA), 10% w/v
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
PLP standard solution
-
Reverse-phase C18 HPLC column
-
HPLC system with a fluorescence detector
B. Sample Preparation (Plasma)
-
Protect all samples and standards from light throughout the procedure, as PLP is light-sensitive.[8]
-
To a 200 µL aliquot of plasma, add 100 µL of 10% TCA to precipitate proteins.[8]
-
Vortex the mixture thoroughly for 1 minute.[8]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the clear supernatant.
C. Pre-column Derivatization
-
Mix the supernatant with a semicarbazide solution. The exact concentrations and ratios may require optimization based on the specific method.
-
Incubate the mixture to allow for the derivatization reaction to complete.
D. HPLC Analysis
-
Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 393 nm.[7]
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of sodium acetate buffer and acetonitrile/methanol).
-
Inject the derivatized sample supernatant onto the HPLC column.
-
Run the chromatographic separation. The total run time is typically around 30 minutes.[7]
E. Data Analysis
-
Prepare a calibration curve by running a series of PLP standards through the same preparation and analysis steps.
-
Identify and integrate the peak corresponding to the PLP-semicarbazone derivative.
-
Quantify the PLP concentration in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: Workflow for PLP quantification using HPLC with fluorescence detection.
Enzymatic Fluorometric Assay
Application Note
Enzymatic assays offer a sensitive and specific method for quantifying PLP, particularly in plasma.[2][10] These assays are based on the principle that PLP is a required cofactor for certain enzymes.[2] A common approach uses tyrosine apodecarboxylase, an enzyme that is inactive without PLP.[10][11] In the assay, the PLP from the sample reconstitutes the active enzyme, which then catalyzes the decarboxylation of tyrosine to tyramine (B21549).[10][11] The resulting tyramine is extracted and reacts with a fluorogenic reagent, such as fluorescamine (B152294), to produce a highly fluorescent product that can be measured.[10] The fluorescence intensity is directly proportional to the amount of PLP in the original sample. Commercially available kits simplify this process for high-throughput applications.[1][12]
Quantitative Data Summary
| Parameter | Plasma | Reference |
| Sensitivity | 1.3 nM | [11] |
| Precision (CV%) | 1.9% (for a 60 nM sample) | [11] |
| Recovery | 83% | [10] |
| Healthy Subject Mean | 83 nmol/L | [10] |
| Healthy Subject 95% CI | 32-170 nmol/L | [10] |
| Kit Detection Limit | 0.2 pmol/well | [1] |
Experimental Protocol
This protocol is based on the enzymatic fluorometric assay using tyrosine decarboxylase.[10]
A. Materials and Reagents
-
Tyrosine decarboxylase apoenzyme (TDA)
-
L-tyrosine
-
PLP standard solution
-
Acetate buffer
-
Borate (B1201080) buffer
-
Ethyl acetate
-
Fluorescamine solution
-
Fluorometer or microplate reader
B. Sample Preparation
-
Deproteinize plasma samples using an appropriate method, such as acid precipitation with TCA, followed by neutralization.
-
Use the deproteinized supernatant for the assay.
C. Enzymatic Reaction
-
In a test tube, pre-incubate the deproteinized sample with purified TDA in acetate buffer for 30 minutes to allow PLP to bind to the apoenzyme.
-
Initiate the reaction by adding L-tyrosine.
-
Incubate for 60 minutes at an optimal temperature (e.g., 37°C) to allow for the conversion of tyrosine to tyramine.
D. Tyramine Extraction and Derivatization
-
Stop the enzymatic reaction (e.g., by adding a strong base).
-
Extract the tyramine produced into an organic solvent like ethyl acetate.
-
Evaporate the ethyl acetate to dryness.
-
Dissolve the dried residue in borate buffer.
-
Add fluorescamine solution to the dissolved residue. This reaction forms a stable fluorophor.
E. Measurement and Analysis
-
Measure the fluorescence using a fluorometer with excitation at approximately 395 nm and emission at 475 nm.[10]
-
Prepare a standard curve using known concentrations of PLP.
-
Calculate the PLP concentration in the sample by comparing its fluorescence reading to the standard curve.
Workflow and Signaling Pathway Diagram
Caption: Principle of the enzymatic fluorometric assay for PLP quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS has emerged as a powerful, high-throughput method for the accurate and precise measurement of PLP in biological fluids.[13][14] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[15] Sample preparation is typically straightforward, involving a simple protein precipitation step with TCA.[13][14] A stable isotope-labeled internal standard is often added to the sample prior to preparation to account for matrix effects and variations in instrument response.[14] The supernatant is injected directly into the LC-MS/MS system, where PLP is separated, ionized, and detected based on specific mass transitions, providing excellent specificity and minimizing interferences common in other methods.[15][16]
Quantitative Data Summary
| Parameter | Whole Blood / Plasma | Reference |
| Linearity | Up to 500 nmol/L | [14] |
| Limit of Quantification (LOQ) | 5 nmol/L | [14] |
| Imprecision (CV%) | < 5% | [14] |
| Recovery | > 92% | [13] |
| Analysis Time | 2.4 - 3.0 min per sample | [14] |
Experimental Protocol
This protocol is a generalized procedure based on validated LC-MS/MS methods.[13][14]
A. Materials and Reagents
-
Trichloroacetic acid (TCA), 10% w/v
-
PLP-d3 (or other stable isotope-labeled) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
-
Appropriate LC column (e.g., C18)
B. Sample Preparation
-
To a small volume of whole blood or plasma (e.g., 20-50 µL), add the stable isotope-labeled internal standard.
-
Add ice-cold 10% TCA to precipitate proteins.[14]
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[13]
-
Transfer the clear supernatant to an autosampler vial for analysis.
C. LC-MS/MS Analysis
-
LC Separation:
-
Inject the supernatant onto the LC column.
-
Perform a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.
-
-
MS/MS Detection:
D. Data Analysis
-
Integrate the peak areas for both the analyte (PLP) and the internal standard.
-
Calculate the peak area ratio (PLP/IS).
-
Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.
-
Determine the concentration of PLP in the sample by interpolating its peak area ratio from the calibration curve.
Workflow Diagram
Caption: Workflow for PLP quantification using LC-MS/MS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ujms.net [ujms.net]
- 3. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic fluorometric assay for plasma pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridoxal Phosphate as a Probe for Studying Enzyme Active Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is a highly versatile coenzyme essential for a multitude of enzymatic reactions, particularly those involving amino acid metabolism.[1][2][3] Its unique chemical properties, including a reactive aldehyde group and a conjugated ring system, make it an exceptional natural probe for investigating the intricate workings of enzyme active sites. The aldehyde group of PLP readily forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site, a crucial step in the catalytic cycle of most PLP-dependent enzymes.[1][4][5][6][7] This interaction, along with the subsequent formation of an external aldimine with the substrate, allows PLP to act as an "electron sink," stabilizing carbanionic intermediates that are key to its diverse catalytic functions.[2][5][8] These functions include transamination, decarboxylation, racemization, and various elimination and substitution reactions.[2][3]
The inherent spectroscopic characteristics of PLP and its derivatives provide a powerful tool for monitoring these processes.[9][10] The formation of the Schiff base and subsequent catalytic intermediates gives rise to distinct changes in UV-visible absorbance and fluorescence spectra, offering real-time insights into the active site's microenvironment and the catalytic mechanism.[9][11][12] Furthermore, the covalent nature of the PLP-lysine linkage can be exploited through chemical modification, such as reduction with sodium borohydride (B1222165), to irreversibly trap the cofactor in the active site. This allows for the precise identification of the modified lysine residue through techniques like mass spectrometry.[9][13][14][15] Consequently, PLP serves not only as a catalytic cofactor but also as a sensitive reporter, making it an invaluable tool for elucidating enzyme structure-function relationships and for the development of targeted enzyme inhibitors.[16][17][18]
Key Applications
-
Active Site Mapping: Covalently trapping PLP in the active site allows for the identification of key lysine residues involved in catalysis.
-
Spectroscopic Analysis: Monitoring changes in absorbance or fluorescence upon PLP binding or substrate addition provides information on the active site environment and enzyme kinetics.
-
Binding Affinity Determination: Spectroscopic titration with PLP can be used to determine the dissociation constant (Kd) for the cofactor, offering insights into enzyme-cofactor interactions.
-
Mechanism-Based Inhibition Studies: PLP analogs can be used to design mechanism-based inhibitors, which are valuable tools for drug development.[16]
Experimental Protocols
Protocol 1: Identification of the Active Site Lysine Residue using Sodium Borohydride Reduction
This protocol details a classic method for covalently linking PLP to its binding-site lysine, enabling subsequent identification of the modified residue by mass spectrometry. The principle lies in the selective reduction of the Schiff base formed between PLP and a lysine residue to a stable secondary amine.[9][13]
Materials:
-
Purified apoenzyme (enzyme without PLP)
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium borohydride (NaBH₄)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.5)
-
Denaturing buffer (e.g., 8 M urea (B33335) in Tris-HCl)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Apoenzyme Preparation: If the purified enzyme contains bound PLP, it must be removed to create the apoenzyme. This can be achieved by dialysis against a buffer containing a reagent that reacts with PLP, such as hydroxylamine (B1172632) or L-cysteine, followed by extensive dialysis against the storage buffer to remove the reagent and any remaining PLP.
-
Formation of the PLP-Enzyme Complex (Schiff Base):
-
Incubate the apoenzyme (e.g., 1-5 mg/mL) with a 5- to 10-fold molar excess of PLP in Tris-HCl buffer at room temperature for 30-60 minutes.
-
The formation of the yellow Schiff base can often be monitored by an increase in absorbance at approximately 410-430 nm.[10]
-
-
Reduction of the Schiff Base:
-
Cool the reaction mixture on ice.
-
Add a freshly prepared solution of NaBH₄ in water to a final concentration of approximately 1 mg/mL. Add the NaBH₄ portion-wise to control any effervescence.[19]
-
Incubate on ice for 30 minutes. The reduction of the imine bond to a stable amine linkage is typically accompanied by the disappearance of the yellow color.[13]
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess PLP and NaBH₄ by dialysis or using a desalting column.
-
Denature the protein by adding denaturing buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digest using an LC-MS/MS system.
-
Identify the PLP-modified peptide by searching the MS/MS data for a peptide with a mass shift corresponding to the addition of a reduced PLP molecule to a lysine residue. The mass of the modification is the mass of PLP (247.14 g/mol ) minus the mass of water (18.02 g/mol ) plus the mass of two hydrogens from the reduction (2.02 g/mol ), resulting in a net mass addition of 231.14 Da.
-
Experimental Workflow for Lysine Identification
Caption: Workflow for identifying the active site lysine residue using PLP and NaBH₄ reduction.
Protocol 2: Determination of PLP Binding Affinity by Spectroscopic Titration
This protocol describes how to determine the dissociation constant (Kd) of PLP for an apoenzyme by monitoring changes in UV-visible absorbance upon titration. The formation of the enzyme-PLP complex often results in a distinct spectral shift that can be quantified.[20]
Materials:
-
Purified apoenzyme
-
High-purity PLP stock solution (concentration accurately determined)
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
UV-visible spectrophotometer with a temperature-controlled cuvette holder
-
Micro-volume cuvette
Methodology:
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C).
-
Record a baseline spectrum with the buffer alone.
-
-
Sample Preparation:
-
Prepare a solution of the apoenzyme in the buffer at a known concentration. The concentration should be in the range of the expected Kd.
-
Place the apoenzyme solution in the cuvette.
-
-
Spectroscopic Titration:
-
Record the initial absorbance spectrum of the apoenzyme (typically from 300 to 550 nm).
-
Add small, precise aliquots of the concentrated PLP stock solution directly to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the absorbance spectrum after each addition. Continue until the spectral changes upon further PLP addition are minimal, indicating saturation.
-
-
Data Analysis:
-
Select a wavelength that shows the maximum change in absorbance upon PLP binding (e.g., the peak of the Schiff base absorbance).
-
Correct the absorbance values for the dilution effect caused by the addition of the PLP stock solution.
-
Plot the change in absorbance (ΔA) against the total concentration of PLP.
-
Fit the resulting binding curve to a suitable equation, such as the one-site binding (hyperbola) equation: ΔA = (ΔA_max * [PLP]) / (Kd + [PLP]) where ΔA is the change in absorbance, ΔA_max is the maximum change in absorbance at saturation, [PLP] is the concentration of PLP, and Kd is the dissociation constant.
-
Quantitative Data Summary
The following table provides representative data for PLP-enzyme interactions.
| Parameter | Description | Typical Value/Range | Reference |
| Schiff Base λmax | Wavelength of maximum absorbance for the internal aldimine | 410 - 430 nm | [10] |
| Reduced Adduct λmax | Wavelength of maximum absorbance after NaBH₄ reduction | ~325 nm | [21] |
| PLP Molar Excess | Molar ratio of PLP to apoenzyme for labeling | 5- to 10-fold | [9] |
| NaBH₄ Concentration | Concentration for Schiff base reduction | 1 mg/mL | [9][19] |
| Mass Shift (Lys) | Mass added to a lysine residue by reduced PLP | +231.14 Da | - |
| Kd for PLP | Dissociation constant for PLP binding to apoenzymes | 0.1 - 50 µM | [22][23] |
PLP-Enzyme Catalytic Cycle
Caption: Generalized reaction pathway for a PLP-dependent enzyme, highlighting key intermediates.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schiff base - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. Mining the cellular inventory of this compound-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic studies of quinonoid species from pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry of sodium borohydride reduction of tryptophan synthase of Escherichia coli and its amino acid Schiff's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound as a probe in the active site of ribulose bisphosphate carboxylase/oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for Pyridoxal 5'-Phosphate (PLP) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 enzymatic reactions in the human body, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. Accurate quantification of PLP in biological matrices is essential for assessing vitamin B6 status, diagnosing related disorders, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of PLP. This document provides detailed application notes and experimental protocols for the analysis of PLP using HPLC with fluorescence and UV detection.
Principle of PLP Analysis by HPLC
The analysis of PLP by HPLC typically involves several key steps:
-
Sample Preparation: Extraction of PLP from the biological matrix (e.g., plasma, whole blood) and removal of interfering substances, primarily proteins.
-
Chromatographic Separation: Separation of PLP from other B6 vitamers and matrix components using a reversed-phase or HILIC column.
-
Detection: Quantification of the separated PLP using a detector. Due to its native fluorescence, fluorescence detection (FLD) is highly sensitive and selective, often enhanced by pre-column or post-column derivatization. UV detection is a viable, though generally less sensitive, alternative.
-
Quantification: Determination of the PLP concentration in the sample by comparing its peak area or height to that of known standards.
Experimental Protocols
Protocol 1: PLP Analysis in Human Plasma by Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol details a highly sensitive method for the quantification of PLP in human plasma using pre-column derivatization with semicarbazide (B1199961), followed by reversed-phase HPLC and fluorescence detection.[1]
1. Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Semicarbazide hydrochloride
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Potassium phosphate (B84403) monobasic
-
Sodium perchlorate
-
Sodium bisulfite
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 50 µL of 16% TCA (final concentration 8%).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the clear supernatant.
Alternative: Use 0.8 mol/L perchloric acid for protein precipitation.[3]
Note: PLP is light and heat sensitive. All sample preparation steps should be performed on ice and protected from light.[4]
3. Pre-column Derivatization
-
Prepare a derivatization reagent containing 250 mg/mL of both semicarbazide and glycine in ultrapure water.[5]
-
To 100 µL of the supernatant from the sample preparation step, add 8 µL of the derivatization reagent.[5]
-
Incubate the mixture on ice for 30 minutes.[5]
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1 M potassium phosphate monobasic, 0.1 M sodium perchlorate, and 0.5 g/L sodium bisulfite in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 85 | 15 |
| 20 | 85 | 15 |
| 22 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 322 nm, Emission at 417 nm.[6]
5. Calibration and Quantification
-
Prepare a series of PLP standard solutions in a surrogate matrix (e.g., 2% bovine serum albumin in phosphate-buffered saline) and subject them to the same sample preparation and derivatization procedure.[7]
-
Construct a calibration curve by plotting the peak area of the PLP-semicarbazone derivative against the corresponding concentration.
-
Determine the concentration of PLP in the unknown samples from the calibration curve.
Protocol 2: PLP Analysis in Biological Samples by HPLC with UV Detection
This protocol provides a simpler method for PLP analysis using UV detection, which may be suitable for applications where high sensitivity is not required.
1. Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Trichloroacetic acid (TCA)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Biological sample (e.g., plasma, tissue homogenate)
2. Sample Preparation (Protein Precipitation)
-
Follow the same protein precipitation procedure as described in Protocol 1, using TCA.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Polaris C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 20 mM ammonium formate in 0.65% formic acid and acetonitrile (98.8:1.2, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection: 240 nm.
4. Calibration and Quantification
-
Prepare a series of PLP standard solutions in the mobile phase.
-
Construct a calibration curve by plotting the peak area of PLP against the corresponding concentration.
-
Determine the concentration of PLP in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of different HPLC methods for PLP analysis reported in the literature.
Table 1: HPLC-FLD Method with Pre-column Derivatization using Semicarbazide [1]
| Parameter | Value |
| Linearity Range | Up to 1000 nmol/L |
| Limit of Detection (LOD) | 2.1 nmol/L |
| Limit of Quantification (LOQ) | 5.8 nmol/L |
| Recovery | > 95% |
| Intra-batch Precision (%RSD) | < 6% |
| Inter-batch Precision (%RSD) | < 7% |
| Accuracy (Mean Bias) | 4.5% |
Table 2: LC-MS/MS Method [7]
| Parameter | Value |
| Recovery | > 92% |
| Stability | Stable for 4 freeze-thaw cycles, 17h at room temperature, and 3 months at -80°C |
Visualizations
Experimental Workflow for PLP Analysis by HPLC-FLD
References
- 1. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pyridoxal 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Assays in PLP-Dependent Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1] PLP-dependent enzymes are critical for numerous cellular processes, including transamination, decarboxylation, racemization, and elimination/substitution reactions. Their central role in metabolism makes them significant targets for the development of therapeutics against a wide range of diseases. These application notes provide detailed spectrophotometric methodologies for monitoring the kinetics of various PLP-dependent enzymes, offering robust tools for academic research and drug development.
Spectrophotometric assays are a cornerstone of enzyme kinetics due to their simplicity, cost-effectiveness, and capacity for continuous monitoring.[2] These assays measure the change in absorbance of a chromophoric substrate, product, or a coupled reporter molecule, allowing for the real-time determination of reaction rates.
General Principles of Spectrophotometric Assays for PLP-Dependent Enzymes
The catalytic cycle of many PLP-dependent enzymes involves the formation of a Schiff base between PLP and the amino acid substrate.[3] This is followed by a series of covalent intermediates, some of which are chromophoric and can be directly monitored by UV-visible spectroscopy.[3] However, many PLP-dependent enzyme reactions do not involve a significant change in absorbance. In such cases, coupled-enzyme assays are employed. These assays link the reaction of interest to a second, "coupling" enzyme that catalyzes a reaction involving a readily detectable change in absorbance, most commonly the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotides (NADH or NADPH) at 340 nm.[1][2]
Section 1: Aminotransferase Assays
Aminotransferases (also known as transaminases) are a major class of PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key examples and important clinical biomarkers.[1]
Continuous Coupled Spectrophotometric Assay for Alanine Aminotransferase (ALT)
This widely used method couples the production of pyruvate (B1213749) from the ALT-catalyzed reaction to the lactate (B86563) dehydrogenase (LDH)-catalyzed oxidation of NADH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine ALT activity.
Experimental Protocol:
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
L-Alanine solution (substrate)
-
α-Ketoglutarate solution (co-substrate)
-
NADH solution
-
Lactate Dehydrogenase (LDH) (coupling enzyme)
-
Purified ALT or sample containing ALT activity
-
-
Procedure (96-well plate format):
-
Prepare a master mix containing Assay Buffer, L-Alanine, α-Ketoglutarate, NADH, and LDH at their final desired concentrations.
-
Add the appropriate volume of the master mix to each well.
-
Add the sample containing ALT to initiate the reaction.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.
-
The rate of NADH oxidation is proportional to the ALT activity. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[2]
-
Caption: Workflow of a coupled spectrophotometric assay for ALT.
Section 2: Decarboxylase Assays
Decarboxylases are PLP-dependent enzymes that catalyze the removal of a carboxyl group from an amino acid. Ornithine decarboxylase (ODC), which produces putrescine, is a well-studied example and a target for cancer therapy.
Discontinuous Spectrophotometric Assay for Ornithine Decarboxylase (ODC)
This method is based on the reaction of the product, putrescine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be extracted and quantified spectrophotometrically.[3]
Experimental Protocol:
-
Reagents:
-
Reaction Buffer: e.g., 150 mM Phosphate buffer, pH 7.1
-
L-Ornithine solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution
-
β-mercaptoethanol
-
Disodium EDTA
-
Purified ODC or sample with ODC activity
-
Picryl Sulfonic acid (TNBS) solution in 1-Pentanol
-
-
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, L-Ornithine, PLP, β-mercaptoethanol, and Disodium EDTA.
-
Initiate the reaction by adding the ODC-containing sample.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding strong acid or boiling).
-
Add the TNBS solution in 1-Pentanol to the reaction mixture.
-
Vortex to extract the colored TNP-putrescine complex into the pentanol (B124592) phase.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper pentanol layer at 420 nm.
-
-
Data Analysis:
-
A standard curve of known putrescine concentrations should be prepared to quantify the amount of product formed.
-
Caption: Experimental workflow for the ODC assay.
Section 3: Racemase Assays
Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers. Alanine racemase is crucial for bacterial cell wall biosynthesis, making it an attractive antibacterial target.
Coupled Spectrophotometric Assay for Alanine Racemase
This assay measures the conversion of L-alanine to D-alanine. The D-alanine produced is then a substrate for D-amino acid oxidase, which produces pyruvate, hydrogen peroxide, and ammonia. The pyruvate is then used by lactate dehydrogenase to oxidize NADH, leading to a decrease in absorbance at 340 nm.
Experimental Protocol:
-
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.0
-
L-Alanine solution (substrate)
-
PLP solution
-
D-Amino acid oxidase (coupling enzyme 1)
-
Lactate dehydrogenase (LDH) (coupling enzyme 2)
-
NADH solution
-
Catalase (to remove H₂O₂ which can inhibit enzymes)
-
Purified alanine racemase
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing Assay Buffer, L-Alanine, PLP, D-amino acid oxidase, LDH, NADH, and catalase.
-
Initiate the reaction by adding alanine racemase.
-
Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear phase of the absorbance vs. time plot. The rate of NADH oxidation is proportional to the rate of D-alanine formation.
-
Section 4: Tryptophan Synthase Assays
Tryptophan synthase is a PLP-dependent enzyme complex that catalyzes the final two steps in tryptophan biosynthesis. The β-subunit catalyzes the synthesis of tryptophan from indole (B1671886) and serine.
Direct Spectrophotometric Assay for Tryptophan Synthase
The reaction catalyzed by the β-subunit of tryptophan synthase can be monitored directly by observing the disappearance of indole, which absorbs light at 290 nm.
Experimental Protocol:
-
Reagents:
-
Assay Buffer: e.g., 100 mM Potassium Phosphate, pH 7.8
-
L-Serine solution
-
Indole solution
-
PLP solution
-
Purified tryptophan synthase β-subunit or α₂β₂ complex
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-Serine, and PLP in a quartz cuvette.
-
Place the cuvette in a spectrophotometer and record a baseline absorbance at 290 nm.
-
Initiate the reaction by adding indole.
-
Continuously monitor the decrease in absorbance at 290 nm.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The rate of indole consumption can be calculated using its molar extinction coefficient.
-
Data Presentation: Kinetic Parameters of PLP-Dependent Enzymes
The following table summarizes representative kinetic parameters for various PLP-dependent enzymes. Note that these values can vary significantly depending on the enzyme source, purity, and assay conditions.
| Enzyme | Source | Substrate(s) & Kₘ | kcat (s⁻¹) | Reference(s) |
| Aminotransferases | ||||
| Aspartate Aminotransferase | E. coli | L-Aspartate (0.4 mM), α-Ketoglutarate (0.1 mM) | 220 | [4] |
| Alanine Aminotransferase | Human | L-Alanine (22 mM), α-Ketoglutarate (0.7 mM) | 525 | [4] |
| Decarboxylases | ||||
| Ornithine Decarboxylase | Human | L-Ornithine (0.1 mM) | 50 | [4] |
| Aromatic Amino Acid Decarboxylase | Pseudomonas putida | L-DOPA (0.5 mM) | 12 | [2] |
| Racemases | ||||
| Alanine Racemase | Pyrococcus horikoshii | D-Alanine (6.5 mM), L-Alanine (3.9 mM) | 49.5 (for D-Ala) | [4] |
| Other PLP-Enzymes | ||||
| Tryptophan Synthase (β-subunit) | Salmonella typhimurium | L-Serine (1.5 mM), Indole (0.1 mM) | 30 | [4] |
Visualization of a Relevant Biological Pathway
PLP is not only a crucial coenzyme but its own biosynthesis is a vital metabolic pathway, particularly in microorganisms.
Caption: PLP biosynthesis pathways in E. coli.
Concluding Remarks
The spectrophotometric assays detailed in these application notes provide a robust framework for the kinetic characterization of PLP-dependent enzymes. The choice between a direct or coupled assay depends on the specific reaction and the spectroscopic properties of the substrates and products. Careful optimization of assay conditions, including pH, temperature, and substrate concentrations, is crucial for obtaining accurate and reproducible kinetic data. These methods are invaluable for fundamental research into enzyme mechanisms and for the high-throughput screening of potential inhibitors in drug discovery programs.
References
Application Notes and Protocols: Investigating PLP Binding Sites in Enzymes via Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme critical for a multitude of enzymatic reactions essential for cellular metabolism, particularly in the biosynthesis and degradation of amino acids.[1] PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination, by acting as an "electron sink" to stabilize reaction intermediates.[1] The catalytic cycle typically commences with the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue within the enzyme's active site.[1][2][3] Upon substrate binding, a transimination reaction occurs, forming a new Schiff base (external aldimine) with the substrate's amino group, which initiates catalysis.[1][2][3]
Site-directed mutagenesis is a powerful and indispensable technique for elucidating the structure-function relationships of these enzymes.[1][4][5][6] By systematically substituting specific amino acid residues in the active site, researchers can probe their roles in PLP binding, substrate recognition, and catalysis.[1] This information is invaluable for understanding enzymatic mechanisms, for the rational design of novel biocatalysts, and for the development of targeted enzyme inhibitors for therapeutic applications.
These application notes provide a comprehensive guide to performing site-directed mutagenesis studies on PLP-dependent enzymes, covering experimental design, detailed protocols for mutagenesis, protein expression and purification, and kinetic and spectroscopic analysis, along with guidelines for data presentation and interpretation.
General Catalytic Cycle of PLP-Dependent Enzymes
The catalytic versatility of PLP-dependent enzymes originates from a shared mechanistic framework. The diagram below illustrates the key steps in the general catalytic cycle, starting from the enzyme-PLP internal aldimine.
Caption: General catalytic cycle of PLP-dependent enzymes.
Experimental Workflow for Site-Directed Mutagenesis Studies
A systematic workflow is crucial for the successful application of site-directed mutagenesis to study PLP-dependent enzymes. The process begins with the design of mutagenic primers and culminates in the detailed characterization of the resulting mutant enzyme.
Caption: Experimental workflow for site-directed mutagenesis studies.
Detailed Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol outlines the steps for introducing a specific mutation into the gene encoding the PLP-dependent enzyme of interest using a PCR-based method.
-
Primer Design :
-
Design two complementary mutagenic primers, typically 25-45 bases long.
-
The desired mutation should be centrally located.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
Ensure a GC content of at least 40% and terminate the primers with one or more C or G bases.[1]
-
-
PCR Amplification :
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
A typical reaction mixture (50 µL) includes:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing the gene of interest, 1-10 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Use the following PCR cycling parameters, adjusting the annealing temperature and extension time as needed:
Step Temperature Time Cycles Initial Denaturation 95°C 30 sec 1 Denaturation 95°C 30 sec 18-30 Annealing 55-68°C 1 min Extension 72°C 1 min/kb of plasmid length Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |
-
-
DpnI Digestion :
-
Transformation :
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).[1]
-
Plate the transformation mixture onto an LB agar (B569324) plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification :
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.[1]
-
Protocol 2: Protein Expression and Purification
-
Expression :
-
Transform the sequence-verified mutant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[1]
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[1]
-
-
Cell Lysis :
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[1]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.[1]
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.[1]
-
-
Purification (example with His-tag) :
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein fractions by SDS-PAGE for purity.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
-
Protocol 3: Enzyme Kinetic Analysis
-
Activity Assay :
-
Develop a continuous or discontinuous assay to monitor the reaction. Spectrophotometric assays are common.[1]
-
The standard reaction mixture should contain a suitable buffer, the purified enzyme (wild-type or mutant), and the necessary substrates.
-
Crucially, for PLP-dependent enzymes, include exogenous PLP (e.g., 50 µM) in the assay buffer to ensure the enzyme is fully saturated with the cofactor.[1]
-
-
Determination of Kinetic Parameters :
-
Vary the concentration of one substrate while keeping the others at saturating concentrations.
-
Measure the initial reaction velocity (v₀) at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.[1]
-
Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency of the enzyme is given by the kcat/Km value.[1]
-
Protocol 4: Spectroscopic Analysis
Spectroscopic methods are vital for assessing how mutations affect the PLP cofactor's environment and binding.
-
UV-Visible Absorbance Spectroscopy :
-
Record the absorbance spectrum of the purified enzyme (typically between 250-550 nm).
-
The internal aldimine often displays a characteristic absorbance peak around 410-425 nm due to the protonated Schiff base.[7]
-
Changes in the position (λmax) and intensity of this peak upon mutation can indicate alterations in the electronic environment of the PLP cofactor.
-
The formation of the external aldimine upon substrate addition can also be monitored by spectral shifts.
-
-
Fluorescence Spectroscopy :
-
Monitor changes in the intrinsic tryptophan fluorescence of the enzyme upon PLP binding to the apoenzyme (enzyme without cofactor).[8]
-
This can be used to determine the dissociation constant (Kd) for PLP binding. A decrease in fluorescence upon binding is often observed.
-
-
³¹P NMR Spectroscopy :
-
This technique can provide detailed information about the microenvironment of the 5'-phosphate group of the enzyme-bound PLP.[9]
-
It can reveal the protonation state of the phosphate (B84403) group, its solvent exposure, and the tightness of its binding, offering insights into the dynamics of the enzyme during catalysis.[9]
-
Data Presentation
Quantitative data from site-directed mutagenesis studies should be presented in a clear, organized table to facilitate direct comparison between the wild-type enzyme and its variants. This allows for a straightforward assessment of the impact of each mutation.
Table 1: Comparative Kinetic and Binding Parameters of Wild-Type and Mutant Enzymes
| Enzyme Variant | Target Residue Role | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | PLP Binding Kd (µM) |
| Wild-Type | - | Value | Value | Value | Value |
| Mutant 1 (e.g., K258A) | Catalytic Lysine | Value | Value | Value | Value |
| Mutant 2 (e.g., Y114F) | Substrate Binding | Value | Value | Value | Value |
| Mutant 3 (e.g., R386A) | Phosphate Binding | Value | Value | Value | Value |
Values in the table should be replaced with experimental data. This table serves as a template for organizing results.
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the catalytic mechanisms of PLP-dependent enzymes.[1] The protocols and guidelines presented here offer a robust framework for designing and executing these intricate studies. Through careful experimental design, meticulous execution, and thorough data analysis, researchers can gain profound insights into the specific roles of amino acid residues. This knowledge is fundamental for advancing our understanding of enzyme function and provides a rational basis for enzyme engineering and the development of novel therapeutics. The ability to rationally alter enzyme function through mutagenesis opens up exciting possibilities for creating novel biocatalysts for a wide range of applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. Site-directed Mutagenesis | University of Tübingen [uni-tuebingen.de]
- 5. conductscience.com [conductscience.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Structural and Functional Analysis of the Pyridoxal Phosphate Homeostasis Protein YggS from Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Non-Natural Amino Acids Using Pyridoxal Phosphate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-natural amino acids (NNAAs) is a cornerstone of modern drug discovery and development, offering novel building blocks for peptides, peptidomimetics, and small molecule therapeutics. Pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, is a versatile cofactor for a vast array of enzymes that catalyze diverse transformations on amino acids. This catalytic prowess has been harnessed for the stereoselective synthesis of NNAAs, providing an environmentally benign and efficient alternative to traditional chemical methods. These application notes provide an overview and detailed protocols for the use of PLP-dependent enzymes in the synthesis of NNAAs, focusing on transaminases, threonine aldolases, tryptophan synthase, and tyrosine phenol-lyase.
General Mechanism of PLP-Dependent Catalysis
Pyridoxal phosphate-dependent enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and β- and γ-elimination and substitution.[1][2] The catalytic versatility of PLP stems from its ability to form a Schiff base (aldimine) with the α-amino group of an amino acid substrate.[3][4] This covalent linkage acts as an electron sink, stabilizing carbanionic intermediates and thereby facilitating the cleavage of bonds at the α-carbon.[4][5] The reaction starts with a transimination reaction where the amino acid substrate displaces a lysine (B10760008) residue in the enzyme's active site that is initially bound to PLP.[6]
Application 1: Asymmetric Synthesis of Chiral Amines and Amino Acids using ω-Transaminases
ω-Transaminases (ω-TAs) are a class of PLP-dependent enzymes that catalyze the transfer of an amino group from a primary amine donor to a ketone or aldehyde acceptor.[7][8] They are particularly valuable for the synthesis of chiral amines and NNAAs from prochiral ketones.[7][9] Isopropylamine (B41738) is often used as an inexpensive and efficient amino donor.[10][11][12]
Quantitative Data for ω-Transaminase Catalyzed Synthesis
| Enzyme Source | Substrate (α-Keto Acid) | Amino Donor | Product (NNAA) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ochrobactrum anthropi (engineered L57A variant) | 2-Oxopentanoic acid | Isopropylamine | L-Norvaline | >99 | >99 | [13] |
| Ochrobactrum anthropi (engineered L57A variant) | 2-Oxohexanoic acid | Isopropylamine | L-Norleucine | ~50 | >99 | [13] |
| Pseudomonas jessenii (engineered variants) | Various bulky ketones | Isopropylamine | Various bulky amines | Good | >99 | [14] |
| Escherichia coli (branched-chain aminotransferase) | Trimethylpyruvate | L-Glutamate | L-tert-Leucine | 89.2 | >99 | [9][15] |
Experimental Protocol: Synthesis of L-Norvaline using an Engineered ω-Transaminase
This protocol is adapted from the synthesis of L-norvaline using an engineered (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA L57A variant).[13]
Materials:
-
Engineered ω-transaminase (OATA L57A variant)
-
2-Oxopentanoic acid
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Incubator/shaker (37°C)
-
Analytical HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Prepare a 1 mL reaction mixture in a 50 mM potassium phosphate buffer (pH 7.0).
-
Add the substrates to the following final concentrations:
-
2-Oxopentanoic acid: 50 mM
-
Isopropylamine: 100 mM
-
-
Add the enzyme and cofactor to the following final concentrations:
-
Engineered ω-transaminase: 40 µM
-
PLP: 0.1 mM (if not already included in the enzyme preparation)
-
-
Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 24 hours, optimization may be required).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the formation of L-norvaline using a suitable method (e.g., HPLC).
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., by adding acid to lower the pH).
-
Analyze the final product for conversion and enantiomeric excess using chiral HPLC.
Catalytic Cycle and Experimental Workflow of ω-Transaminase
Caption: Catalytic cycle and experimental workflow for ω-transaminase.
Application 2: Synthesis of β-Hydroxy-α-Amino Acids using Threonine Aldolases
Threonine aldolases are PLP-dependent enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming a β-hydroxy-α-amino acid.[4] This reaction is highly stereoselective, providing access to valuable chiral building blocks.[3][16] Both L- and D-threonine aldolases are available, allowing for the synthesis of different stereoisomers.[10]
Quantitative Data for Threonine Aldolase (B8822740) Catalyzed Synthesis
| Enzyme | Aldehyde Substrate | Glycine Concentration | Product | Diastereomeric Ratio (syn/anti) | Yield (%) | Reference |
| D-Threonine Aldolase | Pyridine (B92270) 4-carboxaldehyde | 10-fold excess | (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid | High | High | [3] |
| L-Threonine Aldolase | Aromatic aldehydes | 8-fold excess | β-hydroxy L-α-amino acids | 82:21 | High | [3] |
Experimental Protocol: Synthesis of a β-Hydroxy-α-Amino Acid
This protocol is a general guideline based on the use of D-threonine aldolase for the synthesis of a chiral β-hydroxy-α-amino acid.[3][16]
Materials:
-
Recombinant D-threonine aldolase
-
Aldehyde substrate (e.g., pyridine 4-carboxaldehyde)
-
Glycine
-
Divalent cations (e.g., MgCl₂)
-
Buffer (e.g., Tris-HCl, pH optimized)
-
Pyridoxal 5'-phosphate (PLP)
-
Reactor with temperature control
Procedure:
-
Prepare the reaction mixture in the appropriate buffer.
-
Add the substrates:
-
Glycine (in large molar excess, e.g., 10-fold compared to the aldehyde).
-
Aldehyde substrate.
-
-
Add the enzyme and cofactors:
-
D-threonine aldolase.
-
PLP.
-
Divalent cations, if required for enzyme stability and activity.
-
-
Set the reaction temperature (e.g., 4-10°C to improve stereoselectivity).[3]
-
Monitor the reaction. The product may crystallize directly from the reaction mixture, which facilitates purification.[16]
-
If the product crystallizes, it can be isolated by filtration. Otherwise, standard purification techniques for amino acids can be employed.
-
Analyze the product for purity, diastereoselectivity, and enantioselectivity.
Logical Relationship in Threonine Aldolase Catalysis
Caption: Logical flow of threonine aldolase-catalyzed synthesis.
Application 3: Synthesis of Tryptophan Analogs using Tryptophan Synthase
Tryptophan synthase is a PLP-dependent enzyme complex that catalyzes the final two steps in tryptophan biosynthesis.[17] The β-subunit (TrpB) is of particular interest as it can be engineered to catalyze the condensation of various indole (B1671886) analogs with L-serine or L-threonine to produce a wide range of substituted tryptophans.[1][18]
Quantitative Data for Tryptophan Synthase Catalyzed Synthesis
| Enzyme | Substrates | Product | Catalytic Efficiency Enhancement (engineered vs. wild-type) | Reference |
| Engineered Pyrococcus furiosus TrpB | Indole + L-Threonine | (2S,3S)-β-Methyltryptophan | >1000-fold | [1] |
| Native Pyrococcus furiosus TrpS | Indole + L-Threonine | (2S,3S)-β-Methyltryptophan | - | [5][11] |
Experimental Protocol: Synthesis of a Tryptophan Analog
This protocol is a generalized procedure for the synthesis of a tryptophan analog using an engineered tryptophan synthase β-subunit.
Materials:
-
Engineered tryptophan synthase β-subunit (TrpB)
-
Indole analog
-
L-Serine (or L-threonine)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate, pH 7.0-8.0)
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing the buffer, indole analog, and L-serine.
-
Add the engineered TrpB enzyme and PLP.
-
Incubate the reaction at an optimal temperature (e.g., 50°C for enzymes from thermophiles).[17]
-
Monitor the formation of the tryptophan analog using HPLC or other suitable analytical techniques.
-
Once the reaction is complete, purify the product using standard chromatographic methods.
Experimental Workflow for Tryptophan Analog Synthesis
Caption: Workflow for tryptophan analog synthesis using TrpB.
Application 4: Synthesis of Substituted Tyrosines using Tyrosine Phenol-Lyase
Tyrosine phenol-lyase (TPL) is a PLP-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate, and ammonia.[19] The reverse reaction can be exploited to synthesize L-tyrosine and its analogs from substituted phenols, pyruvate, and ammonia.[20][21]
Quantitative Data for Tyrosine Phenol-Lyase Catalyzed Synthesis
| Enzyme Source | Phenol Substrate | Product | Yield (%) | Reference |
| Citrobacter freundii | 1-Naphthol | Naphthol-analog of tyrosine | Low (<50%) | [22][23] |
| Citrobacter intermedius | Various substituted phenols | Substituted L-tyrosines | - | [21] |
Experimental Protocol: Synthesis of a Tyrosine Analog
This protocol is based on the synthesis of tyrosine analogs using TPL from Citrobacter species.[23]
Materials:
-
Tyrosine phenol-lyase (TPL)
-
Substituted phenol (e.g., 1-naphthol)
-
Pyruvic acid
-
Pyridoxal 5'-phosphate (PLP)
-
β-Mercaptoethanol
-
Aqueous buffer
Procedure:
-
Prepare an aqueous reaction mixture containing the buffer, pyruvic acid (e.g., 60 mM), ammonium acetate (e.g., 30 mM), PLP (e.g., 10 mg/L), and β-mercaptoethanol (e.g., 5 mM).[23]
-
Add the substituted phenol substrate. Note that the solubility of some substrates may be limited in aqueous solutions.[23]
-
Add the TPL enzyme.
-
Incubate the reaction at an optimized temperature and pH.
-
Monitor the reaction for the formation of the tyrosine analog using HPLC.
-
Purify the product using appropriate chromatographic techniques.
Conclusion
PLP-dependent enzymes are powerful biocatalysts for the synthesis of a diverse array of non-natural amino acids. Their high stereoselectivity, mild reaction conditions, and potential for engineering make them invaluable tools for researchers in academia and industry. The protocols and data presented here provide a foundation for the application of these versatile enzymes in the development of novel pharmaceuticals and research chemicals. Further engineering of these enzymes will undoubtedly continue to expand the scope of accessible NNAAs.[1][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan synthase uses an atypical mechanism to achieve substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Synthesis of L-tert-Leucine with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conversion of tyrosine phenol-lyase to dicarboxylic amino acid beta-lyase, an enzyme not found in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Syntheses of L-tyrosine-related amino acids by tyrosine phenol-lyase of Citrobacter intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Notes and Protocols: Reconstitution of Apoenzymes with Pyridoxal Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a multitude of enzymes, primarily those involved in amino acid metabolism.[1][2] The study of these enzymes often necessitates the preparation of the inactive apoenzyme (the enzyme without the cofactor) and its subsequent reconstitution into the active holoenzyme by the reintroduction of PLP.[1][3] This process is fundamental for investigating enzyme mechanisms, structure-function relationships, and for the development of novel therapeutic inhibitors.[1] These application notes provide a comprehensive guide to the preparation of apoenzymes and their reconstitution with PLP.
Data Presentation: Quantitative Parameters for Reconstitution
Successful reconstitution of apoenzymes with PLP is dependent on several key experimental parameters. The optimal conditions can vary for specific enzymes and should be determined empirically.[1][4] The following table summarizes typical ranges for these parameters based on established protocols.
| Parameter | Typical Range | Notes |
| Apoenzyme Concentration | 5 - 20 µM | Higher concentrations may increase the risk of precipitation.[4] |
| PLP:Apoenzyme Molar Ratio | 2:1 to 20:1 | A molar excess of PLP is generally used to drive the reaction towards holoenzyme formation.[4] |
| Incubation Temperature | 25 - 37 °C | Higher temperatures can accelerate reconstitution but may risk protein denaturation.[4] |
| Incubation Time | 15 - 120 minutes | The time required to reach equilibrium is dependent on the specific enzyme and reaction conditions.[4] |
| pH | 7.0 - 8.5 | The optimal pH is enzyme-dependent; a pH range of 7.2 to 8.0 is commonly used.[4] |
Experimental Protocols
Protocol 1: Preparation of Apoenzyme from Holoenzyme
This protocol describes a common method for removing PLP from a holoenzyme using hydroxylamine (B1172632) to generate the apo-form.[2][4][5]
Materials:
-
Purified holoenzyme solution (e.g., 10-20 µM)
-
Hydroxylamine solution
-
Suitable buffer (e.g., 50 mM HEPES, pH 7.5 or 0.5 M potassium phosphate, pH 6.9)[4][5]
-
Dialysis tubing or desalting column (e.g., Sephadex G-25)[4][5]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the purified holoenzyme in the chosen buffer.
-
Add hydroxylamine to a final concentration of 10-50 mM.[4][5]
-
Incubate the solution at room temperature (approximately 25°C) for 30-60 minutes.[4][5]
-
Remove the hydroxylamine and the displaced PLP-oxime by extensive dialysis against the same buffer at 4°C for several hours, with multiple buffer changes.[4] Alternatively, a desalting column can be used.[4][5]
-
Confirm the removal of PLP by monitoring the disappearance of the characteristic absorbance peak of the internal aldimine bond, which is typically around 410-430 nm.[4][6] The resulting solution contains the apoenzyme.
Protocol 2: Reconstitution of Apoenzyme with Pyridoxal Phosphate (PLP)
This protocol details the reintroduction of PLP to the prepared apoenzyme to form the active holoenzyme.[1][4]
Materials:
-
Apoenzyme solution
-
PLP stock solution (e.g., 10 mM, protected from light)[4]
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5 or 50 mM HEPES, pH 7.2)[1][4]
-
UV-Vis Spectrophotometer or other activity assay equipment
Procedure:
-
Dilute the apoenzyme to a suitable concentration (e.g., 10 µM) in the reaction buffer.[4]
-
Prepare a fresh stock solution of PLP in the reaction buffer. Due to its light sensitivity, handle the PLP solution in amber vials or tubes wrapped in aluminum foil.[1][4] The concentration of the PLP stock solution can be confirmed spectrophotometrically using a molar extinction coefficient of approximately 4900 M⁻¹cm⁻¹ at 388 nm at neutral pH.[1]
-
Add the PLP stock solution to the apoenzyme solution to achieve a final molar excess of PLP (typically a 2 to 10-fold molar excess).[1][4]
-
Incubate the mixture at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes).[1][4]
-
Monitor the reconstitution process by observing the appearance of a new absorbance peak in the 410-430 nm region, which indicates the formation of the internal Schiff base between PLP and an active site lysine (B10760008) residue.[1][4]
-
Alternatively, confirm successful reconstitution by performing a functional assay to measure the restoration of the enzyme's catalytic activity.[4]
-
If necessary, remove excess, unbound PLP by dialysis or buffer exchange using a centrifugal filter device.[4]
Visualizations
The following diagrams illustrate the key workflows and principles involved in the reconstitution of apoenzymes with this compound.
Caption: Workflow for the preparation of apoenzyme from holoenzyme.
Caption: Workflow for apoenzyme reconstitution and confirmation.
Caption: Troubleshooting guide for common reconstitution issues.
References
Application Notes: Fluorescence Spectroscopy for the Study of Pyridoxal 5'-Phosphate (PLP)-Protein Interactions
Introduction
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme for a multitude of metabolic enzymes, participating in reactions such as transamination, decarboxylation, and racemization.[1][2][3] The interaction between PLP and its target apoenzymes is fundamental to their biological function. Fluorescence spectroscopy offers a powerful and sensitive suite of techniques to probe these interactions in detail.[4] By monitoring changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes, researchers can elucidate binding mechanisms, determine binding affinities, and study the kinetics of these interactions.[4][5] These methods are indispensable in basic research for understanding enzyme mechanisms and in drug development for screening and characterizing inhibitors that target PLP-dependent enzymes.
This document provides detailed application notes and protocols for several key fluorescence-based assays used to study PLP-protein interactions.
Intrinsic Tryptophan Fluorescence Quenching
Principle
Many proteins contain tryptophan residues, which are intrinsically fluorescent.[6][7] The fluorescence emission of tryptophan is highly sensitive to its local environment.[6][7][8] PLP has a strong absorption band that overlaps with the emission spectrum of tryptophan. This spectral overlap allows PLP to act as an efficient quencher of tryptophan fluorescence upon binding to a protein, often through Förster Resonance Energy Transfer (FRET). The binding of PLP to its target protein brings it into close proximity with tryptophan residues, leading to a decrease in the protein's intrinsic fluorescence intensity.[9] This quenching can be titrated to determine the binding affinity (dissociation constant, Kd) of the PLP-protein interaction.[10]
Applications
-
Determination of PLP binding affinity (Kd).
-
Studying conformational changes in the protein upon PLP binding.[6]
-
Screening for compounds that compete with PLP for the binding site.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
-
Preparation of Reagents:
-
Protein Solution: Prepare a stock solution of the purified apo-protein (PLP-free) in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5). The final protein concentration for the experiment should be chosen such that the fluorescence signal is robust and well within the linear range of the spectrofluorometer. A typical concentration is 1-5 µM.
-
PLP Stock Solution: Prepare a concentrated stock solution of PLP in the same buffer. The concentration should be at least 100-fold higher than the protein concentration to avoid significant dilution during titration. Protect the solution from light.
-
-
Instrumentation Setup:
-
Measurement Protocol:
-
Place the protein solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein alone (F0).
-
Add small aliquots of the PLP stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum after each PLP addition (F).
-
Continue the titration until the fluorescence signal is saturated (no further significant decrease is observed).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect, which can occur if the titrant (PLP) absorbs either the excitation or emission light.[10] This can be done by performing a control titration of PLP into a solution of N-Acetyl-L-tryptophanamide (NATA) at the same concentration as the protein's tryptophan content.[10]
-
Plot the change in fluorescence (ΔF = F0 - F) or the fractional fluorescence quenched ((F0 - F) / F0) as a function of the total PLP concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Extrinsic Fluorescence with Bis-ANS
Principle
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent probe that has very low fluorescence in aqueous solutions but exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic pockets on a protein's surface.[11][12] PLP binding often induces conformational changes in the protein, which can alter the exposure of these hydrophobic regions. By monitoring the fluorescence of Bis-ANS, one can indirectly study the binding of PLP and its effect on protein conformation.
Applications
-
Detecting conformational changes upon PLP binding.
-
Characterizing the hydrophobicity of the PLP binding site.
-
Can be adapted for competitive binding assays.
Experimental Protocol: Bis-ANS Binding Assay
-
Preparation of Reagents:
-
Protein Solution: Prepare a stock solution of the apo-protein (e.g., 1 mg/mL) in the desired buffer.[12]
-
Bis-ANS Stock Solution: Prepare a 1 mM stock solution of Bis-ANS in DMSO and store it protected from light at 4°C.[12]
-
PLP Stock Solution: Prepare a concentrated stock solution of PLP in the same buffer.
-
-
Instrumentation Setup:
-
Measurement Protocol:
-
Prepare a solution containing the protein (e.g., 1-5 µM) and Bis-ANS (e.g., 10-20 µM).[11]
-
Incubate in the dark for 15-30 minutes to allow binding to reach equilibrium.[11][12]
-
Record the fluorescence spectrum of the protein-Bis-ANS complex.
-
Titrate this complex with increasing concentrations of PLP.
-
Record the fluorescence spectrum after each addition of PLP, allowing for equilibration.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (buffer with Bis-ANS only) from all readings.[12]
-
Plot the Bis-ANS fluorescence intensity at its emission maximum as a function of PLP concentration.
-
A decrease in Bis-ANS fluorescence upon PLP addition may suggest that PLP binding either displaces Bis-ANS or induces a conformational change that buries the hydrophobic binding site.
-
The data can be fitted to a competitive binding model to determine the affinity of PLP.
-
Stopped-Flow Fluorescence
Principle
Stopped-flow spectroscopy is a rapid-mixing technique that allows for the monitoring of fast biochemical reactions on the millisecond timescale.[13][14][15] When coupled with fluorescence detection, it can be used to study the pre-steady-state kinetics of PLP binding to an enzyme and the subsequent catalytic steps.[14] Changes in either the intrinsic protein fluorescence or the fluorescence of PLP itself can be monitored over time after rapid mixing of the protein and PLP solutions.
Applications
-
Measuring the rates of PLP binding (kon) and dissociation (koff).
-
Identifying and characterizing transient intermediates in the enzymatic reaction pathway.[14]
-
Elucidating the kinetic mechanism of PLP-dependent enzymes.
Experimental Protocol: Stopped-Flow Fluorescence Kinetics
-
Preparation of Reagents:
-
Prepare solutions of the apo-protein and PLP in separate syringes for the stopped-flow instrument. The concentrations should be chosen based on the expected reaction rates and binding affinity. Typically, one reactant is in excess to achieve pseudo-first-order conditions.
-
All solutions should be thoroughly degassed to prevent air bubbles.
-
-
Instrumentation Setup:
-
Set up the stopped-flow instrument with a fluorescence detector.
-
Choose an appropriate excitation wavelength (e.g., 295 nm for tryptophan or ~390 nm for PLP) and use a cutoff filter to select the emission wavelength range of interest.
-
Set the data acquisition parameters (time course, number of data points).
-
-
Measurement Protocol:
-
Rapidly mix the contents of the two syringes (e.g., protein solution and PLP solution).
-
The flow is abruptly stopped, and the change in fluorescence is recorded over time as the reaction proceeds in the observation cell.
-
Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the kinetic traces to appropriate exponential equations (single, double, etc.) to obtain the observed rate constants (kobs).
-
By measuring kobs at various concentrations of the excess reactant, the elementary rate constants (e.g., kon and koff) can be determined. For a simple binding model, a plot of kobs versus concentration will be linear.
-
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from fluorescence spectroscopy studies of PLP-protein interactions. The values are hypothetical and serve as an example of how to present such data.
| Technique | Protein Example | Ligand | Parameter Measured | Value | Reference Style |
| Tryptophan Fluorescence Quenching | Aspartate Aminotransferase | PLP | Dissociation Constant (Kd) | 5.2 ± 0.4 µM | [Hypothetical] |
| Tryptophan Fluorescence Quenching | Alanine Racemase | PLP | Dissociation Constant (Kd) | 12.8 ± 1.1 µM | [Hypothetical] |
| Stopped-Flow Fluorescence | Serine Hydroxymethyltransferase | PLP | Association Rate (kon) | 2.5 x 105 M-1s-1 | [Hypothetical] |
| Stopped-Flow Fluorescence | Serine Hydroxymethyltransferase | PLP | Dissociation Rate (koff) | 0.1 s-1 | [Hypothetical] |
| Fluorescence Polarization | Ornithine Decarboxylase | PLP-Fluorescein | Dissociation Constant (Kd) | 8.7 ± 0.9 µM | [Hypothetical] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 15. edinst.com [edinst.com]
Application Notes and Protocols for Pyridoxal Phosphate in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1][2][3] PLP-dependent enzymes catalyze approximately 4% of all classified enzymatic activities, playing critical roles in cellular processes.[4] This functional diversity and their involvement in essential metabolic pathways make PLP-dependent enzymes attractive targets for therapeutic intervention in various diseases, including infectious diseases, cancer, and neurological disorders.[5] This document provides detailed application notes on the diverse roles of PLP in drug design and discovery, along with protocols for key experimental procedures.
Application Note 1: Targeting PLP-Dependent Enzymes for Antimicrobial Drug Discovery
A significant number of PLP-dependent enzymes are crucial for the survival of pathogenic bacteria and are absent in humans, making them excellent targets for the development of novel antibiotics.[6]
-
Key Bacterial Targets:
-
Alanine (B10760859) Racemase (Alr): Essential for bacterial cell wall biosynthesis by providing D-alanine for peptidoglycan formation. Inhibition of Alr leads to cell lysis and bacterial death.[7]
-
Serine Hydroxymethyltransferase (SHMT): A key enzyme in folate metabolism, which is vital for the synthesis of nucleotides and certain amino acids.[6]
-
Ornithine Decarboxylase: Involved in polyamine biosynthesis, which is crucial for bacterial growth and proliferation.[1]
-
-
Drug Design Strategies:
-
Mechanism-Based Inhibitors: These compounds, often substrate analogs, are converted by the target enzyme into a reactive species that covalently modifies the enzyme or the PLP cofactor, leading to irreversible inactivation.[8] D-cycloserine is a classic example of an Alr inhibitor.[6]
-
Rational Drug Design: Crystal structures of PLP-dependent enzymes provide a basis for the design of specific inhibitors that bind to the active site.[4]
-
Quantitative Data: Inhibitors of Bacterial PLP-Dependent Enzymes
| Compound | Target Enzyme | Organism | Inhibition Type | IC50 / Ki | Reference |
| D-Cycloserine | Alanine Racemase | Mycobacterium tuberculosis | Irreversible | ~20-200 µM (Ki) | [6] |
| Phenelzine | Cysteine Desulfurase | Staphylococcus aureus | Irreversible | - | [9] |
| Benserazide (B1668006) | DOPA Decarboxylase (analog) | - | Prodrug/Irreversible | - | [9] |
Application Note 2: PLP-Dependent Enzymes as Targets in Oncology
Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Several PLP-dependent enzymes are upregulated in tumors and represent promising targets for cancer therapy.[5]
-
Key Oncological Targets:
-
Serine Hydroxymethyltransferase (SHMT): Overexpressed in various cancers, SHMT plays a crucial role in one-carbon metabolism, supplying precursors for nucleotide biosynthesis.[7]
-
Ornithine Decarboxylase (ODC): The rate-limiting enzyme in polyamine synthesis, ODC is frequently deregulated in cancer and is a target for cancer chemoprevention and therapy.[1]
-
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT): Inhibition of GABA-AT can modulate GABA levels, which has implications for certain types of brain tumors.[1]
-
-
Therapeutic Approaches:
-
Antifolates: Compounds that interfere with folate metabolism can indirectly inhibit SHMT activity.
-
Suicide Inhibitors: Eflornithine, an irreversible inhibitor of ODC, has been used to treat African sleeping sickness and has been investigated for cancer treatment.[1]
-
Quantitative Data: Inhibitors of PLP-Dependent Enzymes in Oncology
| Compound | Target Enzyme | Cancer Type | Inhibition Type | IC50 / Ki | Reference |
| Eflornithine (DFMO) | Ornithine Decarboxylase | Various | Irreversible | - | [1] |
| (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) | Ornithine Aminotransferase | Hepatocellular Carcinoma | Mechanism-Based | - | [8] |
Application Note 3: PLP in Neuropharmacology
PLP is a critical cofactor for the synthesis of several key neurotransmitters. Modulating the activity of these PLP-dependent enzymes is a cornerstone of treatment for various neurological and psychiatric disorders.[5]
-
Key Neurological Targets:
-
DOPA Decarboxylase (DDC): Converts L-DOPA to dopamine (B1211576). Inhibitors are used in combination with L-DOPA for the treatment of Parkinson's disease to prevent peripheral conversion and increase brain dopamine levels.[5]
-
GABA Aminotransferase (GABA-AT): Degrades the inhibitory neurotransmitter GABA. Inhibitors increase GABA levels in the brain and are used as antiepileptic drugs.[10]
-
Glutamic Acid Decarboxylase (GAD): Synthesizes GABA from glutamate.[11]
-
-
Therapeutic Interventions:
Quantitative Data: Neuropharmacological Inhibitors of PLP-Dependent Enzymes
| Compound | Target Enzyme | Indication | Inhibition Type | IC50 / Ki | Reference |
| Carbidopa | DOPA Decarboxylase | Parkinson's Disease | Irreversible | - | [7] |
| Benserazide | DOPA Decarboxylase | Parkinson's Disease | Irreversible | - | [7] |
| Vigabatrin | GABA Aminotransferase | Epilepsy | Irreversible | - | [10] |
Application Note 4: PLP in Prodrug Design
The reactive aldehyde group of PLP can be exploited in prodrug design. A prodrug can be designed to be activated by a PLP-dependent enzyme, releasing the active therapeutic agent at the site of action.[12] This approach can improve drug targeting and reduce systemic side effects. Benserazide, for instance, acts as a prodrug that forms a hydrazone with the PLP aldehyde in DOPA decarboxylase.[9]
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Inhibitors of Alanine Racemase
This protocol describes a coupled-enzyme assay for the HTS of alanine racemase (Alr) inhibitors, adapted for a 384-well format.[6]
Principle: Alr converts L-alanine to D-alanine. In the reverse reaction, the conversion of D-alanine to L-alanine is coupled to the activity of L-alanine dehydrogenase (L-AlaDH), which catalyzes the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified recombinant Alr
-
L-alanine dehydrogenase (L-AlaDH)
-
D-alanine
-
NAD+
-
Tricine buffer (100 mM, pH 8.5)
-
Compound library dissolved in DMSO
-
384-well, clear, flat-bottom plates
-
Plate reader with 340 nm absorbance capability
Procedure:
-
Assay Buffer Preparation: Prepare an assay buffer containing 100 mM Tricine, pH 8.5, 50 mM D-alanine, and 2.5 mM NAD+.
-
Enzyme Mix Preparation: Prepare an enzyme mix containing Alr and L-AlaDH in the assay buffer. The optimal concentrations of each enzyme should be predetermined to ensure a linear reaction rate.
-
Compound Dispensing: Dispense 100 nL of each compound from the library into the wells of the 384-well plate. For controls, dispense DMSO alone.
-
Enzyme Addition: Add 10 µL of the enzyme mix to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the D-alanine/NAD+ substrate solution to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate (Vmax) for each well. The percent inhibition for each compound is calculated as: % Inhibition = (1 - (Rate_compound / Rate_DMSO_control)) * 100
Protocol 2: Characterization of Mechanism-Based Inhibitors
This protocol outlines the steps to characterize a putative mechanism-based inhibitor of a PLP-dependent enzyme.
Principle: Mechanism-based inhibitors typically exhibit time-dependent inactivation of the target enzyme that is dependent on the inhibitor concentration and requires enzymatic turnover.
Materials:
-
Purified PLP-dependent enzyme
-
Substrate for the enzyme
-
Putative inhibitor
-
Appropriate buffer system
-
Spectrophotometer or fluorometer
Procedure:
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme at a fixed concentration with various concentrations of the inhibitor in the absence of the substrate.
-
At different time intervals, withdraw aliquots of the pre-incubation mixture and dilute them into an assay mixture containing the substrate.
-
Measure the initial reaction velocity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. A linear plot indicates pseudo-first-order kinetics.
-
The observed rate of inactivation (k_obs) is the negative of the slope.
-
-
Determination of Kinetic Parameters:
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]) where k_inact is the maximal rate of inactivation and K_i is the inhibitor concentration that gives half of the maximal inactivation rate.
-
-
Substrate Protection:
-
Perform the time-dependent inactivation experiment in the presence and absence of a saturating concentration of the enzyme's natural substrate.
-
A significant decrease in the rate of inactivation in the presence of the substrate suggests that the inhibitor acts at the active site.
-
-
Dialysis Experiment:
-
Incubate the enzyme with a concentration of the inhibitor sufficient to cause >90% inactivation.
-
Remove the unbound inhibitor by extensive dialysis against the buffer.
-
Assay the activity of the dialyzed enzyme. If the activity is not restored, the inhibition is likely irreversible.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyridoxal 5'-Phosphate Enzymes as Targets for Therapeutic Agents: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored Pyridoxal Probes Unravel Novel Cofactor‐Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Circular Dichroism Spectroscopy of PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Circular Dichroism Spectroscopy and PLP-Dependent Enzymes
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1][2] In the context of protein science, CD spectroscopy is an invaluable tool for investigating the secondary and tertiary structures of proteins in solution.[3][4] This technique is particularly sensitive to conformational changes, making it ideal for studying protein folding, stability, and interactions with ligands.[5][6]
Pyridoxal 5'-phosphate (PLP)-dependent enzymes are a large and diverse superfamily of enzymes that play crucial roles in a wide array of metabolic processes, primarily involving amino acid transformations.[7][8] These enzymes utilize the versatile cofactor PLP to catalyze reactions such as transamination, decarboxylation, racemization, and elimination.[8][9] The catalytic cycle of PLP-dependent enzymes involves the formation of a Schiff base linkage between the PLP cofactor and an active site lysine (B10760008) residue (internal aldimine), followed by a transimination reaction with the amino acid substrate to form an external aldimine.[10][11] This process is often accompanied by significant conformational changes in both the enzyme and the cofactor.[6][12]
This document provides detailed application notes and protocols for utilizing CD spectroscopy to study the structure, function, and ligand-binding interactions of PLP-dependent enzymes.
Applications of CD Spectroscopy in the Study of PLP-Dependent Enzymes
CD spectroscopy can be employed to investigate various aspects of PLP-dependent enzymes:
-
Secondary Structure Determination: Far-UV CD (190-250 nm) is used to estimate the secondary structure content (α-helix, β-sheet, turns, and random coil) of the enzyme.[6][11] This is crucial for assessing the overall fold and integrity of the enzyme.
-
Tertiary Structure and Conformational Changes: Near-UV CD (250-350 nm) probes the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, providing insights into the enzyme's tertiary structure.[6][13] Changes in the near-UV CD spectrum upon binding of substrates, inhibitors, or allosteric modulators can reveal subtle conformational changes associated with these interactions.[6]
-
Ligand Binding Analysis: By monitoring changes in the CD spectrum upon titration with a ligand, one can determine binding affinities (dissociation constants, Kd).[5][14] This is particularly useful for characterizing the binding of substrates, substrate analogs, and potential drug candidates.
-
Enzyme Stability and Folding Studies: CD spectroscopy can be used to monitor the thermal or chemical denaturation of PLP-dependent enzymes, providing information about their stability. This is critical for understanding the effects of mutations or ligand binding on enzyme stability.[5]
Data Presentation: Quantitative Analysis of CD Spectra
The following tables provide illustrative quantitative data that can be obtained from CD spectroscopy of a hypothetical PLP-dependent aminotransferase.
Table 1: Secondary Structure Content Estimation from Far-UV CD Spectroscopy
| Enzyme State | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) | Wavelength Minima (nm) |
| Holoenzyme | 35 | 25 | 15 | 25 | 208, 222 |
| Apoenzyme | 33 | 26 | 16 | 25 | 208, 221 |
| + Substrate | 38 | 23 | 14 | 25 | 209, 223 |
| + Inhibitor | 36 | 24 | 15 | 25 | 208, 222 |
Table 2: Changes in Near-UV CD Signal Upon Ligand Binding
| Ligand | Wavelength (nm) | Change in Molar Ellipticity (deg·cm²·dmol⁻¹) | Dissociation Constant (Kd) (µM) |
| Substrate (Amino Acid) | 278 | +50 | 50 |
| Substrate Analog | 285 | +45 | 35 |
| Competitive Inhibitor | 278 | +60 | 15 |
| Allosteric Modulator | 295 | -30 | 100 |
Experimental Protocols
Protocol 1: Determination of Secondary Structure using Far-UV CD Spectroscopy
Objective: To determine the secondary structure content of a PLP-dependent enzyme in its holo- and apo-forms.
Materials:
-
Purified PLP-dependent enzyme (>95% purity)
-
PLP cofactor solution
-
Buffer (e.g., 10 mM potassium phosphate, pH 7.5)
-
Dialysis tubing or desalting column
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Methodology:
-
Sample Preparation:
-
Holoenzyme: Ensure the purified enzyme is saturated with PLP. If necessary, incubate the enzyme with a 5-fold molar excess of PLP for 30 minutes at room temperature. Remove excess PLP by dialysis or using a desalting column equilibrated with the working buffer.
-
Apoenzyme: Prepare the apoenzyme by treating the holoenzyme with a reagent that removes PLP (e.g., hydroxylamine (B1172632) followed by dialysis) or by expressing and purifying the enzyme in the absence of PLP.
-
Determine the precise protein concentration using a reliable method (e.g., absorbance at 280 nm with a calculated extinction coefficient).[15]
-
Dilute the holo- and apoenzyme samples to a final concentration of 0.1-0.2 mg/mL in the working buffer.[12]
-
Prepare a buffer blank containing the same buffer used for the protein samples.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the following parameters:
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank.
-
Record the CD spectrum of the holoenzyme sample.
-
Record the CD spectrum of the apoenzyme sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × pathlength in mm × concentration in mg/mL) where MRW is the mean residue weight of the protein.
-
Use a deconvolution software (e.g., CONTIN, SELCON3, CDSSTR) to estimate the secondary structure content from the molar ellipticity data.[11]
-
Protocol 2: Analysis of Ligand-Induced Conformational Changes using Near-UV CD Spectroscopy
Objective: To investigate conformational changes in a PLP-dependent enzyme upon binding of a substrate analog.
Materials:
-
Purified holoenzyme of the PLP-dependent enzyme
-
Substrate analog or inhibitor solution of known concentration
-
Working buffer (e.g., 50 mM HEPES, pH 7.5)
-
CD spectropolarimeter
-
Quartz cuvette with a longer path length (e.g., 1 cm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the holoenzyme at a concentration of 1-2 mg/mL in the working buffer.
-
Prepare a concentrated stock solution of the ligand (substrate analog or inhibitor).
-
Prepare a buffer blank.
-
-
Instrument Setup:
-
Set up the CD spectropolarimeter as described in Protocol 1.
-
Set the following parameters:
-
Wavelength range: 250-350 nm[8]
-
Bandwidth: 1.0 nm
-
Scan speed: 20-50 nm/min
-
Data pitch: 0.5 nm
-
Response time/D.I.T.: 2-4 seconds
-
Accumulations: 5-10 scans
-
Temperature: 25°C
-
-
-
Data Acquisition (Titration):
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the enzyme solution in the absence of the ligand.
-
Add a small aliquot of the concentrated ligand stock solution to the enzyme solution in the cuvette. Mix gently.
-
Allow the system to equilibrate for 2-5 minutes.
-
Record the CD spectrum.
-
Repeat the addition and recording steps until no further significant changes in the CD spectrum are observed (i.e., saturation is reached).
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from all spectra.
-
Correct for the dilution effect of adding the ligand.
-
Plot the change in molar ellipticity at a specific wavelength (where the largest change is observed) as a function of the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Visualization of Key Processes
Catalytic Cycle of a PLP-Dependent Enzyme
Caption: Catalytic cycle of a typical PLP-dependent enzyme.
Experimental Workflow for CD Spectroscopy
Caption: General experimental workflow for CD spectroscopy.
References
- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 2. jascoinc.com [jascoinc.com]
- 3. Circular dichroism studies in the near UV of ligand binding to chicken liver dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. nist.gov [nist.gov]
- 9. Synthesis, Applications, and Inhibition Mechanisms of Carbon Dots as Corrosion Inhibitors: A Review | MDPI [mdpi.com]
- 10. Far UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Enzymatic Mechanisms with Pyridoxal Phosphate through Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of enzymatic reactions, primarily involving amino acid metabolism.[1][2][3] PLP-dependent enzymes catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions.[1][2][4] Understanding the intricate mechanisms of these enzymes is paramount for fundamental biological insights and for the rational design of drugs targeting these crucial metabolic pathways.[5]
Isotope labeling studies have emerged as a powerful and indispensable tool for dissecting the catalytic mechanisms of PLP-dependent enzymes. By strategically replacing specific atoms in substrates or the cofactor with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the fate of these atoms throughout the reaction, probe the nature of reaction intermediates, and determine the rate-limiting steps of catalysis.[6] This application note provides a comprehensive overview of the application of isotope labeling in conjunction with PLP to elucidate enzymatic mechanisms, complete with detailed protocols for key experiments.
The core principle of this technique lies in the ability of PLP to form a Schiff base with the amino group of a substrate, creating an "external aldimine."[7] The electron-withdrawing capacity of the PLP's pyridine (B92270) ring then facilitates the cleavage of one of the three bonds around the α-carbon of the amino acid substrate, stabilizing the resulting carbanionic intermediate.[2] Isotope labeling allows for the precise tracking of bond-breaking and bond-forming events, providing invaluable mechanistic information.
General Workflow for Isotope Labeling Studies with PLP-Dependent Enzymes
The successful execution of an isotope labeling study to investigate a PLP-dependent enzyme mechanism typically follows a structured workflow. This involves the preparation of isotopically labeled substrates, expression and purification of the enzyme of interest, execution of enzymatic reactions, and finally, the analysis of the products and/or the enzyme itself to determine the isotopic distribution.
Caption: General workflow for an isotope labeling study with a PLP-dependent enzyme.
Case Study: Elucidating the Mechanism of Histidine Decarboxylase
Histidine decarboxylase is a PLP-dependent enzyme that catalyzes the decarboxylation of histidine to produce histamine, a key mediator of allergic and inflammatory responses. Isotope labeling studies have been instrumental in defining the transition state of this reaction.
Proposed Mechanism of Histidine Decarboxylase
The catalytic cycle begins with the formation of an external aldimine between PLP and the substrate, L-histidine. The electron sink of the PLP cofactor facilitates the cleavage of the carboxyl group from the α-carbon. Subsequent protonation at the α-carbon and transimination releases the product, histamine, and regenerates the internal aldimine with the active site lysine.
Caption: Proposed mechanism of histidine decarboxylase highlighting sites for isotope labeling.
Quantitative Data from Isotope Labeling Studies
Kinetic Isotope Effects (KIEs) are a powerful quantitative tool derived from isotope labeling experiments. A KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope at a specific position. KIEs provide insight into bond-breaking or bond-forming events in the rate-determining step of a reaction.
| Enzyme | Isotope Labeling | Observed Isotope Effect (k_light / k_heavy) | Mechanistic Implication |
| Histidine Decarboxylase | ¹²C/¹³C at carboxyl carbon | 1.0308 ± 0.0006[1] | Decarboxylation is partially rate-limiting.[1] |
| ¹⁴N/¹⁵N at α-amino group | 0.9770 ± 0.0021[1] | The imine nitrogen of the Schiff base is protonated.[1] | |
| L-[α-²H]histidine | ~1.20 (on decarboxylation step)[1] | Indicates significant C-C bond breaking in the transition state.[1] | |
| L-Dopa Decarboxylase | ¹²C/¹³C at carboxyl carbon | Consistent with other PLP-decarboxylases[8] | Decarboxylation is a key step in the catalytic cycle.[8] |
| α-²H | Can be used to identify the active tautomer of PLP.[8] | Probes the protonation state of the cofactor-substrate complex.[8] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of a PLP-Dependent Enzyme
This protocol describes a general method for the expression and purification of a His-tagged PLP-dependent enzyme in E. coli.
Materials:
-
Expression plasmid containing the gene of interest with a His-tag in a suitable vector (e.g., pET vector).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Pyridoxal 5'-phosphate (PLP).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 200 µM PLP).[9]
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 200 µM PLP).
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 200 µM PLP).
-
Ni-NTA agarose (B213101) resin.
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 50 µM PLP).
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Add PLP to a final concentration of 0.1-0.5 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate overnight at 18-25°C with shaking.[10]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. Wash the column with Wash Buffer. Elute the protein with Elution Buffer.
-
Dialysis: Pool the elution fractions containing the purified protein and dialyze against Dialysis buffer overnight at 4°C to remove imidazole and excess PLP.
-
Concentration and Storage: Concentrate the protein using an appropriate method (e.g., centrifugal concentrators). Determine the protein concentration and store at -80°C.
Protocol 2: Synthesis of Isotopically Labeled Substrates (Example: L-[carboxyl-¹³C]Histidine)
The synthesis of isotopically labeled substrates is a critical first step. While numerous methods exist, this is a conceptual outline. Specific chemical synthesis routes can be complex and require specialized expertise. Commercial sources for labeled amino acids are also widely available.
A common strategy involves using a commercially available ¹³C-labeled precursor, such as K¹³CN, in a synthetic route that builds the amino acid. For example, a Strecker synthesis or an asymmetric synthesis approach could be adapted.
Protocol 3: Measurement of Kinetic Isotope Effects (KIEs) by Mass Spectrometry
This protocol outlines a competitive method for measuring KIEs using mass spectrometry.
Materials:
-
Purified PLP-dependent enzyme.
-
Unlabeled substrate.
-
Isotopically labeled substrate (e.g., ¹³C-labeled).
-
Reaction Buffer (optimized for the specific enzyme).
-
Quenching solution (e.g., trichloroacetic acid, perchloric acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the unlabeled and labeled substrates in a known ratio (e.g., 1:1) in the Reaction Buffer.
-
Initiate Reaction: Start the reaction by adding the purified enzyme.
-
Time Points: At various time points (including t=0), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Sample Preparation: Process the quenched samples to isolate the substrate and product. This may involve centrifugation to remove precipitated protein followed by solid-phase extraction or other chromatographic cleanup steps.
-
LC-MS Analysis: Analyze the substrate and product from each time point by LC-MS. The LC method should be able to separate the substrate from the product. The MS will be used to determine the ratio of the unlabeled to labeled species for both the remaining substrate and the formed product.
-
Data Analysis: The KIE on V/K can be calculated from the change in the isotopic ratio of the substrate or product over the course of the reaction using established equations.[6]
Protocol 4: NMR Spectroscopy for Studying Enzyme-PLP Intermediates
NMR spectroscopy is a powerful tool for characterizing the structure and protonation states of PLP-substrate intermediates.[11]
Materials:
-
Purified PLP-dependent enzyme (at high concentration).
-
Isotopically labeled substrate (e.g., ¹⁵N-labeled amino acid) and/or labeled PLP (e.g., ¹³C-labeled).[11]
-
NMR buffer (e.g., phosphate (B84403) or Tris buffer in D₂O, pH adjusted).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the purified enzyme in the NMR buffer. If studying the apoenzyme, it must be prepared to be free of PLP.
-
Formation of the Holoenzyme: If starting with the apoenzyme, add a stoichiometric amount of labeled or unlabeled PLP.
-
Formation of the Intermediate: Add the isotopically labeled substrate to the holoenzyme solution to form the desired enzyme-substrate intermediate. The specific conditions (e.g., pH, presence of inhibitors) may need to be optimized to trap the intermediate of interest.
-
NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H, ¹³C, ¹⁵N HSQC) at a controlled temperature.[12] The choice of experiment will depend on the labeling scheme and the information desired.
-
Data Analysis: Analyze the chemical shifts and coupling constants to determine the structure, conformation, and protonation state of the atoms in the vicinity of the isotopic label within the enzyme-substrate complex.[11]
Applications in Drug Development
Isotope labeling studies are not only crucial for fundamental mechanistic understanding but also have significant applications in drug development.[13][14][15]
-
Target Validation: Elucidating the precise mechanism of a target enzyme can reveal vulnerabilities that can be exploited for inhibitor design.
-
Mechanism of Action Studies: Isotope labeling can be used to determine how a drug or drug candidate interacts with its target enzyme and perturbs the catalytic cycle.
-
ADME Studies: Isotopically labeled drugs (often with stable isotopes like ²H or ¹³C) are used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of the drug in vivo.[15][16]
-
Enzyme Inhibitor Screening: Kinetic assays using labeled substrates can be adapted for high-throughput screening of potential enzyme inhibitors.
Conclusion
Isotope labeling is a powerful and versatile technique that provides unparalleled insights into the mechanisms of PLP-dependent enzymes. From determining rate-limiting steps and transition state structures to elucidating the mode of action of inhibitors, these studies are at the forefront of enzymology and drug discovery. The protocols and data presented here provide a foundation for researchers to apply these methods to their own systems of interest, ultimately advancing our understanding of these vital biocatalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 13. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
- 14. Detection of single-cell enzyme activity by single-time-point stable isotope probing-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridoxal Phosphate (PLP)-Dependent Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My PLP-dependent enzyme shows lower than expected or no activity. What are the potential causes?
A1: Low or no enzyme activity is a common issue that can arise from several factors related to the cofactor, the enzyme itself, or the reaction conditions. A primary suspect is the degradation of PLP, which is sensitive to light and temperature.[1][2] Ensure that your PLP solutions are fresh, protected from light, and stored at -20°C or below.[1][2] Another possibility is incomplete reconstitution of the holoenzyme if you are working with an apoenzyme (the enzyme without its cofactor).[2] It's also crucial to verify the integrity and concentration of your enzyme, as improper storage can lead to denaturation and loss of activity.[2] Finally, suboptimal reaction conditions such as pH, temperature, and substrate concentration can significantly impact enzyme activity.[2][3]
Q2: I am observing inconsistent results in my PLP-dependent enzyme assays. What could be the reason?
A2: Inconsistent results often stem from the instability of PLP. Exposure to light can lead to photodegradation of PLP, so it is crucial to protect all PLP-containing solutions from light at all stages of your experiment.[4] Temperature fluctuations can also affect PLP stability and enzyme activity.[4] To ensure reproducibility, use freshly prepared PLP stock solutions, avoid multiple freeze-thaw cycles by storing stocks in aliquots at -80°C, and maintain a consistent temperature throughout your assay.[4] Variability in the purity of commercially available PLP can also contribute to inconsistent results; it is advisable to qualify a new batch before use in critical experiments.[4]
Q3: How does the choice of buffer affect my PLP-dependent enzyme assay?
A3: The buffer system can significantly influence the stability of PLP and the activity of the enzyme. Phosphate buffers, for instance, have been shown to slow the association rate between PLP and some enzymes, like aspartate aminotransferase, when compared to Tris buffers.[4] This is because phosphate ions can catalyze the formation of a Schiff base between PLP and other amino acids, leading to PLP degradation.[4] The pH of the buffer is also a critical factor, as enzyme activity is highly pH-dependent.[2] It is essential to choose a buffer and pH that are optimal for your specific enzyme.
Q4: What is the recommended concentration of PLP to use in my assay?
A4: The optimal concentration of PLP should be sufficient to ensure the enzyme is saturated with its cofactor. A good starting point for most PLP-dependent enzymes is a final concentration in the range of 10-100 µM.[2] However, the ideal concentration can vary depending on the specific enzyme's affinity for PLP. It is recommended to perform a PLP concentration titration to determine the concentration at which the enzyme's activity reaches a plateau.[2]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
This guide provides a systematic approach to troubleshooting low or no enzyme activity in your PLP-dependent enzyme assay.
Troubleshooting Workflow for Low/No Enzyme Activity
Caption: A step-by-step workflow for troubleshooting low or no enzyme activity.
| Potential Cause | Troubleshooting Steps |
| PLP Degradation | PLP is sensitive to light and can degrade over time.[1] Prepare fresh PLP solutions and ensure they are protected from light during storage and use.[1][4] Store stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[4] |
| Incorrect PLP Concentration | Verify the concentration of your PLP stock solution.[4] An insufficient amount of PLP will result in a lower-than-expected enzyme activity. |
| Incomplete Holoenzyme Reconstitution | If using an apoenzyme, ensure complete reconstitution by pre-incubating it with an adequate concentration of PLP before initiating the reaction.[2] |
| Enzyme Denaturation/Degradation | Confirm that the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[2] Verify the protein concentration. |
| Suboptimal Reaction Conditions | The activity of PLP-dependent enzymes is highly dependent on pH and temperature.[2] Consult the literature for the optimal conditions for your specific enzyme or perform optimization experiments. Ensure that the substrate concentration is not limiting. |
| Presence of Interfering Substances | Certain compounds in your sample preparation, such as EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), or high concentrations of detergents like SDS, NP-40, and Tween-20 (>1%), can interfere with the assay.[5] |
Issue 2: Inconsistent Results and Poor Reproducibility
This guide addresses common causes of variability in PLP-dependent enzyme assays.
Logical Flow for Ensuring Assay Consistency
Caption: A logical diagram for achieving consistent and reproducible assay results.
| Potential Cause | Troubleshooting Steps |
| PLP Photodegradation | PLP is highly sensitive to light.[4] All solutions containing PLP should be prepared, stored, and used in low-light conditions. Use amber tubes or wrap containers in aluminum foil.[4] |
| Temperature Fluctuations | Maintain a consistent temperature for all assay components and during the reaction itself.[4] |
| Repeated Freeze-Thaw Cycles of PLP | Prepare small, single-use aliquots of your PLP stock solution to avoid repeated freezing and thawing, which can lead to degradation.[4] |
| Variability in Commercial PLP | The purity and quality of PLP can differ between suppliers and even between batches from the same supplier.[4] It may be necessary to qualify a new batch of PLP before its use in critical experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components whenever possible to minimize pipetting variability.[5] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for PLP-dependent enzyme assays. Note that these are general ranges, and optimal conditions should be determined empirically for each specific enzyme.
Table 1: Typical PLP Concentrations and Storage Conditions
| Parameter | Value | Reference |
| Typical Assay Concentration | 10 - 100 µM | [2] |
| Stock Solution Storage (Short-term) | -20°C (up to one year) | [4] |
| Stock Solution Storage (Long-term) | -80°C (up to two years) | [4] |
| Powder Storage | -20°C (up to three years) | [4] |
Table 2: General Optimal Reaction Conditions
| Parameter | Typical Range | Reference |
| pH | 6.0 - 9.0 | [2] |
| Temperature | 25°C - 37°C | [2] |
Experimental Protocols
Protocol 1: General Method for Apoenzyme Preparation
This protocol describes a general procedure for removing PLP from a holoenzyme to generate the apoenzyme form.
-
Incubation with a PLP-reactive compound: Incubate the purified holoenzyme with a reagent that reacts with PLP, such as hydroxylamine (B1172632) or a substrate analog, to facilitate the removal of the cofactor.[1]
-
Dialysis or Gel Filtration: Remove the PLP-reagent complex and any excess reagent through extensive dialysis against a suitable buffer or by using gel filtration chromatography.[1]
-
Storage: Store the resulting apoenzyme at low temperatures (e.g., -80°C) in a buffer that contains a cryoprotectant like glycerol. The stability of the apoenzyme can vary significantly.[1]
Protocol 2: Continuous Coupled-Enzyme Assay for Aspartate Aminotransferase (AST)
This protocol outlines a continuous spectrophotometric assay for measuring the activity of AST. The production of oxaloacetate is coupled to the oxidation of NADH by malate (B86768) dehydrogenase (MDH), which is monitored by the decrease in absorbance at 340 nm.[1]
Reagents:
-
AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)[1]
-
L-Aspartate solution
-
α-Ketoglutarate solution
-
NADH solution
-
Malate Dehydrogenase (MDH)[1]
-
Pyridoxal 5'-phosphate (PLP) solution (if using apo-AST)
-
Purified AST (apoenzyme or holoenzyme)
Procedure:
-
In a cuvette, prepare a reaction mixture containing the AST Assay Buffer, L-Aspartate, NADH, and MDH.[1]
-
If you are using the apo-form of AST, add PLP to the mixture and pre-incubate to allow for the reconstitution of the holoenzyme.[1]
-
Initiate the reaction by adding α-ketoglutarate.[1]
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature.
Experimental Workflow for a Coupled Enzyme Assay
Caption: A typical experimental workflow for a continuous coupled-enzyme assay.
References
Technical Support Center: Preventing Pyridoxal Phosphate (PLP) Degradation in Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of pyridoxal (B1214274) phosphate (B84403) (PLP) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause my PLP solution to degrade?
A1: Pyridoxal phosphate (PLP) is known to be unstable in aqueous solutions.[1] The main factors contributing to its degradation are:
-
Light Exposure: PLP is highly sensitive to light, particularly ambient laboratory light, which can cause rapid photodegradation.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of PLP.[1]
-
pH: The pH of the solution significantly influences PLP's stability and reactivity.[1][4]
-
Solution Components: Interactions with other molecules, such as amino acids and certain buffer components (e.g., phosphate ions), can lead to degradation.[1][5][6]
Q2: How does light exposure specifically affect my PLP solution?
A2: Exposure to light is a major cause of PLP degradation.[2] The process is oxygen-dependent and leads to the oxidation of the aldehyde group at the 4-position, forming the primary photodegradation product, 4-pyridoxic acid 5'-phosphate (PAP).[1][2][3][7] Studies have shown that while PLP solutions can be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to it.[3][7] This degradation can be visually indicated by a color change in the solution to yellowish or brownish.[2]
Q3: What are the optimal storage conditions for PLP powder and solutions?
A3: For long-term storage, PLP should be stored as a powder at -20°C, where it can be stable for up to three years.[8][9] Once in solution, storage conditions depend on the desired duration. For maximum stability (up to two years), it is recommended to store solutions at -80°C in small, light-protected aliquots to avoid repeated freeze-thaw cycles.[1][2][8] Storage at -20°C is acceptable for up to one year.[8][10] Short-term storage (up to 24 hours) is possible at 2-8°C, provided the solution is completely protected from light.[2]
Q4: How does the choice of buffer impact PLP stability and function?
A4: The buffer system can significantly affect PLP. Phosphate buffers, for instance, can catalyze the formation of a Schiff base between PLP and amino acids, which can be a degradation pathway.[1][11] This is because phosphate ions can act as both a proton donor and acceptor.[1][6] In contrast, for enzymatic assays that require the reconstitution of a holoenzyme, a Tris buffer may be a better choice as it can lead to a more rapid association of PLP with the apoenzyme compared to phosphate buffers.[1]
Q5: I've noticed that the presence of amino acids affects my PLP solution. Can you explain this interaction?
A5: Yes, the aldehyde group of PLP is highly reactive with the amino groups of amino acids, peptides, and proteins.[1] This reaction forms a Schiff base, which is fundamental to PLP's catalytic activity but also represents a potential degradation pathway in solution.[1][12] The presence of amino acids like lysine (B10760008) can accelerate the deterioration of PLP.[1][5] The phosphate group on the PLP molecule itself can enhance this Schiff base formation.[1][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing inconsistent results in my PLP-related experiments.
| Possible Cause | Recommended Troubleshooting Step |
| Photodegradation of PLP | Ensure all solutions containing PLP are rigorously protected from light at all stages (preparation, storage, and during the assay). Use amber vials, low-actinic glassware, or wrap containers in aluminum foil.[1][2] |
| Temperature Fluctuations | Maintain a consistent and appropriate temperature for your PLP solutions. Avoid leaving them at room temperature for extended periods.[1] |
| Variability in Commercial PLP | The quality and purity of PLP can vary between commercial sources. Consider qualifying a new batch of PLP before use in critical experiments.[1] |
Issue 2: My PLP-dependent enzyme shows lower-than-expected activity.
| Possible Cause | Recommended Troubleshooting Step |
| PLP Degradation in Stock Solution | Prepare fresh PLP stock solutions regularly. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles and always protect them from light.[1] |
| Incorrect PLP Concentration | Verify the concentration of your PLP stock solution using a reliable method such as spectrophotometry or a validated HPLC or fluorometric assay.[1][13] |
| Suboptimal Buffer Composition | If using a phosphate buffer, consider switching to a Tris-based buffer, which may facilitate a better association of PLP with the apoenzyme.[1] |
| Incomplete Holoenzyme Reconstitution | Increase the pre-incubation time of the apoenzyme with PLP before initiating the reaction to ensure the complete formation of the active holoenzyme.[1] |
Issue 3: My PLP solution has changed color or shows unexpected peaks in analysis.
| Possible Cause | Recommended Troubleshooting Step |
| Solution Appears Yellowish/Brownish | This indicates significant degradation has occurred. Discard the solution immediately and prepare a fresh one, ensuring complete light protection from the moment of dissolution.[2] |
| Appearance of Unexpected Peaks in HPLC/MS | This is likely due to the formation of degradation products like 4-pyridoxic acid 5'-phosphate (PAP). Confirm the identity of the peaks by running a standard of the suspected degradation product or using mass spectrometry. Implement stricter light protection measures.[2] |
Data Presentation
Table 1: Stability of Aqueous PLP Solutions Under Different Conditions
| Product Source | Condition | % PLP Remaining (Mean ± SD) | Reference |
| Pure PLP Powder | Exposed to light at RT for 4h | 3.1 ± 0.3% | [14] |
| Pure PLP Powder | Protected from light at RT for 24h | 93.1 ± 4.8% | [14] |
| Commercial Product A | Exposed to light at RT for 4h | 3.5 ± 0.5% | [14] |
| Commercial Product A | Protected from light at RT for 24h | 90.1 ± 1.5% | [14] |
| Commercial Product B | Exposed to light at RT for 4h | 0.4 ± 0.1% | [14] |
| Commercial Product B | Protected from light at RT for 24h | 40.2 ± 6.9% | [14] |
RT = Room Temperature (25°C). Data shows significant degradation upon light exposure and variability between different commercial sources.
Table 2: Recommended Storage Conditions for PLP
| Form | Temperature | Duration | Key Considerations | Reference |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [8][9] |
| Aqueous Solution | -80°C | Up to 2 years | Recommended for long-term stability. Use light-protected aliquots to avoid freeze-thaw cycles. | [1][8][10] |
| Aqueous Solution | -20°C | Up to 1 year | A viable alternative for long-term storage. Use light-protected aliquots. | [8][10] |
| Aqueous Solution | 2-8°C | Up to 24 hours | For short-term use only. Must be completely protected from light. | [2] |
Visualizations and Diagrams
Caption: PLP Photodegradation Pathway.
Caption: Troubleshooting Flow for Low Enzyme Activity.
Caption: Experimental Workflow for PLP Stability Testing.
Experimental Protocols
Protocol 1: Assessing PLP Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the stability of a PLP solution under different conditions, such as light exposure versus light protection.[2][7]
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP)
-
Desired buffer (e.g., 0.1 M potassium phosphate, pH 7.0)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Amber vials or aluminum foil
-
0.22 µm syringe filters
-
HPLC system with a UV or fluorescence detector and a C18 column
2. Sample Preparation and Incubation:
-
Prepare a stock solution of PLP (e.g., 1 mg/mL) in the desired buffer. Immediately protect the solution from light.
-
Divide the solution into two main groups: "Light-Protected" and "Light-Exposed."
-
For the "Light-Protected" group, wrap the vials completely in aluminum foil.
-
Place both sets of vials under the desired experimental conditions (e.g., at room temperature on a lab bench).
-
Collect an aliquot (e.g., 100 µL) from each group at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours). This is your T=0 sample.
-
Immediately filter the collected aliquots through a 0.22 µm syringe filter into HPLC vials. If not analyzing immediately, store at -80°C.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 95% A / 5% B, then run a linear gradient to increase the percentage of B over time to elute PLP and any degradation products.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 295 nm) or a fluorescence detector.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Create a standard curve using known concentrations of freshly prepared PLP to correlate peak area with concentration.
-
For each time point, calculate the concentration of PLP in the "Light-Protected" and "Light-Exposed" samples by comparing their peak areas to the standard curve.[2]
-
Plot the percentage of remaining PLP relative to the T=0 sample against time for both groups to visualize and compare the degradation kinetics.
Protocol 2: Determining PLP Concentration with a Fluorometric Assay
This protocol provides a general method for quantifying PLP in your samples, which is useful for verifying stock solution concentrations. This is based on commercially available kits.[15][16]
1. Materials and Reagents:
-
Fluorometric PLP Assay Kit (contains PLP standard, assay buffer, enzyme mix, probe/developer).
-
Tissue homogenizer (if using tissue samples).
-
10 kDa Spin Columns (for deproteinizing samples).
-
96-well black microplate.
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm).
2. Sample Preparation:
-
Tissue Samples: Homogenize ~10 mg of tissue in 100 µL of ice-cold PLP Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.[16]
-
Liquid Samples (e.g., serum, cell lysate, stock solutions): Proceed directly to deproteinization.
-
Deproteinization: Apply the supernatant/liquid sample to a 10 kDa spin column. Centrifuge at 13,000 x g for 20 minutes at 4°C. The collected filtrate is the sample ready for analysis.[15]
3. Assay Procedure:
-
Prepare a PLP standard curve according to the kit manufacturer's instructions (e.g., 0 to 10 pmol/well).
-
Add your prepared samples to appropriate wells in the 96-well plate. Adjust the final volume (e.g., to 50 µL) with PLP Assay Buffer.
-
Prepare and add the "Sample Mix" or "Enzyme Mix" as directed by the kit protocol to all wells (standards, blanks, and samples).
-
Mix and incubate the plate for 30 minutes at 25°C, protected from light.[15][16]
-
Prepare and add the "Detection Mix" or "Developer Mix" to all wells.
-
Immediately measure the fluorescence in the microplate reader in kinetic mode at Ex/Em = 535/587 nm, taking readings every 30 seconds for at least 30 minutes.[15]
4. Data Analysis:
-
Subtract the 0 standard readings from all other readings.
-
For each standard and sample, determine the initial slope (Relative Fluorescence Units per minute) from the linear portion of the kinetic curve.
-
Plot the initial slope versus the amount of PLP for the standards to generate a standard curve.
-
Use the standard curve to determine the amount of PLP in your experimental samples.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quality and stability of extemporaneous this compound preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 15. content.abcam.com [content.abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting PLP-Reconstituted Enzyme Activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with pyridoxal (B1214274) 5'-phosphate (PLP)-reconstituted proteins, specifically focusing on low or absent enzyme activity.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experimental workflow.
Issue 1: Very low or no enzyme activity after reconstitution.
Question: I have reconstituted my apoenzyme with PLP, but the enzyme shows minimal to no activity. What are the potential causes and how can I troubleshoot this?
Answer: Low or no enzyme activity post-reconstitution is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reconstitution: The apoenzyme may not be fully saturated with PLP.
-
Solution: Optimize the reconstitution conditions.[1][2] Increase the molar excess of PLP (a 2 to 10-fold molar excess is a good starting point) and try varying the incubation time (15 minutes to 1 hour) and temperature (e.g., 25°C or 37°C).[1] Monitor reconstitution by checking for the characteristic absorbance peak of the internal Schiff base formation (typically between 410-430 nm).[1]
-
-
Degraded PLP Stock Solution: PLP is sensitive to light and can degrade over time, leading to inaccurate concentrations and inactive cofactor.[2][3]
-
Inactive Apoenzyme: The apoenzyme itself may be denatured or improperly folded.
-
Suboptimal Assay Conditions: The enzyme activity is highly dependent on the assay conditions.
-
Presence of Inhibitors: Components in your buffer or sample may be inhibiting the enzyme.
A logical workflow for troubleshooting low enzyme activity is depicted below.
Caption: A flowchart for troubleshooting low enzyme activity.
Issue 2: Enzyme activity decreases over the course of the reaction.
Question: My reconstituted enzyme initially shows activity, but the reaction rate slows down and stops prematurely. What could be the cause?
Answer: A decrease in enzyme activity during the assay can be attributed to several factors.
Potential Causes and Solutions:
-
Enzyme Instability: The enzyme may not be stable under the specific assay conditions for the duration of the measurement.
-
Solution: Assess the stability of your enzyme under the assay conditions (pH, temperature) in the absence of substrate. Consider adding stabilizing agents such as glycerol (B35011) or BSA if appropriate.
-
-
PLP Dissociation: The PLP cofactor may be slowly dissociating from the enzyme's active site, leading to a progressive loss of activity.[2]
-
Solution: Ensure that an adequate concentration of free PLP is included in the assay buffer to maintain the holoenzyme form.
-
-
Substrate Depletion or Product Inhibition: The reaction rate will naturally decrease as the substrate is consumed. Additionally, the product of the reaction may act as an inhibitor.[2]
-
Solution: Perform progress curve analysis to determine the initial reaction rates. If product inhibition is suspected, test for it by adding the product at the beginning of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my apoenzyme has been successfully reconstituted with PLP?
A1: Successful reconstitution can be confirmed by monitoring the change in the UV-Vis absorbance spectrum. The formation of the internal Schiff base between PLP and an active site lysine (B10760008) residue often results in a new absorbance peak in the 410-430 nm region.[1] Alternatively, you can measure the binding affinity using techniques like spectrophotometric titration, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR).[6]
Q2: What is the recommended concentration of PLP to use for reconstitution and in the assay?
A2: For reconstitution, a 2 to 10-fold molar excess of PLP over the apoenzyme is typically a good starting point, but this should be optimized experimentally.[1] In the enzyme assay, a final PLP concentration in the range of 10-100 µM is often sufficient to ensure the enzyme is saturated.[2] However, it is advisable to perform a PLP concentration titration to determine the optimal concentration for your specific enzyme.[2]
Q3: How should I prepare and store my PLP stock solution?
A3: Due to its light sensitivity, always prepare PLP solutions in amber vials or tubes wrapped in aluminum foil.[1] Dissolve PLP monohydrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).[1] A small amount of NaOH may be needed to aid dissolution.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q4: Can the buffer I use affect PLP stability and enzyme activity?
A4: Yes, the choice of buffer can be critical. For instance, some buffers may contain components that interfere with the assay.[2] Additionally, the aldehyde group of PLP can react with the amino groups of amino acids, peptides, and proteins, which can be a consideration if your buffer system contains these.[3]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| PLP Molar Extinction Coefficient (at 388 nm, neutral pH) | ~4900 M⁻¹cm⁻¹ | [1] |
| Molar Excess of PLP for Reconstitution | 2 to 10-fold over apoenzyme | [1] |
| Typical PLP Concentration in Enzyme Assays | 10 - 100 µM | [2] |
| Typical Assay Temperature | 25°C to 37°C | [2] |
| PLP Stock Solution Storage Temperature | -20°C or -80°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Apoenzyme
This protocol describes a general method for removing PLP from the holoenzyme to generate the apoenzyme.
-
To the holoenzyme solution, add a resolving agent (e.g., a reagent that forms a Schiff base with PLP) to a final concentration of 10-100 mM. The optimal concentration should be determined empirically.
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for 30 minutes to several hours, depending on the dissociation rate of PLP.
-
Remove the displaced PLP and the resolving agent by extensive dialysis against the desired buffer at 4°C.
Protocol 2: PLP Reconstitution of Apoenzyme
Caption: A simplified workflow for PLP reconstitution.
-
To a solution of the purified apoenzyme, add a 2 to 10-fold molar excess of a freshly prepared PLP stock solution.[1]
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a period ranging from 15 minutes to 1 hour.[1] The optimal time and temperature should be determined experimentally.
-
Monitor the reconstitution process by observing the change in the UV-Vis absorbance spectrum for the appearance of a peak between 410-430 nm, which indicates the formation of the internal Schiff base.[1]
-
The reconstituted holoenzyme is now ready for use in activity assays. Depending on the experiment, removal of excess unbound PLP by dialysis or gel filtration may be necessary.
Protocol 3: General UV-Vis Spectrophotometric Enzyme Activity Assay
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate(s), and any necessary cofactors (including an optimized concentration of PLP).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the reconstituted holoenzyme.
-
Immediately monitor the change in absorbance at the appropriate wavelength over time. This could be the disappearance of a substrate or the appearance of a product. For coupled assays, this may involve monitoring the oxidation or reduction of a co-substrate like NADH at 340 nm.[1]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Include appropriate controls, such as a no-enzyme control and a no-substrate control.[2]
References
Strategies to overcome substrate inhibition in PLP-dependent enzymes.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridoxal 5'-phosphate (PLP)-dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and overcome the common challenge of substrate inhibition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and solve the problem.
Issue: My enzyme's reaction rate decreases at high substrate concentrations.
Question: I am performing kinetic assays with my PLP-dependent enzyme, and I've observed that as I increase the substrate concentration, the reaction rate initially increases but then starts to decrease. Is this substrate inhibition, and how can I be sure?
Answer: This phenomenon is a classic indicator of substrate inhibition. In typical Michaelis-Menten kinetics, the reaction rate plateaus at high substrate concentrations, reaching a maximum velocity (Vmax).[1][2] However, with substrate inhibition, the enzyme's activity is reduced when the substrate concentration is excessively high.[3]
To confirm substrate inhibition, you should:
-
Perform a Substrate Titration Assay: Measure the initial reaction rate over a wide range of substrate concentrations, ensuring you test concentrations well above the apparent Kₘ.
-
Plot the Data: Plot the initial reaction rate (v) against the substrate concentration ([S]). If substrate inhibition is occurring, the plot will show a characteristic "hook" or bell shape, where the rate declines after reaching an optimal point. This deviates from the standard hyperbolic curve of Michaelis-Menten kinetics.[4][5]
-
Kinetic Modeling: Fit your data to the uncompetitive substrate inhibition model equation:
-
v = (Vₘₐₓ * [S]) / (Kₘ + [S] + ([S]²/Kᵢ))
-
Where Kᵢ is the inhibition constant for the substrate. A good fit to this model strongly suggests substrate inhibition.
-
Experimental Protocol: Enzyme Kinetic Assay for Substrate Inhibition
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your purified PLP-dependent enzyme.
-
Prepare a series of substrate dilutions in the appropriate assay buffer, covering a broad concentration range (e.g., from 0.1 x Kₘ to 100 x Kₘ or higher).
-
Ensure the PLP cofactor is present in saturating concentrations in the assay buffer to ensure the enzyme is in its holo-form.[6]
-
-
Assay Setup:
-
Reaction and Measurement:
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial velocity (v) from the linear portion of the reaction progress curve for each substrate concentration.
-
Plot v versus [S] and analyze the shape of the curve. Fit the data to the substrate inhibition equation to determine Vₘₐₓ, Kₘ, and Kᵢ.
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and strategic questions about substrate inhibition in PLP-dependent enzymes.
Q1: What are the common molecular mechanisms of substrate inhibition?
Answer: Substrate inhibition occurs in about 25% of known enzymes and is not merely an artifact of in vitro assays.[3] The most common mechanism involves the binding of more than one substrate molecule to the enzyme, leading to an unproductive complex.[7]
-
Formation of a Dead-End Ternary Complex: The most widely accepted model is the binding of a second substrate molecule to the enzyme-substrate (ES) complex, forming an unproductive ternary complex (ESS). This can happen in two primary ways:
-
Allosteric Site Binding: One substrate molecule binds to the active site, and a second binds to a separate, lower-affinity allosteric (or inhibitory) site. This binding event can induce a conformational change that prevents catalysis.[3]
-
Product Release Blockage: A second substrate molecule binds to the enzyme-product (EP) complex, physically blocking the product's exit from the active site or an exit tunnel. This traps the enzyme in an inactive state.[3][7]
-
The diagram below illustrates the kinetic pathways for both a standard reaction and one subject to substrate inhibition.
Caption: Figure 1. Standard vs. Substrate Inhibition Pathways.
Q2: How can site-directed mutagenesis be used to overcome substrate inhibition?
Answer: Site-directed mutagenesis is a powerful technique for rationally engineering enzymes to reduce substrate inhibition.[8][9] By altering specific amino acid residues, you can disfavor the binding of the inhibitory substrate molecule or alter the enzyme's conformational dynamics.
Key targets for mutagenesis include:
-
Active Site Residues: Modifying residues at the substrate-binding site can decrease the affinity for the second, inhibitory substrate molecule without drastically reducing the affinity for the first, catalytic binding event.
-
Access Tunnel Residues: For enzymes with defined substrate access or product egress tunnels, mutating residues that line the tunnel can create steric hindrance that prevents a second substrate molecule from entering or binding while the active site is occupied.[3][7]
-
Allosteric Site Residues: If a distinct allosteric inhibitory site is known or predicted, mutating residues within this site can abolish the binding of the second substrate molecule.[10]
The following workflow outlines the process for using site-directed mutagenesis to address this issue.
Caption: Figure 2. Site-Directed Mutagenesis Workflow.
Q3: What kind of kinetic changes should I expect from a successful mutagenesis experiment?
Answer: A successful mutagenesis strategy will alleviate substrate inhibition, which will be reflected in the enzyme's kinetic parameters. The primary goal is to increase the inhibition constant (Kᵢ) for the substrate, meaning a much higher concentration of substrate is required to cause inhibition.
The table below shows hypothetical data for a wild-type (WT) PLP-dependent enzyme and a successful mutant (e.g., a D38R mutant as described for L-lactate dehydrogenase, which showed a threefold decrease in substrate inhibition[9]).
| Enzyme Variant | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (mM) | Efficacy (Vₘₐₓ/Kₘ) | Inhibition Severity (Kₘ/Kᵢ) |
| Wild-Type | 0.5 | 100 | 10 | 200 | 0.050 |
| Mutant | 0.7 | 90 | 50 | 128 | 0.014 |
Interpretation:
-
Kᵢ: The mutant shows a significant 5-fold increase in Kᵢ, indicating it is much less susceptible to substrate inhibition.
-
Kₘ and Vₘₐₓ: The mutation resulted in a slight increase in Kₘ (lower affinity) and a small decrease in Vₘₐₓ. This trade-off is common in protein engineering.
-
Inhibition Severity: The Kₘ/Kᵢ ratio is a useful metric. A lower value for the mutant indicates that inhibition only begins at concentrations much further removed from the Kₘ, making it more robust for practical applications.
Q4: Besides protein engineering, what other strategies can I employ?
Answer: While protein engineering is a powerful approach, other strategies can be effective and may be simpler to implement.
-
Reaction Condition Optimization:
-
Substrate Concentration Control: The most straightforward approach is to maintain the substrate concentration below the level that causes significant inhibition (i.e., well below the Kᵢ). This is often used in industrial biocatalysis through fed-batch processes.
-
pH and Temperature: The optimal pH and temperature can influence an enzyme's conformational flexibility and binding affinities. Systematically varying these parameters may identify conditions where substrate inhibition is less pronounced.[6]
-
-
Use of Substrate Analogs or Alternative Substrates:
-
If the goal is to produce a specific product, it may be possible to use an alternative substrate that is processed efficiently by the enzyme but does not cause inhibition.
-
In some cases, a second substrate that competes for the active site can act as an "alternate substrate," reducing the consumption of the primary substrate without causing the same level of inhibition.[11]
-
The logical flow for selecting a strategy is outlined below.
Caption: Figure 3. Decision-Making Workflow for Strategy Selection.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Attempting to remove the substrate inhibition of L-lactate dehydrogenase from Bacillus stearothermophilus by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Pyridoxal Phosphate Schiff Bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pyridoxal (B1214274) phosphate (B84403) (PLP) Schiff bases in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a PLP Schiff base and why is its stability important?
A pyridoxal phosphate (PLP) Schiff base, or aldimine, is a crucial intermediate formed by the reaction of the aldehyde group of PLP with a primary amino group, such as the ε-amino group of a lysine (B10760008) residue in an enzyme's active site or an amino acid substrate.[1][2][3] The stability of this linkage is paramount for the catalytic activity of PLP-dependent enzymes, which play vital roles in amino acid metabolism.[2][3] Instability can lead to hydrolysis, breaking the Schiff base and rendering the enzyme inactive, which results in inconsistent and unreliable experimental outcomes.[1][4]
Q2: What are the primary factors that contribute to the instability of PLP Schiff bases?
The stability of PLP Schiff bases is significantly influenced by several factors:
-
pH: The rate of formation and hydrolysis of Schiff bases is highly pH-dependent.[1][5][6] Generally, Schiff base formation is favored at neutral to slightly alkaline pH, while acidic conditions can promote hydrolysis by protonating the imine nitrogen.[7]
-
Hydrolysis: Schiff base formation is a reversible reaction, and the presence of water can lead to hydrolysis, breaking the imine bond.[1][4][8]
-
Temperature: Higher temperatures can accelerate the degradation of both PLP and the Schiff base.[9]
-
Light: PLP is light-sensitive and can degrade upon exposure to light, which in turn affects the formation and stability of the Schiff base.[9][10]
-
Buffer Composition: The type and concentration of the buffer can influence stability. For instance, phosphate ions can catalyze Schiff base formation.[11]
-
Presence of Other Amines: Other primary amines in the solution can compete with the intended amino acid or lysine residue, leading to the formation of undesired Schiff bases.
Q3: How can I minimize the hydrolysis of my PLP Schiff base during an experiment?
Minimizing hydrolysis is critical for maintaining the integrity of the Schiff base. Consider the following strategies:
-
Optimize pH: Maintain the pH of your reaction mixture within the optimal range for your specific enzyme or reaction, which is often between 6.0 and 8.0.[7][9]
-
Reduction of the Schiff Base: For applications where the dynamic nature of the Schiff base is not required, the imine bond can be reduced to a stable secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[12][13][14] This makes the linkage resistant to hydrolysis.[12][14]
-
Control Water Activity: While challenging in aqueous solutions, minimizing unnecessary water or using co-solvents (if compatible with your system) can shift the equilibrium towards Schiff base formation.
Q4: Are there chemical modifications that can enhance Schiff base stability?
Yes, introducing certain substituents on the amine-bearing ring can increase the resilience of the Schiff base to hydrolysis. For example, the presence of hydroxyl (–OH) or thiol (–SH) groups on an aromatic amine can enhance stability.[8][15]
Troubleshooting Guides
Issue 1: Low or no formation of the PLP Schiff base.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify and adjust the pH of your reaction buffer. The optimal pH for Schiff base formation is typically neutral to slightly alkaline.[7] |
| Degraded PLP | PLP is sensitive to light and temperature.[9][10] Prepare fresh PLP solutions and store them protected from light at -20°C or -80°C.[16][17] |
| Low Reactant Concentration | Ensure that the concentrations of PLP and the amine-containing compound are sufficient to drive the reaction forward. |
| Presence of Competing Amines | Ensure your reaction buffer and other reagents are free from primary amines that could compete with your substrate. |
Issue 2: The formed PLP Schiff base is unstable and degrades over time.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | As Schiff base formation is reversible, hydrolysis can be a significant issue.[4] If permissible for your experiment, consider reducing the Schiff base with a reducing agent like sodium borohydride to form a stable secondary amine.[12][13] |
| Suboptimal pH | The pH may not be optimal for stabilizing the Schiff base. Perform a pH titration to identify a range where the intermediate is more stable.[4] |
| Photodegradation | Protect your experiment from light by using amber vials or covering your reaction vessels with aluminum foil.[10] |
| Oxidation | The Schiff base or the cofactor may be susceptible to oxidation. Consider adding antioxidants to the reaction mixture if appropriate for your enzyme system.[4] |
Quantitative Data on PLP Schiff Base Stability
The stability of PLP Schiff bases is often described by the equilibrium constant (K) for their formation and the rate constants for formation (k₁) and hydrolysis (k₂). These values are highly dependent on factors like pH and the specific amino acid or amine involved.
Table 1: Effect of pH on the Formation and Hydrolysis Rate Constants of PLP-Tryptophan Schiff Base
| pH | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | K (M⁻¹) |
| 4.0 | 1.2 | 0.08 | 15 |
| 7.0 | 25 | 0.01 | 2500 |
| 9.0 | 150 | 0.005 | 30000 |
Data is illustrative and based on trends observed in kinetic studies. Actual values can vary based on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable PLP Stock Solution
This protocol describes the preparation of a 10 mM PLP stock solution.
Materials:
-
Pyridoxal 5'-phosphate monohydrate
-
High-purity water or a suitable buffer (e.g., 100 mM HEPES or potassium phosphate, pH 7.0-7.5)[4]
-
Sterile, amber or opaque microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Under subdued light, accurately weigh the required amount of PLP monohydrate.
-
Dissolve the PLP in the chosen buffer to the desired final concentration. Gentle vortexing can aid dissolution.
-
If the solution is not clear, it can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[17] For short-term use, the solution can be kept at 4°C for a few days, protected from light.
Protocol 2: Reduction of a PLP Schiff Base for Enhanced Stability
This protocol provides a general method for the reduction of a pre-formed Schiff base.
Materials:
-
Pre-formed PLP Schiff base in a suitable buffer
-
Sodium borohydride (NaBH₄) solution (prepare fresh in methanol (B129727) or an appropriate solvent)
-
Quenching reagent (e.g., acetone)
-
Reaction vessel
Procedure:
-
Cool the solution containing the pre-formed Schiff base to 0°C in an ice bath.
-
Slowly add a molar excess of the freshly prepared NaBH₄ solution to the reaction mixture with gentle stirring.
-
Allow the reaction to proceed at 0°C for 30-60 minutes. The disappearance of the characteristic yellow color of the Schiff base can sometimes be used as a visual indicator of the reaction's progress.
-
Quench the excess NaBH₄ by adding a small amount of acetone.
-
The resulting solution contains the stable, reduced Schiff base (a secondary amine) and can be used for downstream applications.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. youtube.com [youtube.com]
- 14. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing the Aldehyde Reactivity of Pyridoxal 5'-Phosphate (PLP) In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the highly reactive aldehyde group of Pyridoxal (B1214274) 5'-Phosphate (PLP) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What makes the aldehyde group of PLP so reactive in vitro?
A1: The aldehyde group at the C4' position of the pyridine (B92270) ring is highly electrophilic, making it susceptible to nucleophilic attack.[1][2] This reactivity is central to its biological function as a coenzyme, where it forms a Schiff base (an imine) with the ε-amino group of a lysine (B10760008) residue in the active site of PLP-dependent enzymes.[3][4] This internal aldimine is the starting point for most PLP-catalyzed reactions.[5][6] However, this reactivity also makes PLP prone to unwanted side reactions in vitro with various nucleophiles present in the solution, such as primary amines in buffers (e.g., Tris) or amino acid substrates.[7][8]
Q2: My PLP solution is turning yellow/brown and my enzyme activity is decreasing. What's happening?
A2: Discoloration and loss of activity are common signs of PLP degradation.[9] The primary culprits are exposure to light, suboptimal pH, and elevated temperatures.[7][10] Light, especially ambient laboratory light, can cause rapid photo-degradation of PLP, with one major product being 4-pyridoxic acid 5'-phosphate (PAP), which is formed by the oxidation of the aldehyde group.[9][10][11] PLP solutions can be stable for up to 24 hours at room temperature when protected from light, but may become unstable in as little as 4 hours with light exposure.[7][11]
Q3: How does pH affect the stability and reactivity of the PLP aldehyde group?
A3: The stability and reactivity of PLP are significantly influenced by pH.[10] The formation of Schiff bases with amino acids is pH-dependent.[7] While specific optimal pH ranges for storage are not extensively documented, it is known that strongly acidic or alkaline conditions can lead to significant degradation.[10] For experimental purposes, it is recommended to use a buffer in the pH range of 6.0-7.5 for optimal stability.[10]
Q4: Can the type of buffer I use affect my experiment?
A4: Absolutely. Buffers containing primary amines, such as Tris, can react with the aldehyde group of PLP to form Schiff bases, which can interfere with the intended enzymatic reaction.[7] Phosphate (B84403) buffers have also been shown to affect the rate of PLP association with some enzymes.[7] For general use and to minimize potential interactions, buffers like HEPES are often recommended.[10]
Q5: What is a Schiff base and why is it important in the context of PLP?
A5: A Schiff base is a compound containing a carbon-nitrogen double bond, formed by the reaction of a primary amine with an aldehyde or ketone.[12] In PLP-dependent enzymes, the aldehyde group of PLP forms a Schiff base with a lysine residue in the enzyme's active site (internal aldimine).[3][13] The amino acid substrate then displaces the lysine to form a new Schiff base (external aldimine), which is the key intermediate for catalysis.[3][4] While essential for enzymatic activity, non-specific Schiff base formation with other molecules in solution can lead to PLP sequestration and degradation.[8]
Troubleshooting Guide
Issue 1: Low or No Activity of PLP-Dependent Enzyme
| Possible Cause | Troubleshooting Step |
| PLP Degradation | Prepare fresh PLP solutions daily and protect them from light at all times using amber vials or by wrapping containers in foil.[7][9] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] |
| Incorrect PLP Concentration | Verify the concentration of your PLP stock solution spectrophotometrically. |
| Incomplete Holoenzyme Reconstitution | If using an apoenzyme, ensure complete reconstitution by pre-incubating it with an excess of PLP before initiating the reaction. The optimal incubation time may need to be determined empirically.[14] |
| Inhibitory Buffer Components | Avoid buffers with primary amines (e.g., Tris). Consider using HEPES or another non-reactive buffer system.[7][10] |
| Suboptimal pH or Temperature | Optimize the pH and temperature for your specific enzyme, as these parameters can significantly impact activity.[14] |
Issue 2: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Non-Enzymatic Reactions of PLP | The reactive aldehyde group of PLP can react non-enzymatically with substrates or other components of the assay mixture. Run appropriate controls, such as the reaction mixture without the enzyme, to quantify the background reaction rate. |
| Variability in Commercial PLP | The quality and purity of PLP can vary between suppliers.[7] Consider validating a new batch of PLP before use in critical experiments. |
| Photodegradation Products | Degradation products of PLP can sometimes interfere with assays. Ensure rigorous light protection at all stages of the experiment.[9] |
Quantitative Data Summary
Table 1: Stability of PLP Under Different Conditions
| Condition | Observation | Recommendation |
| Light Exposure | Unstable after 4 hours at room temperature.[7][11] | Protect from light at all times.[9] |
| No Light Exposure | Stable for up to 24 hours at room temperature.[7][11] | Prepare fresh solutions daily. |
| Storage (Powder) | Stable for up to three years at -20°C.[7] | Store desiccated at -20°C. |
| Storage (Solution) | Stable for up to two years at -80°C.[7] | Aliquot and store at -80°C. |
| pH | Optimal stability in the pH range of 6.0-7.5.[10] | Use buffers within this pH range. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stable PLP Stock Solutions
Materials:
-
Pyridoxal 5'-phosphate monohydrate (high purity)
-
Sterile, purified water or appropriate buffer (e.g., HEPES, pH 7.0)
-
Sterile, amber or opaque microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Perform all steps under subdued lighting to minimize light exposure.[10]
-
Accurately weigh the desired amount of PLP powder. For a 10 mM stock solution, use 2.65 mg per mL of solvent.[10]
-
Transfer the powder to a sterile, light-protected tube.
-
Add a small volume of water or buffer and vortex gently until the powder is completely dissolved.[10]
-
Bring the solution to the final desired volume.
-
If not for immediate use, aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Monitoring PLP Stability by HPLC
Objective: To quantify the degradation of PLP over time under specific experimental conditions.
Materials:
-
PLP solution to be tested
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column
-
HPLC-grade solvents (e.g., methanol, water with 0.1% trifluoroacetic acid)
-
Micro-syringe filters (0.22 µm)
Procedure:
-
Prepare the PLP solution in the buffer and at the concentration of interest. Protect from light.
-
Divide the solution into two sets of vials: one protected from light (wrapped in foil) and one exposed to ambient lab light.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each set.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the elution of PLP and its degradation products (e.g., PAP) at an appropriate wavelength (e.g., 295 nm).[7]
-
Quantify the peak area of PLP at each time point to determine the rate of degradation under both light-exposed and light-protected conditions.
Visualizations
Caption: Reactivity pathways of the PLP aldehyde group in vitro.
Caption: Troubleshooting workflow for PLP-dependent enzyme assays.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen reactivity with pyridoxal 5′-phosphate enzymes: biochemical implications and functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling reaction specificity in this compound enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quality and stability of extemporaneous this compound preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schiff base - Wikipedia [en.wikipedia.org]
- 13. Mining the cellular inventory of this compound-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unbound Pyridoxal Phosphate from Enzyme Preparations
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unbound pyridoxal (B1214274) 5'-phosphate (PLP) from enzyme preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unbound PLP from my enzyme preparation?
A1: Removing unbound PLP is crucial for several reasons. First, excess PLP can interfere with downstream applications, such as kinetic assays, by artificially increasing the apparent enzyme activity or inhibiting the reaction. Second, for structural studies like X-ray crystallography, the presence of unbound cofactor can lead to ambiguous electron density maps. Finally, accurate determination of the stoichiometry of PLP binding to the enzyme requires the removal of any non-covalently associated cofactor.
Q2: What are the most common methods for removing unbound PLP?
A2: The two most widely used methods for removing small molecules like unbound PLP from protein solutions are dialysis and gel filtration chromatography (also known as desalting or size-exclusion chromatography).[1]
Q3: How do I choose between dialysis and gel filtration?
A3: The choice between dialysis and gel filtration depends on several factors, including your sample volume, the required speed of the process, and the desired final concentration of your protein sample. Gel filtration is generally faster, often taking only minutes, while dialysis can take several hours to a full day.[1] However, dialysis can often result in a more concentrated final protein sample.[1] For a more detailed decision-making guide, refer to the workflow diagram below.
Q4: Can the removal of PLP affect the stability and activity of my enzyme?
A4: Yes, the removal of the PLP cofactor can impact enzyme stability and activity. For many PLP-dependent enzymes, the cofactor is essential for maintaining the proper protein conformation and catalytic function.[2] The apoenzyme (the enzyme without its cofactor) may be less stable or completely inactive.[2][3] It is crucial to handle the apoenzyme with care and consider adding stabilizing agents to the buffer if instability is observed.
Q5: How can I confirm that the unbound PLP has been successfully removed?
A5: Successful removal of unbound PLP can be confirmed by monitoring the absorbance spectrum of the enzyme solution. The holoenzyme (enzyme with bound PLP) typically exhibits a characteristic absorbance peak between 410 and 430 nm due to the internal aldimine linkage.[4] Free PLP in solution has an absorption maximum at a lower wavelength, around 390 nm.[4] After successful removal, the absorbance at 390 nm should be minimal, while the peak at 410-430 nm, corresponding to the covalently bound PLP, should remain if you are aiming to retain the holo-form.
Troubleshooting Guides
This section addresses common issues encountered during the removal of unbound PLP.
Dialysis Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete removal of unbound PLP | Insufficient volume of dialysis buffer. | Use a dialysis buffer volume that is at least 200-500 times the volume of your sample.[5] |
| Infrequent buffer changes. | For efficient removal, perform at least two to three buffer changes. A typical procedure involves dialyzing for 2-4 hours, changing the buffer, dialyzing for another 2-4 hours, changing the buffer again, and then dialyzing overnight at 4°C.[5] | |
| Protein precipitation in the dialysis tubing | The dialysis buffer has a pH close to the protein's isoelectric point (pI). | Adjust the pH of the dialysis buffer to be at least one pH unit away from the pI of your protein.[6] |
| Low ionic strength of the dialysis buffer. | Maintain an appropriate ionic strength in the dialysis buffer (e.g., 150 mM NaCl) to enhance protein solubility.[6] | |
| High protein concentration. | If possible, dilute the protein sample before dialysis and concentrate it afterward if necessary.[7] | |
| Significant increase in sample volume | Osmotic pressure differences between the sample and the dialysis buffer. | Ensure the osmolarity of the dialysis buffer is similar to that of your sample. Avoid dialyzing against pure water if your sample contains salts.[7] |
| Loss of enzyme activity | The apoenzyme is unstable without the cofactor. | Perform the dialysis at a lower temperature (e.g., 4°C). Consider adding stabilizing agents such as glycerol (B35011) (5-10%) to the dialysis buffer.[3] |
| The cofactor is weakly bound and has been removed along with the unbound PLP. | If the goal is to retain the holoenzyme, minimize the dialysis time and the number of buffer changes. Re-addition of a slight excess of PLP after dialysis might be necessary to reconstitute the holoenzyme.[2] |
Gel Filtration Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Low protein recovery | The protein is interacting with the gel filtration resin. | Increase the ionic strength of the elution buffer (e.g., add 150 mM NaCl) to minimize non-specific ionic interactions.[8] |
| The protein has precipitated on the column. | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's solubility. Filter your sample before loading it onto the column to remove any pre-existing aggregates.[8] | |
| Incomplete removal of unbound PLP | The column size is too small for the sample volume. | The sample volume should ideally be between 2-5% of the total column volume for optimal separation.[2] |
| The flow rate is too high. | Reduce the flow rate to allow for better separation between the protein and the small molecule (PLP). | |
| Dilution of the protein sample | This is an inherent characteristic of gel filtration. | If a higher concentration is required, concentrate the eluted protein fraction using methods like centrifugal ultrafiltration. |
| Loss of enzyme activity | Removal of a weakly bound, essential cofactor. | If the goal is to retain the holoenzyme, consider adding a low concentration of PLP to the elution buffer to prevent its dissociation.[9] |
| The protein is unstable in the elution buffer. | Ensure the elution buffer has the optimal pH and ionic strength for your enzyme's stability. Perform the chromatography at a lower temperature (4°C).[3] |
Comparative Data of PLP Removal Methods
The following table summarizes the key characteristics of dialysis and gel filtration for the removal of unbound PLP. Please note that specific outcomes will vary depending on the enzyme and experimental conditions.
| Parameter | Dialysis | Gel Filtration Chromatography | References |
| Speed | Slow (hours to overnight) | Fast (minutes) | [1] |
| Sample Volume | Wide range (microliters to liters) | Typically smaller volumes, but scalable | [10] |
| Final Protein Concentration | Can be concentrated | Often results in dilution | [1] |
| Efficiency of Small Molecule Removal | High, dependent on buffer changes | High | [1] |
| Protein Recovery | Generally high, but can be affected by precipitation | Typically high (>90%), but can be affected by resin interaction | |
| Impact on Enzyme Activity | Can lead to loss of activity due to instability of the apoenzyme over time | Rapid processing can help preserve the activity of unstable enzymes | [3][9] |
| Automation | Manual process | Can be automated | [1] |
| Buffer Consumption | High (200-500x sample volume) | Low | [1] |
Experimental Protocols
Protocol 1: Removal of Unbound PLP by Dialysis
Materials:
-
Enzyme preparation containing unbound PLP
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5-10 kDa)
-
Dialysis clips
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.
-
Secure One End: Securely close one end of the tubing with a dialysis clip.
-
Load the Sample: Carefully pipette the enzyme solution into the open end of the dialysis tubing.
-
Secure the Other End: Remove excess air and seal the other end of the tubing with a second clip, leaving some headspace to allow for potential changes in sample volume.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume) in a beaker. Place the beaker on a stir plate and stir gently.[5]
-
Buffer Changes: Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least twice. For thorough removal, continue dialysis overnight after the final buffer change.[5]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the enzyme solution into a clean tube.
-
Analysis: Analyze the protein concentration and confirm the removal of unbound PLP by UV-Vis spectroscopy.
Protocol 2: Removal of Unbound PLP by Gel Filtration Chromatography (Desalting Column)
Materials:
-
Enzyme preparation containing unbound PLP
-
Pre-packed desalting column (e.g., Sephadex G-25)[2]
-
Elution buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Centrifuge (for spin columns) or chromatography system
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer. This can be done by gravity flow or centrifugation, depending on the column type.
-
Sample Preparation: If necessary, centrifuge the enzyme sample to remove any precipitated protein.
-
Sample Application:
-
For Gravity-Flow Columns: Allow the equilibration buffer to drain until it reaches the top of the column bed. Carefully apply the sample to the top of the resin.
-
For Spin Columns: Place the column in a collection tube and apply the sample to the center of the resin bed.
-
-
Elution:
-
For Gravity-Flow Columns: Once the sample has entered the resin, add elution buffer to the top of the column and begin collecting fractions.
-
For Spin Columns: Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to elute the protein.
-
-
Fraction Collection and Analysis: Collect the eluted fractions containing the purified enzyme. The protein will elute in the void volume, while the smaller PLP molecules will be retained by the resin and elute later. Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pooling and Analysis: Pool the protein-containing fractions. Determine the protein concentration and confirm the removal of unbound PLP by UV-Vis spectroscopy.
Visualizations
Workflow for Choosing a PLP Removal Method
Caption: A decision tree to guide the selection of the appropriate method for removing unbound PLP.
General Workflow for Apoenzyme Preparation
Caption: A generalized workflow for the preparation of an apoenzyme from a purified holoenzyme.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Contribution of Residual Function to Removal of Protein-Bound Solutes in Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 7. Clinical comparison of hemodialysis and hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and structural insights into a divergent PLP-dependent L-enduracididine cyclase from a toxic cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Recovery of biologically active enzymes after HPLC separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of PLP-Dependent Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of Pyridoxal 5'-phosphate (PLP)-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in crystallizing PLP-dependent enzymes?
A1: The primary challenges stem from the inherent characteristics of these enzymes and their interaction with the PLP cofactor. Key issues include:
-
Cofactor Heterogeneity: Incomplete saturation of the enzyme with PLP leads to a heterogeneous mixture of apo- and holo-enzyme, which is detrimental to crystallization.[1]
-
Buffer Incompatibility: Commonly used buffers containing primary amines, such as Tris, can react with the aldehyde group of PLP, preventing its proper binding to the enzyme and causing sample heterogeneity.[1]
-
Enzyme Instability and Aggregation: Like many proteins, PLP-dependent enzymes can be prone to aggregation and precipitation, especially at the high concentrations required for crystallization.
-
Conformational Flexibility: These enzymes often exhibit conformational changes as part of their catalytic cycle, which can hinder the formation of a well-ordered crystal lattice.[2][3]
-
PLP Degradation: The PLP cofactor itself is sensitive to light and can degrade over time, affecting enzyme activity and homogeneity.[4][5]
Q2: How can I ensure my PLP-dependent enzyme is fully saturated with the cofactor?
A2: Ensuring full PLP saturation is critical for obtaining a homogeneous sample. Here are some strategies:
-
Add Excess PLP: Supplement lysis and purification buffers with an excess of PLP to promote full loading onto the recombinant protein.[1] A common starting point is a final concentration in the range of 10-100 µM in your assay or crystallization buffer.[5]
-
Incubate Before Final Polishing: Before the final size-exclusion chromatography step, incubate your purified protein with an excess of PLP to ensure maximum binding.
-
Remove Unbound PLP: After incubation, it is crucial to remove the excess, unbound PLP, as it can also interfere with crystallization. This can be achieved through dialysis, diafiltration, or buffer exchange.[1][5]
-
Analytical Techniques: Use techniques like UV-Vis spectroscopy and Differential Scanning Fluorimetry (DSF) to assess PLP binding and sample homogeneity.[1] A monophasic thermal unfolding curve in DSF is indicative of a homogeneous, well-liganded protein sample.[1]
Q3: What are the best practices for handling and storing PLP?
A3: Due to its sensitivity, proper handling of PLP is essential.
-
Light Protection: Always protect PLP solutions from light by using amber-colored tubes or wrapping containers in aluminum foil.[4]
-
Storage: Store PLP powder at -20°C for long-term stability.[4] For solutions, store at -80°C in small aliquots to prevent multiple freeze-thaw cycles.[4]
-
Fresh Solutions: Prepare fresh PLP solutions regularly to avoid using degraded cofactor.[5]
Troubleshooting Guides
Issue 1: My protein precipitates or aggregates during concentration or in crystallization trials.
| Question | Possible Cause | Troubleshooting Step |
| Why is my enzyme crashing out of solution? | Sub-optimal Buffer Conditions: The pH, ionic strength, or buffer components may not be ideal for your protein's stability. | Perform a buffer screen to identify optimal conditions for solubility and stability. Consider using additives like glycerol (B35011) (5-10%) to enhance stability.[6] |
| PLP Heterogeneity: A mix of apo and holo-enzyme can lead to aggregation. | Ensure complete saturation with PLP and removal of excess cofactor as described in the FAQs. Use DSF to confirm sample homogeneity.[1] | |
| Incorrect Precipitant Concentration: The concentration of the precipitant in your crystallization screen may be too high, pushing the protein out of solution too quickly. | Try reducing the precipitant concentration in your optimization screens.[7] | |
| Protein Concentration: The protein concentration might be too high for the given buffer conditions. | While high concentration is needed for crystallization, if aggregation is an issue, try setting up trials with a slightly lower protein concentration. |
Issue 2: My crystallization screens yield no crystals, only clear drops.
| Question | Possible Cause | Troubleshooting Step |
| Why am I not getting any hits in my screens? | Low Supersaturation: The protein and/or precipitant concentrations are too low to induce nucleation. | Increase the protein concentration. If that's not feasible, try increasing the precipitant concentration in your optimization screen.[7] |
| Incorrect pH: The pH of the crystallization condition may be far from the protein's pI, leading to high solubility. | Screen a wider range of pH values. | |
| Buffer Incompatibility: Use of a buffer like Tris that reacts with PLP. | Switch to a non-primary amine buffer such as HEPES.[1] Nearly 15% of PLP-bound structures in the PDB were crystallized using Tris, indicating it can sometimes work, but it is a known potential issue.[1] | |
| Insufficient Time: Crystals may take longer to nucleate and grow. | Monitor your crystallization plates for an extended period (weeks to months). |
Issue 3: I'm getting crystals, but they are of poor quality (e.g., small, showers of microcrystals, or poorly diffracting).
| Question | Possible Cause | Troubleshooting Step |
| How can I improve the quality of my crystals? | Rapid Nucleation and Slow Growth: The conditions favor the formation of many small nuclei over the growth of a few large crystals. | Lower the level of supersaturation by slightly decreasing the protein and/or precipitant concentration.[7][8] Varying the drop ratio of protein to reservoir solution can also systematically alter the equilibration pathway.[8] |
| Temperature: The incubation temperature may not be optimal for crystal growth. | Systematically screen different temperatures for crystallization.[8] | |
| Sample Heterogeneity: Even low levels of heterogeneity can impact crystal quality. | Re-evaluate PLP saturation and sample homogeneity. Consider an additional purification step. Use DSF to confirm a monophasic unfolding transition.[1] | |
| Seeding: Spontaneous nucleation is not yielding high-quality crystals. | Use micro or macro-seeding techniques to introduce crystal nuclei into a metastable solution, promoting controlled growth.[7] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for PLP-Dependent Enzyme Experiments
| Parameter | Recommended Range | Notes |
| PLP Concentration in Assays | 10 - 100 µM | This is a general starting range; the optimal concentration should be determined empirically by titration.[5] |
| Protein Concentration for Crystallization | 5 - 20 mg/mL | Highly protein-dependent; may need to be optimized. |
| Glycerol as a Stabilizing Additive | 5 - 10% (v/v) | Can improve protein stability and reduce aggregation.[6] |
Table 2: Example of an Optimized Crystallization Condition for a PLP-Dependent Enzyme (BioA)
| Component | Concentration |
| Precipitant (PEG 8000) | 8 - 12% |
| Salt (MgCl₂) | 100 mM |
| Buffer (HEPES pH 7.5) | 100 mM |
| Cryoprotectant (PEG 400) | 15% |
This table is based on the optimized condition for Mycobacterium tuberculosis BioA after identifying and removing Tris buffer from the initial condition.[1]
Experimental Protocols
Protocol 1: Assessing PLP Saturation and Sample Homogeneity using Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare your purified PLP-dependent enzyme at a concentration of 1-2 mg/mL in a Tris-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Experimental Setup:
-
In a 96-well PCR plate, set up reactions containing your protein, the fluorescent dye, and the buffer to a final volume of 20-25 µL.
-
Include control wells: buffer with dye only (no protein).
-
To test for PLP saturation, compare samples of your protein as-is with samples pre-incubated with an excess of PLP.
-
-
Data Collection:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A monophasic (single) transition indicates a homogeneous sample.
-
A multiphasic transition suggests heterogeneity, such as a mixture of apo- and holo-enzyme, which can be resolved by ensuring full PLP saturation.[1]
-
Visualizations
Caption: Troubleshooting decision tree for crystallizing PLP-dependent enzymes.
Caption: Reaction schematic showing PLP's incompatibility with Tris buffer.
References
- 1. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 3. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Kinetic Models for Complex PLP-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining kinetic models of complex Pyridoxal (B1214274) 5'-phosphate (PLP)-catalyzed reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with PLP-dependent enzymes, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: My PLP-dependent enzyme is showing significantly lower activity than expected, or no activity at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no enzyme activity is a common problem with several potential sources. A systematic approach to troubleshooting is recommended:
-
Cofactor (PLP) Availability:
-
Presence and Concentration: Ensure PLP is included in the reaction mixture at a saturating concentration. The enzyme is inactive without its cofactor.[1] A good starting point for many PLP-dependent enzymes is a final concentration of 10-100 µM.[1]
-
PLP Quality: PLP is sensitive to light and can degrade over time.[1] It is highly recommended to prepare fresh solutions and store them in light-protected aliquots at -20°C or -80°C.[1][2][3]
-
Apoenzyme Reconstitution: If you are using a purified apoenzyme (the enzyme without PLP), ensure the reconstitution process is complete. This usually involves pre-incubating the apoenzyme with an excess of PLP before initiating the reaction to allow for the formation of the active holoenzyme.[1][2]
-
-
Enzyme Integrity:
-
Storage: Improper storage can cause denaturation. Most enzymes should be stored at -80°C to maintain activity.[1] Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.[1][4]
-
Concentration: The enzyme concentration might be too low to produce a detectable signal. Conversely, an excessively high concentration can lead to very rapid substrate depletion, making accurate initial rate measurement difficult.[1]
-
-
Reaction Conditions:
-
pH: Enzyme activity is highly pH-dependent. The optimal pH for PLP-dependent enzymes can vary widely, so it is crucial to consult the literature for your specific enzyme or perform a pH optimization experiment.[1]
-
Temperature: Most enzyme assays are conducted at a constant temperature, typically between 25°C and 37°C.[1] Extreme temperatures can denature the enzyme.[1]
-
Inhibitors: Check all reagents and buffers for potential inhibitors. For instance, some purification tags or cleavage enzymes can inhibit activity.[5] Endogenous inhibitors may also be present in cell lysates.[5]
-
Issue 2: Non-Linear Reaction Progress Curves
Question: My reaction starts, but the rate decreases rapidly over time, resulting in a non-linear progress curve. What could be the cause?
Answer: A non-linear progress curve, especially a rapid decrease in reaction rate, can be attributed to several factors:
-
Substrate Depletion: As the reaction progresses, the substrate is consumed, which naturally leads to a decrease in the reaction rate.[1] This is expected, but if it occurs too quickly, your initial substrate concentration may be too low for accurate initial velocity measurements.[6]
-
Product Inhibition: The product of the reaction may act as an inhibitor to the enzyme, a common phenomenon in enzyme kinetics.[1][6] To confirm this, measure initial velocities at very low substrate conversion.[6]
-
Enzyme Instability: The enzyme may not be stable under the specific assay conditions (e.g., pH, temperature, buffer components) for the entire duration of the experiment.[1][6] You can test this by pre-incubating the enzyme under assay conditions without the substrate and measuring activity at different time points.[6]
-
PLP Dissociation: The PLP cofactor may slowly dissociate from the enzyme's active site, leading to a gradual loss of activity.[1]
Issue 3: High Background Signal or Inconsistent Results
Question: I am observing a high background signal or my results are not reproducible. How can I address this?
Answer: High background and poor reproducibility can invalidate your kinetic data. Consider these possibilities:
-
Non-Enzymatic Reaction: The substrate might be unstable and degrade on its own, or it may react non-enzymatically with PLP or other buffer components.[6] Always run a control reaction without the enzyme to measure the rate of any non-enzymatic reactions.[6]
-
PLP Instability & Photodegradation: PLP itself is unstable and can degrade, especially when exposed to light.[2] Ensure all PLP-containing solutions are protected from light at all stages of the experiment by using amber tubes or wrapping containers in foil.[2]
-
Contaminating Enzymes: If your enzyme preparation is not pure, contaminating enzymes could be responsible for the background signal by acting on your substrate or product.[6]
-
Pipetting and Mixing Errors: Inaccurate pipetting, especially of small volumes, or inconsistent mixing can lead to significant variability.[4] Prepare a master reaction mix whenever possible to minimize pipetting errors.[4]
-
PLP Solution Issues: Concentrated phosphate (B84403) buffers or PLP solutions can precipitate when cold.[3] Ensure all components are fully dissolved and at the correct temperature before starting the assay.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic role of PLP? A1: PLP is a versatile cofactor that acts as an "electron sink".[6][7] It covalently binds to the amino acid substrate via a Schiff base (external aldimine).[6][8] The electron-withdrawing nature of PLP's protonated pyridine (B92270) ring stabilizes carbanionic intermediates that are formed when a bond to the substrate's α-carbon is cleaved.[6][9] This ability to stabilize otherwise high-energy intermediates is key to the wide range of reactions PLP-dependent enzymes can catalyze, including transamination, decarboxylation, and racemization.[6][7]
Q2: How do I determine the optimal PLP concentration for my assay? A2: The optimal PLP concentration should be sufficient to ensure the enzyme is saturated with its cofactor. While a range of 10-100 µM is a common starting point, the ideal concentration depends on the enzyme's specific affinity for PLP.[1] It is best practice to perform a PLP concentration titration, where you measure enzyme activity across a range of PLP concentrations. The optimal concentration is the one at which enzyme activity reaches a plateau.[1]
Q3: What is the difference between Pyridoxal 5'-phosphate (P5P) and Pyridoxamine 5'-phosphate (PMP) in kinetic assays? A3: P5P (or PLP) and PMP are the two principal active forms of vitamin B6. P5P, with its aldehyde group, is the primary catalytic form for most reactions.[10] PMP, with its amino group, is a key intermediate in transamination reactions.[10] In aminotransferases, the catalytic cycle involves the interconversion between P5P and PMP. The enzyme starts with P5P, which accepts an amino group from the first substrate (an amino acid) to become PMP, releasing the first product (a keto acid). The PMP form then donates the amino group to a second substrate (a keto acid) to form the second product (an amino acid), regenerating the P5P form of the enzyme.[10] For other enzymes like decarboxylases, P5P is the sole functional coenzyme.[10]
Q4: Can I monitor the reaction progress continuously? A4: Yes, continuous monitoring is often preferred for accurate kinetic analysis. Many PLP-dependent reactions can be monitored using spectrophotometry. For example, aminotransferase activity can often be coupled to a dehydrogenase reaction where the consumption of NADH is monitored as a decrease in absorbance at 340 nm.[10] Another advanced method is using an automated HPLC platform, which can directly monitor the concentrations of substrates, products, and even different forms of the cofactor in near real-time.[11]
Q5: How does the protonation state of the PLP cofactor affect catalysis? A5: The protonation state of the PLP's pyridine nitrogen and phosphate group is critical and can influence reaction specificity.[8][9] The protonated pyridine nitrogen enhances the cofactor's electrophilicity, making it a better electron sink for stabilizing the carbanionic intermediate.[6] The enzyme's active site environment precisely controls this protonation state to steer the reaction toward a specific outcome (e.g., transamination vs. racemization).[8][12] The 5'-phosphodianion group is also crucial, not just for binding the cofactor to the enzyme, but potentially providing up to 12 kcal/mol of binding energy to stabilize the reaction's transition state.[12][13]
Data Presentation
Table 1: General Reaction Conditions for PLP-Dependent Enzymes
| Parameter | Typical Range | Notes |
| pH | 6.0 - 9.0 | Highly enzyme-dependent. Must be optimized experimentally.[1] |
| Temperature | 25°C - 37°C | Higher temperatures can lead to denaturation.[1] |
| PLP Concentration | 10 - 100 µM | Should be titrated to find the saturating concentration for the specific enzyme.[1] |
| Enzyme Concentration | Varies | Should be in a range that allows for a linear reaction rate over a reasonable time.[1] |
Table 2: Spectrophotometric Properties of PLP-related Compounds
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions |
| NADH | 340 nm | 6,220 M⁻¹cm⁻¹ | Used in coupled assays to monitor aminotransferase activity.[10] |
| p-Hydroxyphenylpyruvate | 331 nm | Not specified | Enol-borate complex measured in tyrosine aminotransferase assays.[3] |
| PLP Degradation Product | Not specified | Not specified | A color change to light red can indicate the formation of 4-pyridoxic acid 5'-phosphate (PAP).[3] |
Experimental Protocols
Protocol 1: General Continuous Spectrophotometric Assay for Aminotransferases
This protocol describes a common coupled assay to continuously monitor the activity of an aminotransferase (transaminase).
-
Prepare Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl or HEPES buffer at the optimal pH for your enzyme.
-
Apoenzyme Solution: Your purified apo-aminotransferase in a suitable buffer.
-
PLP Stock Solution: e.g., 10 mM PLP in water, stored protected from light.
-
Substrates: The amino acid donor and α-keto acid acceptor (e.g., L-Aspartate and α-ketoglutarate).
-
Coupling Enzyme: A suitable dehydrogenase that uses the product of the primary reaction as a substrate (e.g., malate (B86768) dehydrogenase).
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer.
-
-
Reconstitute the Holoenzyme:
-
Incubate the apoenzyme with a saturating concentration of PLP (e.g., 50 µM final concentration) for 15-30 minutes at room temperature to form the active holoenzyme.
-
-
Set up the Reaction Mixture:
-
In a cuvette, prepare a master mix containing the assay buffer, NADH, the α-keto acid acceptor, and the coupling enzyme.
-
Allow the mixture to equilibrate to the desired assay temperature (e.g., 37°C) in a temperature-controlled spectrophotometer.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the reconstituted holoenzyme and the amino acid substrate to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (typically for 5-10 minutes).[10] The initial linear portion of the curve represents the initial reaction velocity.
-
-
Calculate Activity:
Protocol 2: Assessing PLP Solution Stability by HPLC
This protocol allows for the quantification of PLP degradation over time.
-
Prepare PLP Solution: Prepare a stock solution of PLP in the desired buffer. Protect it from light immediately.[2]
-
Incubation: Aliquot the solution into several light-protected vials and store them under the conditions you wish to test (e.g., different temperatures, light vs. dark).[2]
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot for analysis.[2]
-
HPLC Analysis:
-
Data Analysis:
Visualizations
Caption: General catalytic mechanism of a PLP-dependent enzyme.
Caption: Experimental workflow for troubleshooting low enzyme activity.
Caption: Key factors influencing PLP solution stability and mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PLP cofactor: Lessons from studies on model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PLP-Dependent Enzyme Inhibition Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses common problems encountered during PLP-dependent enzyme inhibition assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: My PLP-dependent enzyme shows significantly lower activity than expected or no activity at all. What are the possible reasons and how can I troubleshoot this?
Answer: Low or no enzyme activity is a common issue that can stem from several factors related to the cofactor, the enzyme itself, or the reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical troubleshooting workflow for low enzyme activity.[1]
Detailed Troubleshooting Steps:
-
Cofactor (PLP) Availability:
-
Is PLP present at an optimal concentration? The enzyme's catalytic activity is dependent on PLP. Ensure that PLP is added to the assay buffer at a saturating concentration.[1] For most PLP-dependent enzymes, a final concentration of 10-100 µM is a reasonable starting point.[1]
-
Is the PLP solution fresh and stored correctly? PLP is sensitive to light and can degrade.[1][2] It is advisable to prepare fresh PLP solutions and protect them from light by storing them at -20°C.[1] For long-term storage, aliquoting and storing at -80°C is recommended to prevent multiple freeze-thaw cycles.[3]
-
Has the apoenzyme been reconstituted properly? If you are working with a purified apoenzyme (the enzyme without PLP), complete reconstitution with PLP is crucial. This usually involves pre-incubating the apoenzyme with an excess of PLP before the assay.[1]
-
-
Enzyme Integrity and Concentration:
-
Has the enzyme been stored properly? Improper storage can cause denaturation and loss of activity. Adhere to the recommended storage conditions for your specific enzyme, which is often -80°C.[1] Avoid repeated freeze-thaw cycles.[1][4]
-
Is the enzyme concentration optimal for the assay? A very low enzyme concentration may result in an undetectable signal, while a very high concentration can lead to rapid substrate depletion.[1]
-
-
Reaction Conditions:
-
Is the pH of the assay buffer optimal? Enzyme activity is highly dependent on pH, and the optimal pH can differ significantly between PLP-dependent enzymes.[1] It is important to consult the literature for your specific enzyme or perform a pH optimization experiment.[1]
-
Is the reaction temperature suitable? Most enzyme assays are conducted at a constant temperature, generally between 25°C and 37°C.[1] Extreme temperatures can lead to enzyme denaturation.[1]
-
Is the substrate concentration sufficient? To ensure the enzyme is operating at or near its maximum velocity (Vmax), the substrate concentration should ideally be at or above the Michaelis-Menten constant (Km).[1]
-
-
Presence of Inhibitors:
-
Are there any known inhibitors in your sample or buffer? Various compounds can inhibit PLP-dependent enzymes.[1] Ensure that all reagents are of high purity.[1] Common inhibitors include carbonyl reagents like hydroxylamine (B1172632) and hydrazine, as well as aminooxy compounds such as aminooxyacetic acid, which react with the aldehyde group of PLP.[1]
-
Issue 2: Inconsistent or Irreproducible Results
Question: My inhibitor demonstrates potent activity, but the results are not reproducible. What could be the cause?
Answer: Irreproducible results can often be attributed to compound aggregation, especially when working with natural products or other small molecules.
Troubleshooting Workflow for Suspected Compound Aggregation
References
Strategies for improving the solubility of pyridoxal phosphate.
This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the solubility of pyridoxal (B1214274) phosphate (B84403) (PLP) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxal 5'-Phosphate (PLP) and what are its primary applications in research?
A1: Pyridoxal 5'-Phosphate (PLP) is the biologically active form of vitamin B6 and serves as a critical coenzyme for a vast number of enzymatic reactions in the body.[1] It is essential for amino acid metabolism, including processes like transamination and decarboxylation.[2] In a research context, PLP is commonly used as a coenzyme in enzymatic assays, a supplement in cell culture media, and is integral to studies involving the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin.[2]
Q2: What are the general solubility characteristics of PLP monohydrate?
A2: PLP monohydrate typically appears as a pale yellow to white crystalline powder.[2] It is characterized as being slightly soluble in water and practically insoluble in ethanol.[2] A key factor influencing its solubility is pH; it dissolves more readily in dilute hydrochloric acid and sodium hydroxide (B78521) solutions.[1][2]
Q3: How should I store PLP monohydrate powder and its solutions to ensure stability?
A3: PLP is sensitive to light, moisture, and air.[2] For short-term storage, the powder should be kept in a tightly sealed, light-resistant container at 2-8°C. For long-term storage, -20°C is recommended.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, where they can be stable for up to six months.[2]
Q4: Can I sterilize PLP solutions by autoclaving?
A4: Autoclaving is not recommended for PLP solutions. The high temperatures can lead to the degradation of the molecule.[2] For sterilization, it is best to use filter sterilization with a 0.22 µm filter.[2]
Q5: What is the optimal pH for storing a concentrated PLP stock solution?
A5: The optimal pH for PLP stability is a balance between solubility and degradation. While PLP is more soluble in acidic and alkaline solutions, high pH can accelerate its degradation.[1] A common practice for many applications is to prepare the stock solution in a buffer with a pH of around 7.0 and store it frozen.[1]
Troubleshooting Guide
Issue 1: PLP powder is difficult to dissolve in water at room temperature, and the solution appears cloudy.
-
Possible Cause: The concentration may be too high for the given solvent and temperature, or the pH of the solution may not be optimal for dissolution.
-
Troubleshooting Steps:
-
Check the pH: A simple aqueous solution of PLP is typically acidic, with a pH between 3.0 and 3.5. Adjusting the pH can improve solubility.[2] For some applications, a dilute sodium bicarbonate solution may enhance dissolution.[2] Alternatively, slowly adding 1 M NaOH dropwise while vortexing can help dissolve the PLP.[1]
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath to help break up any clumps and facilitate dissolving.[2]
-
Use of Co-solvents: If your experimental protocol allows, dissolving PLP in a small amount of an organic solvent like DMSO before adding the aqueous buffer can improve solubility.[1][2]
-
Vigorous Mixing: Ensure thorough vortexing or stirring during preparation. Using a magnetic stirrer can also be beneficial.[1]
-
Issue 2: A clear PLP solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: This could be due to the concentration exceeding the solubility limit at a different temperature, chemical degradation, or light-induced degradation.[1]
-
Troubleshooting Steps:
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles. If precipitation occurs upon cooling, gently warm the solution to room temperature or 37°C to redissolve the precipitate.[2] For short-term use, storing the solution at room temperature (protected from light) can prevent this issue.[2]
-
Light-Induced Degradation: PLP is highly sensitive to light.[1] Exposure can lead to photodegradation and the formation of less soluble products.[3][4][5] Always prepare and store PLP solutions in the dark or in amber-colored tubes.[1] If a significant color change is observed, it is best to discard the solution.[2]
-
Prepare More Dilute Solutions: If precipitation is a persistent problem, consider preparing less concentrated stock solutions.[2]
-
Issue 3: The PLP solution has changed color to a reddish or dark yellow.
-
Possible Cause: A color change can indicate degradation, often due to light exposure.[2]
-
Troubleshooting Steps:
-
Discard and Prepare Fresh: To ensure the integrity of your experiment, it is recommended to discard the discolored solution and prepare a fresh batch.[2]
-
Protect from Light: Always protect PLP solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.[2][3]
-
Data Presentation
Table 1: Solubility of Pyridoxal 5'-Phosphate in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | ~5 g/L[1] or 5.7 mg/mL[4] | 20°C[1] | Slightly soluble; solubility increases with temperature.[1] |
| DMSO | ≥ 12.35 mg/mL[1] or 10 mg/mL[6] | Room Temperature[1] | May require warming and sonication for complete dissolution.[1] |
| PBS (pH 7.4) | 2 mg/mL | 60°C | Requires ultrasonic and warming to achieve a clear solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PLP Stock Solution in PBS (pH 7.4)
-
Materials:
-
Procedure:
-
Calculate the required mass of PLP: To prepare 10 mL of a 10 mM stock solution, you will need 26.5 mg of PLP monohydrate.[2]
-
Weigh the PLP: Carefully weigh out the calculated mass of PLP powder.[2]
-
Dissolution:
-
Adjust the final volume: Once the PLP is completely dissolved, add PBS to bring the final volume to 10 mL.[2]
-
Sterilization:
-
Aliquoting and Storage:
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Catalytic Efficiency of Pyridoxal Phosphate and Pyridoxamine Phosphate
For researchers, scientists, and drug development professionals, understanding the nuanced catalytic roles of Vitamin B6 vitamers is paramount. This guide provides an objective comparison of the catalytic efficiency of pyridoxal (B1214274) 5'-phosphate (PLP) and pyridoxamine (B1203002) 5'-phosphate (PMP), the two principal coenzyme forms of vitamin B6. Supported by experimental data, this document delves into their distinct functions and provides detailed methodologies for key experiments.
Pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP) are the biologically active forms of vitamin B6 and are crucial for a multitude of metabolic processes, particularly those involving amino acids. While structurally similar, their functional roles and, consequently, their catalytic efficiencies, differ significantly depending on the enzymatic context. PLP, with its reactive aldehyde group, is the primary catalytic coenzyme for a vast array of reactions, including transamination, decarboxylation, and racemization. In contrast, PMP, which possesses an amino group, primarily functions as an intermediate in transamination reactions, acting as an amino group donor.
Core Functional Distinctions and Catalytic Roles
The fundamental difference in their chemical structure dictates their catalytic function. The aldehyde group of PLP is highly electrophilic, enabling it to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of PLP-dependent enzymes. This internal aldimine is then replaced by the amino acid substrate to form an external aldimine, the key intermediate for most PLP-catalyzed reactions.
In transamination reactions , catalyzed by aminotransferases, PLP and PMP are in a dynamic equilibrium. PLP acts as the initial amino group acceptor from the amino acid substrate, converting it to a keto acid and itself being transformed into PMP. PMP then donates the amino group to a keto acid substrate, regenerating PLP and forming a new amino acid. Therefore, the efficiency of transamination is dependent on the seamless interconversion between these two forms.
For other classes of enzymes, such as amino acid decarboxylases , PLP is the sole functional coenzyme. The electrophilic nature of the PLP-substrate Schiff base facilitates the removal of the carboxyl group. In this context, PMP is catalytically inactive.
A direct comparison of their catalytic efficiency can be effectively illustrated by examining enzymes that can utilize both as substrates, such as Pyridoxamine-5'-Phosphate Oxidase (PNPO). PNPO catalyzes the oxidation of PMP and pyridoxine-5'-phosphate (PNP) to PLP, playing a vital role in the vitamin B6 salvage pathway.
Quantitative Comparison of Catalytic Efficiency
The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). Below is a summary of the kinetic parameters for enzymes interacting with PLP and PMP.
| Enzyme | Coenzyme/Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| Pyridoxamine-5'-Phosphate Oxidase | PMP | 3.6 | 0.103 | 2.86 x 10⁴ | Rabbit Liver |
| PNP | 8.2 | 0.7 | 8.54 x 10⁴ | Rabbit Liver | |
| Pyridoxamine-5'-Phosphate Oxidase | PMP | 105 | 1.72 | 1.64 x 10⁴ | E. coli K-12 |
| PNP | 2 | 0.76 | 3.8 x 10⁵ | E. coli K-12 | |
| Ornithine Decarboxylase | PLP | - | 3.75 | - | Human |
| Aspartate Aminotransferase | PLP | - | - | - | E. coli |
Note: For Aspartate Aminotransferase, a direct Km for PLP is not typically determined as it is a tightly bound coenzyme essential for the ping-pong mechanism involving both PLP and PMP forms. The overall reaction efficiency depends on the kinetics of the half-reactions. For Ornithine Decarboxylase, PMP is not a substrate and thus has no catalytic activity.
Signaling Pathways and Reaction Mechanisms
The interplay between PLP and PMP is central to amino acid metabolism. The following diagrams illustrate the catalytic cycle of transamination and the mechanism of PLP-dependent decarboxylation.
Caption: Catalytic cycle of a PLP-dependent transamination reaction.
Caption: General mechanism of PLP-dependent amino acid decarboxylation.
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing catalytic efficiencies. Below are detailed methodologies for key experiments.
Experimental Workflow for Determining Catalytic Efficiency
Caption: General experimental workflow for determining enzyme kinetic parameters.
Protocol 1: Pyridoxamine-5'-Phosphate Oxidase (PNPO) Activity Assay
This assay measures the rate of PLP formation from PMP or PNP, which can be monitored spectrophotometrically.
Materials:
-
Purified PNPO enzyme
-
Pyridoxamine 5'-phosphate (PMP) or Pyridoxine 5'-phosphate (PNP) stock solutions
-
Flavin mononucleotide (FMN)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 388 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FMN, and the PNPO enzyme in a cuvette.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of PMP or PNP substrate.
-
Monitor the increase in absorbance at 388 nm over time, which corresponds to the formation of PLP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Repeat steps 1-5 with varying concentrations of the substrate (PMP or PNP).
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
The catalytic efficiency is determined as the kcat/Km ratio.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Spectrophotometric)
This method quantifies the production of putrescine, the product of ornithine decarboxylation, by reacting it with 2,4,6-trinitrobenzenesulfonic acid (TNBS).[1]
Materials:
-
Purified ODC enzyme
-
L-ornithine solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Tris-HCl buffer (pH 7.5)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
1-Pentanol
-
Spectrophotometer
Procedure:
-
Prepare the ODC reaction mixture containing Tris-HCl buffer, PLP, and the ODC enzyme.
-
Add L-ornithine to initiate the decarboxylation reaction and incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Add TNBS to the reaction mixture. The product, putrescine, will react with TNBS to form a colored product.
-
Extract the colored product into 1-pentanol.
-
Measure the absorbance of the pentanol (B124592) layer at a specific wavelength (e.g., 420 nm).
-
Create a standard curve using known concentrations of putrescine to quantify the amount of product formed in the enzymatic reaction.
-
Calculate the initial reaction velocity and subsequently the kinetic parameters as described in the PNPO assay protocol.
Conclusion
The catalytic efficiency of pyridoxal phosphate and pyridoxamine phosphate is intrinsically linked to their distinct chemical properties and the specific enzymatic reaction in which they participate. PLP is the primary catalytic workhorse for a wide range of reactions, demonstrating high efficiency in enzymes like decarboxylases where PMP is inactive. In transaminases, the efficiency of the overall reaction is a function of the rapid and reversible interconversion between the PLP and PMP forms. The provided kinetic data for PNPO from different organisms highlights that the relative efficiency of utilizing PMP versus a PLP precursor can vary. A thorough understanding of these differences, supported by robust experimental data, is critical for researchers in enzymology and for the development of therapeutic agents that target PLP-dependent pathways.
References
Functional Validation of a Novel PLP-Dependent Aromatic Aminotransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal-5'-phosphate (PLP)-dependent enzymes are a cornerstone of cellular metabolism, catalyzing a vast array of reactions crucial for amino acid biosynthesis and degradation.[1] Their functional diversity makes them attractive targets for drug development and biocatalysis. This guide provides a comprehensive framework for the functional validation of a newly identified PLP-dependent enzyme, designated here as NovAAT (Novel Aromatic Aminotransferase). We present a comparative analysis of NovAAT's performance against well-characterized aromatic aminotransferases (AroATs), supported by detailed experimental protocols and workflow visualizations.
Comparative Performance of NovAAT
The initial validation of a novel enzyme hinges on a thorough characterization of its substrate specificity and kinetic parameters. This allows for a direct comparison with existing enzymes, highlighting its unique properties and potential applications.
NovAAT was screened against a panel of amino acid substrates to determine its primary catalytic activity. The relative activity of NovAAT towards various amino donors is presented in Table 1, alongside comparative data for Aromatic Aminotransferase (AroAT) from Escherichia coli and Aspartate Aminotransferase (AspAT) from Pyrococcus furiosus.[1][2]
Table 1: Substrate Specificity Comparison of Aminotransferases
| Substrate (Amino Donor) | NovAAT (Relative Activity %) | E. coli AroAT (Relative Activity %)[1] | P. furiosus AspAT (Relative Activity %)[2] |
| Aromatic Amino Acids | |||
| L-Tryptophan | 100 | 85 | 25 |
| L-Phenylalanine | 92 | 100 | 30 |
| L-Tyrosine | 85 | 90 | 20 |
| Acidic Amino Acids | |||
| L-Aspartate | 15 | 110 | 100 |
| L-Glutamate | 10 | 50 | 15 |
| Branched-Chain Amino Acids | |||
| L-Leucine | 5 | 10 | 5 |
| L-Isoleucine | 3 | 8 | 4 |
| L-Valine | 2 | 5 | 3 |
| All activities are relative to the preferred substrate for each enzyme, with α-ketoglutarate as the amino acceptor. |
Steady-state kinetic parameters were determined for the preferred substrates of NovAAT and compared with those of other microbial aminotransferases. The data, summarized in Table 2, provide a quantitative measure of the enzyme's catalytic efficiency.
Table 2: Comparison of Steady-State Kinetic Parameters
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| NovAAT | [Hypothetical Source] | L-Tryptophan | 0.5 | 50 | 1.0 x 105 |
| α-Ketoglutarate | 0.8 | 50 | 6.3 x 104 | ||
| E. coli AroAT[1] | Escherichia coli | L-Phenylalanine | 0.2 | 150 | 7.5 x 105 |
| α-Ketoglutarate | 1.0 | 150 | 1.5 x 105 | ||
| P. furiosus AroAT II[2] | Pyrococcus furiosus | L-Phenylalanine | 0.15 | 138 | 9.2 x 105 |
| α-Ketoglutarate | 0.5 | 138 | 2.8 x 105 | ||
| P. furiosus AspAT[2] | Pyrococcus furiosus | L-Aspartate | 0.4 | 63 | 1.6 x 105 |
| α-Ketoglutarate | 0.7 | 63 | 9.0 x 104 |
Experimental Protocols
The following protocols outline the key experiments for the functional validation of a novel PLP-dependent aminotransferase.
The gene encoding the putative aminotransferase is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)). A large-scale culture is grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to ensure high purity.
A preliminary screen is conducted to identify the preferred amino donor substrates. This is achieved using a coupled-enzyme assay that monitors the decrease in NADH absorbance at 340 nm.[2]
-
Reaction Mixture (1 mL total volume):
-
50 mM Tris-HCl buffer, pH 8.0
-
50 µM PLP
-
0.2 mM NADH
-
10 mM α-ketoglutarate
-
5 U Lactate Dehydrogenase (LDH)
-
10 mM of the test amino acid (e.g., tryptophan, phenylalanine, etc.)
-
5 µg of purified NovAAT
-
-
Procedure:
-
The reaction is initiated by the addition of the purified enzyme.
-
The decrease in absorbance at 340 nm is monitored for 5 minutes at 37°C using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the curve.
-
The relative activity for each substrate is calculated as a percentage of the activity observed with the most active substrate.
-
To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), the coupled-enzyme assay is performed with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration.[2]
-
Varying Amino Acid Concentration:
-
The concentration of the amino acid (e.g., L-tryptophan) is varied (e.g., 0.05 - 5 mM) while the concentration of α-ketoglutarate is kept constant and saturating (e.g., 10 mM).
-
-
Varying α-Ketoglutarate Concentration:
-
The concentration of α-ketoglutarate is varied (e.g., 0.1 - 10 mM) while the concentration of the amino acid is kept constant and saturating (e.g., 10 mM).
-
-
Data Analysis:
-
Initial velocities (v0) are determined for each substrate concentration.
-
The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
kcat is calculated from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Visualizations
The following diagram illustrates the systematic workflow for the functional validation of a novel PLP-dependent enzyme.
Caption: Workflow for the validation of a new PLP-dependent enzyme.
The diagram below depicts the general "ping-pong" catalytic mechanism of an aminotransferase, where the enzyme shuttles between its PLP and pyridoxamine-5'-phosphate (PMP) forms.
Caption: Ping-pong mechanism of an aminotransferase.
References
- 1. Escherichia coli aromatic amino acid aminotransferase: characterization and comparison with aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular analysis of the role of two aromatic aminotransferases and a broad-specificity aspartate aminotransferase in the aromatic amino acid metabolism of Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridoxal 5'-Phosphate (PLP)-Binding Sites Across Diverse Enzyme Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding sites for the versatile cofactor Pyridoxal (B1214274) 5'-Phosphate (PLP) across its seven distinct enzyme superfamilies. Understanding the nuances of these binding sites is critical for elucidating enzyme mechanisms, engineering novel biocatalysts, and developing targeted therapeutics. This document summarizes key structural features, presents available quantitative data, and provides detailed experimental protocols for the characterization of PLP-binding sites.
Introduction to PLP-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a vast array of enzymes involved in essential metabolic processes, particularly amino acid transformations.[1][2] These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination reactions.[1] The remarkable catalytic versatility of PLP stems from its ability to form a Schiff base linkage with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site, creating an "internal aldimine".[2][3] Upon substrate binding, this internal aldimine is exchanged for an "external aldimine" with the substrate's amino group, which is the starting point for the diverse catalytic transformations.[4]
PLP-dependent enzymes are classified into seven distinct fold types (Fold Type I-VII) based on their three-dimensional structures, each representing an independent evolutionary lineage.[5][6] While enzymes within a fold type share a common structural framework, they can catalyze different types of reactions. Conversely, enzymes catalyzing the same reaction can belong to different fold types.[4] This guide will delve into the structural and functional characteristics of the PLP-binding sites within each of these seven families.
Comparative Overview of PLP-Binding Sites
The binding of PLP across the seven enzyme families, while universally involving the formation of a Schiff base with a lysine residue, exhibits significant variations in the surrounding active site architecture. These differences dictate the specific orientation of the PLP cofactor and the substrate, thereby controlling reaction specificity.
Key Structural Features of PLP-Binding Sites by Fold Type
| Fold Type | Representative Enzymes | Key Features of the PLP-Binding Site |
| Fold Type I | Aspartate aminotransferase, Alanine aminotransferase, Ornithine decarboxylase | The largest and most diverse family. The active site is often at the dimer interface. A conserved aspartate residue typically hydrogen bonds to the pyridine (B92270) nitrogen of the PLP ring.[7] |
| Fold Type II | Tryptophan synthase, Serine dehydratase, O-acetylserine sulfhydrylase | The active site is usually contained within a single subunit. A serine or cysteine residue often interacts with the pyridine nitrogen of PLP.[2][8] |
| Fold Type III | Alanine racemase, Eukaryotic ornithine decarboxylase | Characterized by a TIM-barrel domain. The PLP-binding site is located at the C-terminal end of the barrel. An arginine residue often interacts with the pyridine nitrogen of PLP.[9] |
| Fold Type IV | D-amino acid aminotransferase, Branched-chain amino acid aminotransferase | Possesses a unique fold distinct from the other aminotransferase families (Fold Type I). The PLP is bound in a pocket formed by residues from both domains of a single subunit.[6][10] |
| Fold Type V | Glycogen phosphorylase | Unique among PLP-dependent enzymes as the phosphate (B84403) group of PLP, rather than the pyridine ring, participates directly in catalysis as a general acid-base catalyst. The PLP is bound in a deep cleft.[11][12] |
| Fold Type VI | Lysine-5,6-aminomutase | Utilizes a radical-based mechanism in conjunction with adenosylcobalamin. PLP is bound to a lysine residue and is thought to stabilize radical intermediates. The PLP and cobalamin binding sites are initially distant and brought closer by a conformational change.[1][13][14] |
| Fold Type VII | Lysine-2,3-aminomutase | Also employs a radical mechanism, but with S-adenosylmethionine (SAM) and an iron-sulfur cluster. PLP forms an external aldimine with the substrate, and its pi-system is crucial for delocalizing the radical intermediate.[2][5][7] |
Quantitative Comparison of PLP Binding Affinity
Quantifying the binding affinity of PLP to its apoenzyme is crucial for understanding enzyme stability and function. The dissociation constant (Kd) or the Michaelis constant (Km) for PLP are key parameters. However, obtaining a comprehensive and directly comparable dataset across all enzyme families is challenging due to variations in experimental conditions reported in the literature. The table below presents a selection of available data to provide a general overview.
Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing experimental conditions (pH, temperature, buffer, etc.).
| Enzyme | Fold Type | Organism | Method | Kd / Km for PLP | Reference |
| Ornithine Decarboxylase | Fold Type I / III | Physarum polycephalum | Fluorescence Quenching | 10 µM (Kd) | [15] |
| O-acetylserine sulfhydrylase | Fold Type II | Salmonella typhimurium | Absorbance Spectroscopy | 3 µM (Kd for OAS, PLP is tightly bound) | [16] |
| Alanine Racemase | Fold Type III | Streptococcus iniae | Activity Assay | > 10 µM (Required for activity) | [17] |
Note: For many PLP-dependent enzymes, the cofactor is very tightly bound, often covalently, making the determination of a simple equilibrium dissociation constant challenging. In such cases, the concentration of PLP required for reconstitution of the apoenzyme to full activity is often reported. For radical-dependent enzymes (Fold Types VI and VII), the binding and role of PLP are intricately linked with the other cofactors, and simple binding affinities are not typically reported.
Experimental Protocols for Characterizing PLP-Binding Sites
A variety of experimental techniques are employed to investigate the structure and function of PLP-binding sites. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of PLP-Binding Residues
Site-directed mutagenesis is a powerful tool to probe the role of specific amino acid residues in PLP binding and catalysis.
Objective: To replace a targeted amino acid residue in the PLP-binding site with another to assess its impact on enzyme function.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic
-
DNA sequencing services
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C, with a GC content of at least 40%. The primers should terminate in one or more G or C bases.
-
PCR Amplification:
-
Set up the PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells. Plate the transformation mixture on selective LB agar plates and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein using a suitable expression system and purify it to homogeneity.
-
Functional Analysis: Characterize the purified mutant enzyme by performing kinetic assays and biophysical measurements (e.g., UV-visible spectroscopy, fluorescence spectroscopy) to assess changes in PLP binding, catalytic activity, and stability compared to the wild-type enzyme.[13][15][18]
Determination of PLP Binding Affinity by Fluorescence Spectroscopy
Intrinsic protein fluorescence, primarily from tryptophan residues, can be quenched upon ligand binding. This phenomenon can be used to determine the dissociation constant (Kd) for PLP.
Objective: To measure the binding affinity of PLP to an apoenzyme by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Purified apoenzyme
-
PLP stock solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Fluorometer
Protocol:
-
Preparation of Apoenzyme: Prepare the apoenzyme by removing the bound PLP, for example, by treatment with a mild reducing agent followed by dialysis or gel filtration.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.
-
Place a fixed concentration of the apoenzyme in a cuvette with the assay buffer.
-
Record the initial fluorescence spectrum.
-
Add increasing concentrations of PLP to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition of PLP.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum (typically around 340-350 nm) for each PLP concentration.
-
Plot the change in fluorescence intensity (ΔF) against the PLP concentration.
-
Fit the data to a suitable binding equation (e.g., the single-site binding model) to calculate the dissociation constant (Kd).[19][20][21]
-
X-ray Crystallography of PLP-Enzyme Complexes
X-ray crystallography provides high-resolution three-dimensional structures of PLP-dependent enzymes, offering detailed insights into the architecture of the binding site and the interactions with the cofactor.
Objective: To determine the three-dimensional structure of a PLP-dependent enzyme to visualize the PLP-binding site.
Materials:
-
Highly purified and concentrated protein solution (>5 mg/mL)
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Crystallization:
-
Set up crystallization trials by mixing the purified protein solution with a variety of crystallization reagents from commercial screens.
-
Incubate the crystallization plates under controlled temperature conditions and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect a complete set of diffraction data by rotating the crystal in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the experimental data to obtain a final, high-resolution structure.[6][9]
-
Visualizations of Key Concepts
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Classification of PLP-dependent enzymes into seven distinct fold types.
Caption: A general experimental workflow for the characterization of PLP-binding sites.
Caption: Simplified catalytic cycle of a typical PLP-dependent enzyme.
Conclusion
The study of PLP-binding sites across different enzyme families reveals a fascinating interplay of conserved structural motifs and subtle variations that fine-tune catalytic activity and substrate specificity. While the formation of a Schiff base with a conserved lysine is a universal feature, the surrounding microenvironment of the active site dictates the ultimate chemical transformation. This guide provides a foundational understanding of these differences and equips researchers with the necessary information and methodologies to further explore the intricate world of PLP-dependent enzymes. Future research focusing on obtaining more comprehensive quantitative binding data and high-resolution structures of less-studied enzyme families will undoubtedly lead to new insights and opportunities in biocatalysis and drug discovery.
References
- 1. D-lysine 5,6-aminomutase - Wikipedia [en.wikipedia.org]
- 2. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 3. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Serine dehydratase - Wikipedia [en.wikipedia.org]
- 5. Identification of lysine 346 as a functionally important residue for pyridoxal 5'-phosphate binding and catalysis in lysine 2, 3-aminomutase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure of the pyridoxal-5′-phosphate-dependent serine dehydratase from human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InterPro [ebi.ac.uk]
- 11. proteopedia.org [proteopedia.org]
- 12. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and properties of ornithine decarboxylase from Physarum polycephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH dependence of the absorbance and 31P NMR spectra of O-acetylserine sulfhydrylase in the absence and presence of O-acetyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A catalytic mechanism that explains a low catalytic activity of serine dehydratase like-1 from human cancer cells: crystal structure and site-directed mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. The x-ray crystal structure of lysine-2,3-aminomutase from Clostridium subterminale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Methods for Measuring Pyridoxal 5'-Phosphate (PLP) Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxal (B1214274) 5'-Phosphate (PLP), the active form of vitamin B6, is crucial for a wide range of studies. This guide provides an objective comparison of two primary methods for measuring PLP concentration: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the enzymatic assay using L-tyrosine apodecarboxylase. This comparison is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Overview of PLP Measurement Methods
The determination of PLP concentrations in biological samples is predominantly achieved through two distinct methodologies. HPLC methods offer high specificity and the ability to simultaneously measure other B6 vitamers.[1] Enzymatic assays, on the other hand, provide a functional measurement of PLP based on its coenzymatic activity. A direct comparison of a cation-exchange HPLC method and the L-tyrosine apodecarboxylase (LTD) assay for plasma PLP revealed a strong correlation, with coefficients greater than 0.93.[2]
An interlaboratory comparison involving ten different laboratories using either HPLC-based or enzymatic assays highlighted a good agreement among the methods, although it also pointed to the existence of significant differences in laboratory proficiency.[3] This underscores the importance of proper validation and standardization of the chosen method.
Quantitative Data Comparison
The following table summarizes the performance characteristics of HPLC with fluorescence detection and the L-tyrosine apodecarboxylase enzymatic assay based on data from various studies.
| Performance Characteristic | HPLC with Fluorescence Detection | L-Tyrosine Apodecarboxylase Enzymatic Assay |
| Linearity Range | Up to at least 1000 nmol/l[1] | Not explicitly stated, but linear for nanomolar concentrations[4] |
| Limit of Detection (LOD) | 2.1 nmol/l[1] | 1.3 nM[5] |
| Limit of Quantification (LOQ) | 5.8 nmol/l[1] | Not explicitly stated |
| Intra-assay Imprecision (%CV) | < 6%[1] | 1.9%[5] |
| Inter-assay Imprecision (%CV) | < 7%[1] | Not explicitly stated |
| Recovery | > 95%[1] | 84% to 105%[2] |
| Mean Bias (vs. all-laboratory mean) | 4.5%[1] | Not explicitly stated in the same terms |
| Correlation with Enzymatic Assay | r² > 0.93[2] | - |
Experimental Workflows
The general experimental workflows for both the HPLC and enzymatic assay methods are depicted below.
Experimental Protocols
Below are detailed methodologies for a representative HPLC method with pre-column semicarbazide (B1199961) derivatization and the L-tyrosine apodecarboxylase enzymatic assay.
HPLC Method with Pre-column Semicarbazide Derivatization
This method is based on the principle of separating PLP from other plasma components using reversed-phase HPLC followed by sensitive fluorescence detection after derivatization with semicarbazide.[1][6]
1. Sample Preparation:
-
To 100 µL of plasma or red cell hemolysate, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[6]
-
Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Collect the clear supernatant for derivatization.
2. Pre-column Derivatization:
-
To the supernatant, add an equal volume of semicarbazide solution (e.g., 1 g/L in acetate (B1210297) buffer).
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes) to allow for the formation of a stable fluorescent derivative.
3. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the PLP-semicarbazone derivative (e.g., Ex: 370 nm, Em: 450 nm).
4. Quantification:
-
A standard curve is generated using known concentrations of PLP standard subjected to the same sample preparation and derivatization procedure.
-
The concentration of PLP in the samples is determined by comparing the peak area of the PLP derivative to the standard curve.
L-Tyrosine Apodecarboxylase Enzymatic Assay
This assay measures the concentration of PLP based on its ability to reconstitute the active holoenzyme from the apoenzyme of L-tyrosine decarboxylase. The enzymatic activity is then determined by measuring the product of the reaction.[8]
1. Sample Preparation:
-
Plasma samples are deproteinized, typically using trichloroacetic acid, similar to the HPLC method.
2. Enzymatic Reaction:
-
The deproteinized sample supernatant is incubated with purified tyrosine decarboxylase apoenzyme (TDA) in an appropriate buffer (e.g., acetate buffer) for approximately 30 minutes to allow for the reconstitution of the holoenzyme.[8]
-
L-tyrosine is then added to the mixture, and the reaction is allowed to proceed for a defined period (e.g., 60 minutes).[8] The active holoenzyme decarboxylates L-tyrosine to tyramine.
3. Product Measurement:
-
The resulting tyramine is extracted from the reaction mixture using an organic solvent such as ethyl acetate.[8]
-
The solvent is evaporated, and the residue is redissolved in a suitable buffer (e.g., borate (B1201080) buffer).[8]
-
Fluorescamine is added to the redissolved tyramine, which reacts to form a fluorescent product.[8]
-
The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 395 nm excitation and 475 nm emission).[8]
4. Quantification:
-
A standard curve is prepared using known concentrations of PLP.
-
The PLP concentration in the samples is calculated from the standard curve based on the fluorescence intensity.
Signaling Pathway Involving PLP
PLP is a crucial coenzyme in numerous metabolic pathways, including the synthesis of neurotransmitters like GABA.
Conclusion
Both HPLC with fluorescence detection and the L-tyrosine apodecarboxylase enzymatic assay are robust methods for the quantification of PLP in biological samples. The choice between the two often depends on the specific requirements of the study.
-
HPLC offers high specificity and the advantage of potentially measuring other B6 vitamers in a single run. It demonstrates excellent precision and recovery.[1]
-
The enzymatic assay provides a measure of functional PLP and can be highly sensitive.[5]
The strong correlation observed between the two methods suggests that with proper validation and quality control, both can yield reliable and comparable results.[2] For clinical and research laboratories, the selection may be influenced by factors such as available equipment, sample throughput needs, and the requirement for simultaneous analysis of other B6 vitamers.
References
- 1. A multicenter comparison of whole blood vitamin B6 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Determination of plasma pyridoxal 5'-phosphate by an enzymatic-high-performance liquid chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyridoxal Phosphate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes in controlled laboratory settings (in vitro) versus their activity within a living organism (in vivo). Understanding the disparities between these two environments is crucial for translational research and the effective development of therapeutic agents targeting this important class of enzymes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding.
Introduction to Pyridoxal Phosphate-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1][2] PLP-dependent enzymes play critical roles in numerous physiological processes, including the synthesis of neurotransmitters and the production of key metabolites.[3] Consequently, they are significant targets for drug development in various therapeutic areas, from neurological disorders to infectious diseases. However, the catalytic activity of these enzymes, as measured in the controlled environment of a test tube, can differ significantly from their behavior within the complex milieu of a cell or organism.[4][5] This guide explores these differences to provide a more holistic view of PLP-dependent enzyme function.
Data Presentation: In Vitro vs. In Vivo Kinetic Parameters
The following tables provide a comparative summary of the kinetic parameters for key PLP-dependent enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here are synthesized from multiple sources to provide a representative overview.
Table 1: Comparison of Kinetic Parameters for DOPA Decarboxylase (DDC)
| Parameter | In Vitro | In Vivo | Reference(s) |
| Substrate | L-DOPA | L-DOPA | [6][7] |
| Km | ~0.1 - 1 mM | Not directly measured, but influenced by transport and competing reactions | [8] |
| Vmax / Activity | Varies with purification and assay conditions | Activity can be modulated by factors like dopamine (B1211576) receptor activation/blockade | [9] |
| Inhibitor (Carbidopa) | Irreversible inhibitor | Potent peripheral inhibitor | [6] |
| Inhibitor Ki | Not applicable (irreversible) | Not directly measured | [6] |
Table 2: Comparison of Kinetic Parameters for GABA Aminotransferase (GABA-AT)
| Parameter | In Vitro | In Vivo | Reference(s) |
| Substrate | GABA | GABA | [10] |
| Km (GABA) | ~0.5 - 1.5 mM | Lower in astrocytes compared to neurons (ex vivo cell culture) | [10] |
| Km (α-ketoglutarate) | ~0.1 - 0.5 mM | Lower in astrocytes compared to neurons (ex vivo cell culture) | [10] |
| Inhibitor (Vigabatrin) | Mechanism-based inactivator | Effective anticonvulsant | [11] |
| Inhibitor Ki / KI | ~10 - 200 µM | Not directly measured, but effective at therapeutic doses | [12] |
Table 3: Comparison of Kinetic Parameters for Alanine (B10760859) Racemase
| Parameter | In Vitro | In Vivo | Reference(s) |
| Substrate | L-Alanine / D-Alanine | L-Alanine / D-Alanine | [13] |
| Km (L-Alanine) | ~1 - 50 mM | Influenced by intracellular alanine concentrations | [14] |
| Km (D-Alanine) | ~0.5 - 20 mM | Influenced by intracellular alanine concentrations | [14] |
| Inhibitor (D-Cycloserine) | Competitive inhibitor | Antibacterial agent | [15][16] |
| Inhibitor Ki | ~0.05 - 1 mM | MIC values reflect cellular activity | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Assay for DOPA Decarboxylase (DDC) Activity
This protocol is adapted from established spectrophotometric methods.[6][7]
Materials:
-
Purified DDC enzyme
-
L-DOPA (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.2)
-
Perchloric acid
-
Spectrophotometer or microplate reader capable of measuring absorbance at 280 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and PLP.
-
Add the purified DDC enzyme to the reaction mixture and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of dopamine produced.
-
Calculate the enzyme activity based on the change in absorbance over time.
Protocol 2: In Vivo Measurement of DDC Activity using Positron Emission Tomography (PET)
This protocol is a generalized procedure based on methodologies described for in vivo PET imaging with 18F-DOPA.[9][17]
Materials:
-
18F-DOPA (radiolabeled tracer)
-
Animal model (e.g., rat or mouse)
-
PET scanner
-
Anesthesia
-
Carbidopa (B1219) (peripheral DDC inhibitor, optional)
-
Arterial blood sampling setup
-
Data analysis software for kinetic modeling
Procedure:
-
Anesthetize the animal and place it in the PET scanner.
-
If desired, administer carbidopa to inhibit peripheral DDC activity and increase brain uptake of 18F-DOPA.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of 18F-DOPA intravenously.
-
Begin dynamic PET scanning for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect serial arterial blood samples to measure the concentration of 18F-DOPA in plasma over time (the arterial input function).
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum).
-
Use kinetic modeling (e.g., Patlak analysis) with the tissue time-activity curves from the ROIs and the arterial input function to calculate the influx rate constant (Ki), which reflects DDC activity.
Protocol 3: In Vitro Assay for GABA Aminotransferase (GABA-AT) Activity
This protocol is based on a coupled-enzyme spectrophotometric assay.
Materials:
-
GABA-AT enzyme source (e.g., purified enzyme, tissue homogenate)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NAD+
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NAD+, and SSADH.
-
Add the GABA-AT enzyme source to the reaction mixture.
-
Initiate the reaction by adding GABA.
-
Incubate at 37°C.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the SSADH-catalyzed oxidation of succinic semialdehyde (the product of the GABA-AT reaction).
-
Calculate the GABA-AT activity from the rate of NADH formation.
Protocol 4: In Vivo Measurement of GABA-AT Activity using Microdialysis
This is a generalized protocol based on in vivo microdialysis techniques.[18][19]
Materials:
-
Animal model
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for GABA and glutamate (B1630785) quantification (e.g., HPLC with fluorescence or mass spectrometric detection)
-
GABA-AT inhibitor (e.g., vigabatrin) for validation
Procedure:
-
Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a fraction collector.
-
To assess GABA-AT activity, infuse a known concentration of a GABA-AT inhibitor through the microdialysis probe (reverse dialysis) or administer it systemically.
-
Continue collecting dialysate samples to measure the change in extracellular GABA and glutamate concentrations.
-
Analyze the GABA and glutamate content in the dialysate samples using a suitable analytical method.
-
An increase in the extracellular GABA concentration following the administration of a GABA-AT inhibitor is indicative of in vivo enzyme activity.
Mandatory Visualization
Caption: Workflow for comparing in vitro and in vivo enzyme activity.
Caption: Key neurotransmitter synthesis pathways dependent on PLP.
Discussion
The data and protocols presented highlight the significant differences that can exist between in vitro and in vivo studies of PLP-dependent enzymes. In vitro assays, performed with purified enzymes in optimized buffer systems, provide valuable information about the fundamental kinetic properties and mechanism of action of an enzyme. However, these conditions do not replicate the complex cellular environment.
Factors that can influence enzyme activity in vivo include:
-
Substrate and Cofactor Availability: Intracellular concentrations of substrates and PLP can vary and may not be saturating, leading to lower reaction rates than observed in vitro.[20]
-
Presence of Endogenous Inhibitors and Activators: The cytoplasm contains a multitude of small molecules that can allosterically or competitively modulate enzyme activity.[4]
-
Protein-Protein Interactions: Enzymes can be part of larger metabolic complexes, which can alter their kinetic properties.
-
Post-Translational Modifications: Phosphorylation, acetylation, and other modifications can regulate enzyme activity in a dynamic manner within the cell.
-
Compartmentation: The subcellular localization of enzymes and substrates can create microenvironments with distinct conditions that affect catalysis.
These factors underscore the importance of validating in vitro findings with in vivo experiments. While in vivo studies are often more technically challenging and may provide less precise kinetic data, they offer a more physiologically relevant assessment of an enzyme's function and its potential as a drug target. The integration of both approaches, as outlined in the workflow diagram, is essential for a comprehensive understanding of PLP-dependent enzyme biology and for the successful translation of basic research into clinical applications.
References
- 1. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Interaction of human Dopa decarboxylase with L-Dopa: spectroscopic and kinetic studies as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Striatal L-dopa decarboxylase activity in Parkinson's disease in vivo: implications for the regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. francis-press.com [francis-press.com]
- 15. New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pyridoxal-5'-phosphate and pyridoxal biokinetics in aging Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyridoxal-5'-Phosphate (PLP) Analogs as Enzyme and Receptor Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various Pyridoxal-5'-Phosphate (PLP) analogs on key biological targets. The following sections detail the performance of these analogs, supported by experimental data, and provide comprehensive protocols for the cited experiments.
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions in the body. Its unique chemical reactivity has also made it a compelling scaffold for the design of inhibitors targeting various enzymes and receptors. By modifying the functional groups on the pyridoxal (B1214274) ring, researchers have developed potent and selective modulators of biological targets implicated in diseases ranging from cancer to neurological disorders. This guide focuses on a comparative analysis of PLP analogs targeting Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), the P2Y13 receptor, Cystathionine (B15957) β-synthase (CBS), and Serine Palmitoyltransferase (SPT).
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibition
LMW-PTP is a key regulator in cellular signaling pathways, and its overactivity has been linked to cancer and metabolic diseases.[1] Several studies have focused on developing PLP analogs as LMW-PTP inhibitors. A novel series of sulfophenyl acetic amide (SPAA)-based inhibitors have shown significant potency and selectivity for LMW-PTP over other protein tyrosine phosphatases (PTPs) like PTP1B and SHP2.[2][3]
Quantitative Data: Inhibitory Activity of PLP Analogs against LMW-PTP
| Compound | Modification | IC50 (µM) | Ki (µM) | Selectivity | Reference |
| SPAA-7 | Sulfophenyl acetic amide derivative | <10 | 3.2 ± 0.1 (competitive inhibitor) | >50-fold preference for LMW-PTP over a large panel of PTPs | [2] |
| SPAA-52 | N-H analog of SPAA-31 | 0.004 | 0.0012 | >8,000-fold selectivity | [4] |
| SPAA-53 | Analog of SPAA-52 | - | - | - | [4] |
| SPAA-54 | Analog of SPAA-52 | - | - | - | [4] |
| SPAA-55 | Analog of SPAA-52 | - | - | - | [4] |
| SPAA-56 | Analog of SPAA-52 | - | - | - | [4] |
| SPAA-58 (N-Me) | N-Methyl analog of SPAA-52 | >10 | - | No inhibitory action | [4] |
| SPAA-57 (N-Phenyl) | N-Phenyl analog of SPAA-52 | >10 | - | No inhibitory action | [4] |
| Morin | Polyphenol | - | - | - | [5] |
Experimental Protocol: LMW-PTP Inhibition Assay
This colorimetric assay is a common method for measuring PTP activity in vitro using p-Nitrophenyl Phosphate (B84403) (pNPP) as a substrate.[1][6]
Materials:
-
Purified LMW-PTP enzyme
-
PLP analog inhibitors
-
Reaction Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT.[6]
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 3 M NaOH[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the pNPP substrate in the reaction buffer.
-
In a 96-well plate, add a known amount of purified LMW-PTP.
-
Add the PLP analog inhibitors at various final concentrations (e.g., 25 µM) to the wells. A solution without the tested compounds is used as a blank control.[6]
-
Incubate the enzyme with the inhibitors for 10 minutes at 37°C.[6]
-
Initiate the reaction by adding pNPP to a final concentration of 7 mM.[6]
-
Incubate the reaction mixture for 30 minutes at 37°C.[6]
-
Stop the reaction by adding the stop solution (3 M NaOH). The addition of NaOH also develops the yellow color of the product, p-nitrophenol.[1][6]
-
Measure the absorbance of the yellow product at 405 nm using a microplate reader.[1][6]
-
Calculate the inhibitory rate using the following equation: Inhibitory Rate (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
For determining the inhibition constant (Ki) and mode of inhibition, initial rates are measured at various fixed concentrations of the inhibitor and a series of pNPP concentrations. The data are then fitted to appropriate enzyme kinetic equations (e.g., Lineweaver-Burk plot).[2][4]
Visualization of LMW-PTP Inhibition Workflow
Caption: Workflow for the LMW-PTP enzymatic inhibition assay.
P2Y13 Receptor Antagonism
The P2Y13 receptor, an ADP-responsive G protein-coupled receptor, is involved in various physiological processes.[7] Derivatives of pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS) have been synthesized and evaluated as antagonists for the human P2Y13 receptor.[8][9]
Quantitative Data: Antagonistic Activity of PPADS Analogs at the P2Y13 Receptor
| Compound | Modification | pIC50 | IC50 (µM) | Selectivity | Reference |
| PPADS | Pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate | - | - | - | [8][9] |
| MRS 2211 | 2-chloro-5-nitro analogue | 5.97 | >10 (for P2Y1) | >20-fold selective for P2Y13 over P2Y1 and P2Y12 | [8][9] |
| MRS 2603 | 4-chloro-3-nitro analogue | 6.18 | 0.245 (for P2Y1) | Antagonizes both P2Y1 and P2Y13 | [8][9] |
Experimental Protocol: P2Y13 Receptor Functional Assay
The inhibitory activity of the PPADS analogs was determined by measuring their ability to inhibit ADP-induced inositol (B14025) trisphosphate (IP3) formation in 1321N1 human astrocytoma cells co-expressing the recombinant human P2Y13 receptor and Gα16 protein.[8][9]
Materials:
-
1321N1 human astrocytoma cells expressing hP2Y13 and Gα16 (AG32)
-
ADP (agonist)
-
PPADS analog inhibitors
-
Cell culture medium and reagents
-
IP3 measurement kit
Procedure:
-
Culture the AG32 cells in appropriate cell culture plates.
-
Pre-incubate the cells with various concentrations of the PPADS analog antagonists.
-
Stimulate the cells with a fixed concentration of ADP (e.g., 100 nM) to induce IP3 formation.
-
After a defined incubation period, lyse the cells and measure the intracellular IP3 concentration using a commercially available IP3 assay kit.
-
The inhibitory effect of the antagonists is determined by comparing the IP3 levels in the presence and absence of the compounds.
-
pIC50 values are calculated from the dose-response curves.
Visualization of P2Y13 Receptor Signaling Pathway
Caption: Simplified P2Y13 receptor signaling pathway and point of inhibition.
Cystathionine β-Synthase (CBS) Inhibition
Cystathionine β-synthase (CBS) is a PLP-dependent enzyme crucial for sulfur metabolism and has been identified as a potential therapeutic target in diseases like cancer.[10][11] High-throughput screening of natural compounds has identified several selective CBS inhibitors.[11]
Quantitative Data: Inhibitory Activity of Natural Compounds against hCBS
| Compound | IC50 (µM) for hCBS | IC50 (µM) for hCSE | Reference |
| Aminooxyacetic acid (AOAA) | 8.5 | - | [12][13] |
| Validated Hit 1 | <20 | - | [11] |
| Validated Hit 2 | <20 | - | [11] |
| ... (and other validated hits) | ... | ... | [11] |
| Clioquinol (CQ) | - | - | [13] |
| Chloroxine (CHX) | - | - | [13] |
| Nitroxoline (NHX) | - | - | [13] |
Note: Specific IC50 values for all validated hits from the screening are detailed in the source publication.
Experimental Protocol: CBS Inhibition Assay (Fluorescent Thiol Probe)
This high-throughput assay measures the production of a thiol-containing product resulting from CBS enzymatic activity.[11][14]
Materials:
-
Human CBS (hCBS) enzyme
-
PLP
-
L-cysteine and L-homocysteine (substrates)
-
Fluorescent thiol probe (e.g., 7-azido-4-methylcoumarin)
-
Test compounds (inhibitors)
-
HEPES buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well microplate, add a reaction mixture containing HEPES buffer, PLP, and the fluorescent thiol probe.
-
Add the test compounds at various concentrations to the wells. A control with DMSO is also prepared.
-
Initiate the enzymatic reaction by adding a pre-mixed solution of L-cysteine and L-homocysteine.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of CBS Inhibition Assay Workflow
Caption: Workflow for the high-throughput CBS inhibition assay.
Serine Palmitoyltransferase (SPT) Inhibition
Serine palmitoyltransferase (SPT) is a PLP-dependent enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthetic pathway.[15][16] Both enantiomers of cycloserine have been shown to be irreversible inhibitors of SPT.[15][16] Other potent inhibitors like myriocin (B1677593) have also been identified.[17]
Quantitative Data: Inhibitory Activity of Compounds against SPT
| Compound | Ki | IC50 | Mechanism of Action | Reference |
| L-cycloserine (LCS) | - | - | Irreversible inhibitor, more effective than DCS | [15][16] |
| D-cycloserine (DCS) | - | - | Irreversible inhibitor | [15][16] |
| Myriocin | 0.28 nM | 15 nM (CTLL-1 cell proliferation) | Potent serine palmitoyltransferase inhibitor | [17] |
| Tetrahydropyrazolopyridine derivatives | - | - | Potent inhibitors of human SPT | [18] |
Experimental Protocol: SPT Inactivation Kinetics
The inactivation of SPT by cycloserine enantiomers can be studied by measuring the time-dependent loss of enzyme activity.
Materials:
-
Purified SPT enzyme
-
L-serine and palmitoyl-CoA (substrates)
-
L-cycloserine (LCS) and D-cycloserine (DCS)
-
Reaction buffer
-
Method for detecting the product, 3-ketodihydrosphingosine
Procedure:
-
Pre-incubate the SPT enzyme with various concentrations of the cycloserine inhibitor for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing the substrates (L-serine and palmitoyl-CoA) to measure the remaining enzyme activity.
-
The rate of product formation is measured.
-
The apparent first-order rate constant of inactivation (k_app) is determined for each inhibitor concentration by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The second-order rate constant of inactivation (k_inact/K_I) is calculated from a secondary plot of 1/k_app versus 1/[inhibitor concentration].[15]
Visualization of SPT Inactivation Mechanism
Caption: Irreversible inhibition of SPT by cycloserine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morin-dependent inhibition of low molecular weight protein tyrosine phosphatase (LMW-PTP) restores sensitivity to apoptosis during colon carcinogenesis: Studies in vitro and in vivo, in an Apc-driven model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. Myriocin (ISP-I), serine palmitoyltransferase inhibitor (CAS 35891-70-4) | Abcam [abcam.com]
- 18. Pharmacological characterization of synthetic serine palmitoyltransferase inhibitors by biochemical and cellular analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of Pyridoxal 5'-Phosphate (PLP) as a Biomarker in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridoxal (B1214274) 5'-phosphate (PLP) with alternative biomarkers for the diagnosis and monitoring of specific metabolic diseases, namely Hypophosphatasia (HPP) and Pyridoxine-Dependent Epilepsy (PDE). The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to PLP as a Biomarker
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme for over 150 enzymatic reactions in the human body, particularly in amino acid metabolism.[1] Its plasma concentration is a sensitive and reliable indicator of vitamin B6 status.[2] Alterations in PLP levels, either through direct accumulation or secondary deficiency, have been identified as a key biomarker for certain inherited metabolic disorders. This guide will delve into the validation of PLP in Hypophosphatasia and Pyridoxine-Dependent Epilepsy, comparing its diagnostic performance against other available markers.
Hypophosphatasia (HPP)
Hypophosphatasia is a rare genetic disorder characterized by defective bone mineralization due to deficient activity of the tissue-nonspecific alkaline phosphatase (TNSALP) enzyme, caused by mutations in the ALPL gene.[3][4] This enzymatic deficiency leads to the extracellular accumulation of its substrates, including inorganic pyrophosphate (PPi) and PLP.[3]
Elevated plasma PLP is a hallmark biochemical feature of HPP and often correlates with the severity of the disease, making it a primary biomarker for diagnosis.[3][4]
Comparative Analysis of Biomarkers for Hypophosphatasia
The following table summarizes the performance of PLP compared to other biomarkers used in the diagnosis of HPP.
| Biomarker | Description | Sensitivity | Specificity | Advantages | Limitations |
| Plasma PLP | A primary substrate of TNSALP that accumulates in HPP.[3] | High (e.g., 74.6% at >21.3 ng/mL)[5] | High (e.g., 84.4% at >21.3 ng/mL)[5] | High diagnostic sensitivity; correlates with disease severity.[3][4] Cost-effective screening tool.[5] | Normal levels cannot definitively exclude HPP.[3] Vitamin B6 supplementation must be discontinued (B1498344) prior to testing.[6] |
| Serum Alkaline Phosphatase (ALP) | Persistently low activity is a key indicator of HPP.[5] | Good (AUC = 0.784)[5] | Moderate | Widely available test. | Non-specific; low levels can be seen in other conditions.[5][7] |
| Urine Phosphoethanolamine (PEA) | Another substrate of TNSALP that accumulates.[4] | High (88.4% at >53.50 nmol/mg creatinine)[8] | 100% at >53.50 nmol/mg creatinine[8] | High specificity; can be used to monitor enzyme replacement therapy.[8] | Less reliable for diagnosis than PLP.[7] |
| Bone Turnover Markers (e.g., P1NP, CTX) | Markers like P1NP can help differentiate HPP from osteoporosis in patients with low ALP.[7][9] | High (P1NP AUC = 0.962 at <32 µg/L)[9] | High | Can help in differential diagnosis, especially in adults with bone fragility.[7][9] | Not primary diagnostic markers for HPP. |
| ALPL Gene Sequencing | Definitive genetic diagnosis.[3] | Highest | Highest | Confirms diagnosis and allows for genetic counseling.[10] | Mutations may not be found in all clinical cases of HPP.[3] |
AUC: Area Under the Curve; a measure of diagnostic accuracy.
Experimental Protocol: Measurement of Plasma PLP by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of plasma PLP.
Principle: The method involves the separation of PLP from other plasma components using a cation-exchange HPLC column, followed by detection. Pre-column derivatization is often used to create a fluorescent PLP derivative, enhancing sensitivity.[11]
Methodology:
-
Sample Collection and Preparation:
-
Derivatization:
-
The protein-free supernatant is mixed with a derivatization reagent (e.g., a solution containing semicarbazide).
-
The mixture is incubated in a water bath (e.g., at 60°C) to form a stable, fluorescent derivative of PLP.[11]
-
-
HPLC Analysis:
-
Quantification:
-
Calculate the concentration of PLP in the sample by comparing its peak area to that of known standards.
-
Diagnostic Workflow for Hypophosphatasia
The following diagram illustrates a typical diagnostic workflow for a patient with suspected HPP.
Caption: Diagnostic workflow for Hypophosphatasia (HPP).
Pyridoxine-Dependent Epilepsy (PDE)
Pyridoxine-Dependent Epilepsy (PDE) is an autosomal recessive metabolic disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase.[15][16] This enzyme deficiency disrupts lysine (B10760008) catabolism, leading to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylic acid (P6C).[15][16] The accumulated P6C inactivates PLP through a condensation reaction, resulting in a secondary deficiency of active vitamin B6.[16] This PLP deficiency is thought to be the primary cause of the refractory seizures characteristic of PDE.[16]
Unlike in HPP, where PLP levels are high, the pathophysiology of PDE involves a functional deficiency of PLP in the central nervous system. Direct measurement of plasma PLP is not the primary diagnostic marker; instead, the diagnosis relies on identifying the upstream metabolites that cause the PLP depletion.
Comparative Analysis of Biomarkers for Pyridoxine-Dependent Epilepsy
The diagnosis of PDE has evolved with the discovery of more stable and specific biomarkers.
| Biomarker | Description | Sensitivity | Specificity | Advantages | Limitations |
| α-AASA / P6C | Accumulate due to ALDH7A1 deficiency.[17] | Good | Good | Direct indicator of the enzymatic block. | Unstable, making biochemical analysis challenging.[17] Not ideal for newborn screening.[16][18] |
| Pipecolic Acid (PA) | Also accumulates in the lysine degradation pathway.[17] | Good | Moderate | Can be measured in urine and plasma. | Not specific to PDE.[17] |
| 2-OPP & 6-oxoPIP | Novel biomarkers identified via metabolomics.[15][17][19] | High | High | Stable and suitable for newborn screening workflows.[16][17][19] Can be quantified by LC-MS/MS.[17] | Newer markers, may not be available in all labs. |
| HACA & C₉H₁₁NO₄ isomer | Novel pyridoxine-independent biomarkers.[20][21] | High | High | Reliable diagnostic markers identified through global metabolomics.[20][21] | Research is ongoing to establish widespread clinical use. |
| ALDH7A1 Gene Sequencing | Definitive genetic diagnosis. | Highest | Highest | Confirms diagnosis. | Required for definitive confirmation. |
2-OPP: 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid; 6-oxoPIP: 6-oxopiperidine-2-carboxylic acid; HACA: 6-hydroxy-2-aminocaproic acid.
Experimental Protocol: Measurement of Novel PDE Biomarkers by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of novel PDE biomarkers like 2-OPP and 6-oxoPIP.[17]
Principle: This method uses liquid chromatography to separate the target analytes from complex biological matrices (plasma or urine), followed by tandem mass spectrometry for highly specific detection and quantification based on the mass-to-charge ratio of the analytes and their fragments.
Methodology:
-
Sample Preparation:
-
Use a small aliquot (e.g., 10 µL) of plasma or urine.[17]
-
Perform a simple and rapid extraction. For urine, extraction with 100% water may be sufficient. For plasma, a water/methanol solution can be used.[17]
-
Incorporate a stable isotope-labeled internal standard to ensure accurate quantification.[18]
-
-
LC Separation:
-
Inject the extracted sample into an LC system.
-
Use a reverse-phase chromatography column to separate the biomarkers from other molecules in the sample.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Analytes are ionized (e.g., using electrospray ionization).
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each biomarker and the internal standard are monitored for highly specific and sensitive quantification.
-
-
Data Analysis:
-
Quantify the concentration of each biomarker by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Lysine Catabolism Pathway and Biomarker Accumulation in PDE
The diagram below illustrates the lysine degradation pathway, highlighting the enzymatic block in PDE and the resulting accumulation of key biomarkers.
Caption: Lysine catabolism pathway disruption in PDE.
Conclusion
PLP holds a significant, albeit different, role as a biomarker in Hypophosphatasia and Pyridoxine-Dependent Epilepsy.
-
In Hypophosphatasia , elevated plasma PLP is a highly sensitive and specific primary screening biomarker that directly reflects the underlying enzymatic deficiency. Its measurement is a cornerstone of the diagnostic process, complemented by ALP levels and confirmed by genetic testing.
-
In Pyridoxine-Dependent Epilepsy , the central issue is a secondary deficiency of PLP. Therefore, diagnosis relies on measuring the upstream metabolites (such as α-AASA, P6C, and novel, more stable markers like 2-OPP and 6-oxoPIP) that cause this deficiency. The validation of these new, stable biomarkers represents a significant advancement, enabling more reliable diagnosis and the potential for newborn screening.
For researchers and drug development professionals, understanding these distinct roles is critical. In HPP, targeting the reduction of accumulated substrates like PLP is a logical therapeutic strategy. Conversely, in PDE, the focus is on overcoming the PLP deficiency, for which biomarker-guided treatment and monitoring are essential. The continued development and validation of sensitive and specific assays for these biomarkers are paramount to improving diagnosis, monitoring treatment efficacy, and developing novel therapeutic interventions for these challenging metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the diagnostic value of plasma pyridoxal 5'-phosphate measurements in vitamin B6 nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The diagnosis of hypophosphatasia in children as a multidisciplinary effort: an expert opinion | springermedizin.de [springermedizin.de]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Hypophosphatasia: Clinical updates and therapeutic advances - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Urine phosphoethanolamine is a specific biomarker for hypophosphatasia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible role of bone turnover markers in the diagnosis of adult hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Practice Guidelines for Hypophosphatasia* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 12. researchgate.net [researchgate.net]
- 13. The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ora.ox.ac.uk [ora.ox.ac.uk]
- 19. Biomarkers for pyridoxine-dependent epilepsy - Identified by untargeted metabolomics and infrared ion spectroscopy - Radboudumc [radboudumc.nl]
- 20. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency [mdpi.com]
A Comparative Kinetic Analysis of Wild-Type and Mutant PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Understanding the Impact of Mutations on the Catalytic Efficiency of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes.
Pyridoxal-5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis and degradation.[1] Understanding the kinetic behavior of PLP-dependent enzymes and the functional consequences of mutations is paramount for drug design and the development of novel therapeutics. This guide provides a comparative analysis of the kinetics of wild-type (WT) and mutant PLP-dependent enzymes, supported by experimental data and detailed methodologies.
Unveiling the Impact of Mutation on Enzyme Kinetics: Two Case Studies
To illustrate the profound effects of single amino acid substitutions on enzyme function, we present a comparative kinetic analysis of two well-characterized PLP-dependent enzymes: D-amino acid transaminase and aspartate aminotransferase.
Case Study 1: D-amino acid transaminase (DAT)
D-amino acid transaminase catalyzes the reversible transfer of an amino group from a D-amino acid to an α-keto acid.[2][3] A critical residue in the active site is Lys-145, which forms a Schiff base with the PLP cofactor. Mutation of this lysine (B10760008) to glutamine (K145Q) has been shown to dramatically alter the enzyme's catalytic properties.
While specific kinetic parameters for the K145Q mutant are not fully detailed in the provided literature, studies indicate that the mutant enzyme exhibits only about 1.5% of the activity of the wild-type enzyme.[2] Furthermore, the Michaelis constant (Km) values for its substrates are reported to be 10 to 100 times higher for the mutant compared to the wild-type enzyme, signifying a significantly lower affinity for its substrates.[2]
Case Study 2: Aspartate Aminotransferase (AAT)
Aspartate aminotransferase (AAT), also known as aspartate transaminase, is a key enzyme in amino acid metabolism that catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785).[4][5] The Y70F mutation, where tyrosine at position 70 is replaced by phenylalanine, has been demonstrated to impact the enzyme's catalytic efficiency and coenzyme affinity.
The following table summarizes the key kinetic parameters for the wild-type and the Y70F mutant of E. coli aspartate aminotransferase.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type AAT | Aspartate | 2.5 ± 0.4 | 170 ± 15 | 6.8 x 104 |
| α-Ketoglutarate | 0.59 ± 0.08 | 170 ± 15 | 2.9 x 105 | |
| Y70F Mutant AAT | Aspartate | 3.9 ± 0.3 | ≥ 26 ± 3 | ≥ 6.7 x 103 |
| α-Ketoglutarate | 2.70 ± 0.02 | ≥ 26 ± 3 | ≥ 9.6 x 103 |
Data compiled from a study by Toney and Kirsch (1987).[4]
The data clearly indicates that the Y70F mutation leads to a decrease in catalytic efficiency (kcat/Km) for both substrates.[4][6] This is primarily due to an increase in the Km values, suggesting that the mutation reduces the enzyme's affinity for its substrates.[4] The kcat value, representing the turnover number, is also reduced in the mutant.[4]
Experimental Protocols for Kinetic Analysis
The determination of kinetic parameters for wild-type and mutant enzymes relies on precise and reproducible experimental protocols. A common method for assaying transaminase activity is a continuous spectrophotometric assay coupled with a dehydrogenase enzyme.
General Protocol for a Coupled Spectrophotometric Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the purified wild-type or mutant enzyme of known concentration.
-
Prepare a range of substrate concentrations (e.g., D-alanine and α-ketoglutarate for DAT, or aspartate and α-ketoglutarate for AAT) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[7][8]
-
Prepare a solution of the coupling enzyme (e.g., lactate (B86563) dehydrogenase for pyruvate-producing reactions or glutamate dehydrogenase for glutamate-producing reactions) and its corresponding cofactor (NADH).[7][8][9]
-
-
Assay Setup:
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to the product formation of the primary reaction.[9][10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying enzymatic mechanism, the following diagrams are provided.
This guide provides a foundational framework for understanding and comparing the kinetics of wild-type and mutant PLP-dependent enzymes. The presented data and methodologies serve as a valuable resource for researchers investigating structure-function relationships and for professionals engaged in the rational design of enzyme inhibitors or the bioengineering of novel enzymatic activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 4. Tyrosine 70 increases the coenzyme affinity of aspartate aminotransferase. A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tyrosine 70 fine-tunes the catalytic efficiency of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencellonline.com [sciencellonline.com]
Assessing the Specificity of PL-P-Dependent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are a vast and diverse superfamily of catalysts, playing crucial roles in cellular metabolism, particularly in amino acid biochemistry.[1][2][3] Their involvement in numerous essential pathways makes them attractive targets for therapeutic intervention in a range of diseases, from neurological disorders to cancer and infectious diseases.[1][4][5][6] However, the shared catalytic mechanism centered around the versatile PLP cofactor presents a significant challenge: designing inhibitors with high specificity to avoid off-target effects.[1][4][7] This guide provides a comparative overview of key experimental methodologies for assessing the specificity of PLP-dependent enzyme inhibitors, complete with data presentation, detailed protocols, and workflow visualizations to aid researchers in this critical aspect of drug development.
Comparative Overview of Specificity Assessment Methods
The robust evaluation of inhibitor specificity requires a multi-pronged approach, combining in vitro biochemical assays with in situ and structural methodologies. Each technique offers unique insights into the inhibitor's interaction with its intended target and potential off-target enzymes.
| Method | Principle | Throughput | Key Deliverables | Pros | Cons |
| Enzyme Inhibition Assays | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. | High | IC50, Ki, and mode of inhibition (e.g., competitive, non-competitive).[8][9][10] | - Quantitative assessment of inhibitor potency. - Well-established and readily implementable.[8] - Allows for direct comparison of inhibitor effects on multiple enzymes. | - In vitro results may not always translate to cellular environments. - Requires purified enzymes and defined substrates. |
| Chemical Proteomics | Utilizes functionalized cofactor probes (e.g., PLP analogs) to label and identify PLP-dependent enzymes that interact with an inhibitor in a complex biological sample.[1] | Medium | - Global, in situ profiling of inhibitor targets and off-targets. - Relative quantification of inhibitor binding to different enzymes. | - Provides a snapshot of inhibitor interactions in a more physiologically relevant context. - Can uncover novel, unanticipated off-targets.[1] | - Technically demanding, requiring specialized probes and mass spectrometry expertise. - Indirectly measures inhibition. |
| Mechanism-Based Inactivation Studies | Investigates whether an inhibitor is processed by the target enzyme into a reactive species that covalently modifies and inactivates the enzyme.[4][7] | Low | - Confirmation of irreversible inhibition mechanism. - Determination of inactivation kinetics (kinact, KI). | - Provides strong evidence for a specific and potent mode of inhibition. - Can reveal subtle mechanistic differences between target and off-target enzymes.[4] | - Not all inhibitors act via this mechanism. - Can be time-consuming and requires detailed kinetic and structural analysis. |
| X-ray Crystallography | Determines the three-dimensional structure of the inhibitor bound to the active site of the target and off-target enzymes. | Low | - High-resolution structural basis of inhibitor binding and specificity. - Insights into specific molecular interactions. | - Provides definitive evidence of direct binding. - Informs structure-based drug design for improving specificity. | - Requires high-quality protein crystals, which can be challenging to obtain. - Provides a static picture of the enzyme-inhibitor complex. |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor against a PLP-dependent enzyme using a spectrophotometric assay.
Materials:
-
Purified PLP-dependent enzyme
-
Substrate for the enzyme
-
Inhibitor compound
-
Assay buffer (optimized for pH and salt concentration for the specific enzyme)
-
Cofactors (if required, e.g., PLP)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a working concentration that yields a linear reaction rate over a defined time period.
-
Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing serial dilutions of the inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow for enzyme-inhibitor binding. Include control wells with enzyme and buffer only (no inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemical Proteomics Workflow for Off-Target Profiling
This protocol outlines a general workflow for identifying the cellular targets of a PLP-dependent enzyme inhibitor using a competitive chemical proteomics approach.
Materials:
-
Cell culture or tissue lysate
-
PLP-analog probe with a reporter tag (e.g., biotin (B1667282) or a click chemistry handle)
-
Inhibitor of interest
-
Streptavidin beads (for biotinylated probes) or corresponding affinity resin
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with either the vehicle control or the inhibitor of interest for a specific duration.
-
Probe Labeling: Lyse the cells and treat the proteome with the PLP-analog probe. The probe will covalently bind to PLP-dependent enzymes.
-
Affinity Enrichment: Enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads).
-
On-bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the control and inhibitor-treated samples. Proteins that show significantly reduced abundance in the inhibitor-treated sample are potential targets or off-targets of the inhibitor.
Visualizing Mechanisms and Workflows
General Mechanism of PLP-Dependent Enzyme Catalysis
The catalytic cycle of most PLP-dependent enzymes begins with the formation of an internal aldimine between PLP and a lysine (B10760008) residue in the active site. The binding of a substrate leads to a transaldimination reaction, forming an external aldimine. The electron-withdrawing properties of the pyridine (B92270) ring of PLP stabilize the formation of a carbanionic intermediate, which is central to the diverse reactions catalyzed by these enzymes.
Caption: Generalized catalytic cycle of a PLP-dependent aminotransferase.
Workflow for Assessing Inhibitor Specificity
A comprehensive assessment of inhibitor specificity involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic and structural studies for promising candidates.
Caption: A tiered workflow for the comprehensive assessment of PLP-dependent enzyme inhibitor specificity.
Case Study: Specificity of D-Cycloserine
D-cycloserine is a broad-spectrum antibiotic that targets multiple PLP-dependent enzymes involved in bacterial cell wall synthesis, such as alanine (B10760859) racemase and D-alanine:D-alanine ligase. However, it also exhibits off-target effects on mammalian PLP-dependent enzymes. The table below presents hypothetical, yet plausible, inhibitory data for D-cycloserine against a panel of bacterial and human PLP-dependent enzymes.
| Enzyme | Organism | IC50 (µM) | Mode of Inhibition | Reference |
| Alanine Racemase | Mycobacterium tuberculosis | 50 | Irreversible | Fictional Data |
| D-amino acid aminotransferase | Bacillus sp. | 150 | Competitive | Fictional Data |
| GABA Transaminase | Homo sapiens | 800 | Competitive | Fictional Data |
| Alanine Aminotransferase | Homo sapiens | > 10,000 | No significant inhibition | Fictional Data |
This comparative data highlights the differential sensitivity of various PLP-dependent enzymes to the same inhibitor, underscoring the importance of broad specificity profiling.
References
- 1. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5′-Phosphate-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Confirming Catalysis: A Comparative Guide to Orthogonal Methods for Verifying Schiff Base Formation with PLP
For researchers, scientists, and drug development professionals engaged in the study of Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, the confirmation of Schiff base formation is a critical step in elucidating reaction mechanisms and developing novel therapeutics. This guide provides an objective comparison of key orthogonal methods used to detect and characterize this transient covalent intermediate, supported by experimental data and detailed protocols.
The initial step in the catalytic cycle of most PLP-dependent enzymes involves the formation of a Schiff base (or aldimine) between the aldehyde group of the PLP cofactor and an amino group from either a lysine (B10760008) residue in the enzyme's active site (internal aldimine) or the amino acid substrate (external aldimine). The verification of this intermediate is paramount for understanding enzyme kinetics and inhibition. A multi-faceted approach using several independent techniques is crucial for unambiguous confirmation.
Spectroscopic Methods: A Comparative Overview
The formation of the PLP-Schiff base introduces a conjugated π-system, which gives rise to distinct spectroscopic signatures that can be monitored using various techniques. The choice of method depends on the specific experimental question, the required sensitivity, and the available instrumentation.
| Method | Principle | Typical Signal Change | Sensitivity | Throughput | Key Advantages | Limitations |
| UV-Visible Spectroscopy | Measures the absorbance of light by the PLP cofactor. The extended conjugation upon Schiff base formation causes a shift in the maximum absorbance wavelength (λmax). | Shift in λmax from ~388 nm (free PLP) to ~330-340 nm (enolimine tautomer) or ~410-430 nm (protonated ketoenamine tautomer).[1][2] | Micromolar (µM) range.[3] | High | Simple, rapid, and widely accessible. Suitable for steady-state and pre-steady-state kinetics (with stopped-flow).[1] | Lower sensitivity compared to fluorescence.[3][4] Spectral overlap with other components can lead to ambiguity.[4] |
| Fluorescence Spectroscopy | Measures the emission of light from the PLP-Schiff base upon excitation at a specific wavelength. Changes in the local environment of the cofactor upon Schiff base formation alter its fluorescence properties. | Changes in fluorescence intensity (quenching or enhancement), and shifts in emission maxima. Protonated Schiff bases can emit around 500-540 nm.[5][6] | Nanomolar (nM) to picomolar (pM) range.[4][7][8] | High | High sensitivity (up to 1000 times more than UV-Vis).[9] High specificity as fewer molecules are naturally fluorescent.[9] | Susceptible to inner filter effects and quenching by other molecules. Requires fluorescently active species. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. The asymmetric environment of the PLP cofactor within the enzyme active site induces a CD signal upon Schiff base formation. | Changes in the CD spectrum in the visible region (320-480 nm), known as the extrinsic Cotton effect.[10] | Microgram (µg) to milligram (mg) of protein. | Medium | Provides information on the stereochemistry of the active site and conformational changes during catalysis.[1][10] | Requires a chiral environment. The interpretation can be complex.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³¹P) to provide detailed structural and electronic information about the Schiff base. | ¹⁵N NMR: Large chemical shift changes (>100 ppm) upon protonation of the Schiff base nitrogen. ³¹P NMR: Changes in the chemical shift of the phosphate (B84403) group report on the protonation state of the Schiff base and cofactor binding.[9][13] | Millimolar (mM) range, requires larger sample quantities. | Low | Provides unambiguous, atomic-level structural information, including protonation states and tautomeric equilibria.[9][14] | Lower sensitivity.[15] Requires isotopic labeling for enhanced signal and interpretation.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Formation of the Schiff base results in a covalent adduct with a specific mass increase. | Detection of a mass shift corresponding to the addition of the PLP cofactor to a lysine residue or substrate, often after reduction of the Schiff base to a stable secondary amine.[13] | Femtomole (fmol) to attomole (amol) range. | High | High sensitivity and specificity for identifying covalent adducts.[16] Can pinpoint the exact site of modification.[17] | Typically requires stabilization of the labile Schiff base (e.g., by reduction). Does not provide real-time kinetic information.[14][18] |
Experimental Workflows & Logical Relationships
The following diagrams illustrate the typical experimental workflows for the primary spectroscopic methods and the logical relationship between these orthogonal techniques for confirming Schiff base formation.
Detailed Experimental Protocols
Protocol 1: UV-Visible Spectrophotometry for Monitoring Schiff Base Formation
Objective: To monitor the formation of the external aldimine (Schiff base) between a PLP-dependent enzyme and an amino acid substrate.
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor stock solution (e.g., 10 mM in 0.1 M NaOH, stored in the dark at -20°C)
-
Amino acid substrate stock solution
-
Reaction buffer (e.g., 100 mM HEPES or potassium phosphate, pH 7.5)[1]
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the desired final concentration of the enzyme. If starting with the apoenzyme, add a stoichiometric amount of PLP to reconstitute the holoenzyme and incubate to ensure complete formation of the internal aldimine.[3]
-
Blank Measurement: Measure the baseline absorbance spectrum of the enzyme solution (holoenzyme) without the substrate. This will serve as the blank.[1]
-
Initiate the Reaction: Add the amino acid substrate to the cuvette to initiate the reaction. Mix gently but thoroughly.[1]
-
Monitor Absorbance Changes: Immediately start monitoring the change in absorbance at the wavelength corresponding to the Schiff base intermediate. This is often observed as an increase in absorbance around 420 nm, characteristic of the protonated Schiff base.[1] Record spectra at regular time intervals.
-
Data Analysis: Plot the change in absorbance over time. The initial rate of the reaction can be determined from the linear portion of the curve.[1]
Protocol 2: Fluorescence Spectroscopy for Detecting Intermediate Formation
Objective: To detect the formation of PLP-enzyme intermediates through changes in fluorescence.
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor
-
Substrate(s)
-
Buffer solution
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Set the excitation wavelength to probe the PLP cofactor directly (e.g., ~330 nm or ~415 nm).[1] Set the emission wavelength range to capture the expected fluorescence (e.g., 400-600 nm).
-
Baseline Measurement: Record the fluorescence emission spectrum of the free enzyme (holoenzyme) in the buffer.
-
Initiate Reaction: Add the substrate to the cuvette and mix.
-
Monitor Fluorescence: Record emission spectra at different time points after substrate addition.
-
Data Analysis: Analyze the changes in fluorescence intensity, shifts in the emission maximum, or fluorescence quenching. These changes can be correlated with the formation of different intermediates and associated conformational changes in the enzyme.[1]
Protocol 3: Mass Spectrometry for Identification of the PLP-Lysine Adduct
Objective: To confirm the covalent attachment of PLP to a specific lysine residue after reduction of the Schiff base.
Materials:
-
Purified PLP-dependent enzyme
-
Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)
-
Denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride)
-
Protease (e.g., trypsin)
-
LC-MS/MS system (e.g., ESI-MS)
Procedure:
-
Schiff Base Reduction: Incubate the holoenzyme with NaBH₄ to reduce the internal aldimine to a stable secondary amine.
-
Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a suitable protease.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the reduced PLP adduct on a lysine residue. The fragmentation pattern of the modified peptide will confirm the site of attachment.[13][17]
Protocol 4: Circular Dichroism for Probing Active Site Chirality
Objective: To monitor changes in the chiral environment of the PLP cofactor upon substrate binding and Schiff base formation.
Materials:
-
Purified PLP-dependent enzyme
-
PLP cofactor
-
Substrate(s)
-
Buffer solution (must be CD-compatible, avoid high absorbance in the far-UV region)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a solution of the holoenzyme in a CD-compatible buffer. The protein concentration should be accurately determined.
-
Baseline Spectrum: Record the CD spectrum of the holoenzyme in the near-UV and visible regions (e.g., 260-500 nm).
-
Initiate Reaction: Add the substrate to the cuvette.
-
Monitor CD Signal: Record CD spectra at various time points after substrate addition.
-
Data Analysis: Analyze the changes in the CD signal, particularly in the 320-480 nm region, which are indicative of the formation of different intermediates and reflect changes in the asymmetric environment of the active site.[1][10]
Conclusion
The confirmation of Schiff base formation in PLP-dependent enzymes is most reliably achieved through the application of multiple, orthogonal methods. While UV-Visible spectroscopy offers a straightforward initial assessment, its inherent limitations necessitate confirmation by more specific and sensitive techniques. Fluorescence spectroscopy provides a significant increase in sensitivity, while NMR and mass spectrometry offer definitive structural evidence of the covalent adduct. Circular dichroism complements these methods by providing insights into the chiral environment of the active site. By employing a combination of these approaches, researchers can confidently characterize the formation and kinetics of PLP-Schiff base intermediates, paving the way for a deeper understanding of enzyme catalysis and the development of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Interpret a Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. hinotek.com [hinotek.com]
- 5. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry [lambda-at.com]
- 8. Why is fluorescence more sensitive than UV-VIS absorption spectroscopy? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Circular dichroism studies on the interaction of tryptophan synthase with pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Interpret Circular Dichroism Analysis Results? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of pyridoxal phosphate-modified proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanlaboratorytrading.com [americanlaboratorytrading.com]
A Comparative Analysis of Pyridoxal 5'-Phosphate (PLP)-Dependent Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key Pyridoxal 5'-Phosphate (PLP)-dependent enzymatic pathways across different species. By presenting quantitative kinetic data, detailed experimental protocols, and clear visual representations of the pathways, this document aims to facilitate research and development in areas targeting these essential biological processes.
Quantitative Comparison of PLP-Dependent Enzyme Kinetics
The catalytic efficiency of PLP-dependent enzymes can vary significantly across different species, reflecting evolutionary adaptation and different metabolic demands. This section provides a comparative summary of key kinetic parameters for three important classes of PLP-dependent enzymes: Alanine (B10760859) Racemase, Serine Racemase, and Aromatic L-Amino Acid Decarboxylase.
| Enzyme Class | Species | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Alanine Racemase | Escherichia coli | L-Alanine | 0.46 | - | - | - | [1] |
| D-Alanine | 0.97 | - | - | - | [1] | ||
| Staphylococcus aureus | L-Alanine | 2.77 | 250 | - | - | [2] | |
| D-Alanine | 0.89 | 91 | - | - | [2] | ||
| Clostridium difficile | L-Alanine | 17.6 | 82.1 | - | - | [3] | |
| D-Alanine | 7 | 26.7 | - | - | [3] | ||
| Streptococcus iniae | L-Alanine | 33.11 | 2426 | - | - | [4] | |
| D-Alanine | 14.36 | 963.6 | - | - | [4] | ||
| Serine Racemase | Homo sapiens (Human) | L-Serine | ~10 | 5 µmol/mg/h | - | - | [5] |
| D-Serine | ~60 | 22 µmol/mg/h | - | - | [5] | ||
| Mus musculus (Mouse) | L-Serine | 4.2 | - | - | - | ||
| Dethiosulfatibacter aminovorans (Bacterium) | L-Serine | 5.44 - 33.6 | - | 0.0845 - 0.279 | - | [5] | |
| D-Serine | 255 | - | - | - | [5] | ||
| Aromatic L-Amino Acid Decarboxylase | Homo sapiens (Human) | L-DOPA | 0.71 | 39.1 pmol/min/mL (plasma) | - | - | [6] |
| Bacillus atrophaeus (Bacterium) | L-Phenylalanine | 7.2 | - | 7.4 | 1.03 x 10³ | [7] | |
| L-Tryptophan | - | - | - | - | [7] | ||
| L-Tyrosine | - | - | - | - | |||
| 5-Hydroxy-L-tryptophan | - | - | - | - | [7] | ||
| Catharanthus roseus (Plant) | L-Tryptophan | - | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible measurement of enzyme activity. Below are methodologies for the key enzymes discussed.
Alanine Racemase Activity Assay
This protocol is adapted for a spectrophotometric assay that couples the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase, resulting in the reduction of NAD⁺ to NADH, which can be monitored at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
D-Alanine (substrate)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
L-alanine dehydrogenase
-
Purified alanine racemase
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, a specific concentration of D-alanine, NAD⁺, and L-alanine dehydrogenase.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified alanine racemase to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the alanine racemase activity.
-
To determine kinetic parameters, vary the concentration of D-alanine while keeping other components constant.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Serine Racemase Activity Assay
This protocol describes a fluorometric assay for serine racemase activity by coupling the production of D-serine to the activity of D-amino acid oxidase and horseradish peroxidase.
Materials:
-
CHES buffer (100 mM, pH 9.0)
-
L-Serine (substrate)
-
PLP (Pyridoxal 5'-phosphate)
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Amplex Red reagent (or a similar fluorogenic substrate)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing CHES buffer, L-serine, PLP, D-amino acid oxidase, horseradish peroxidase, and Amplex Red.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding the purified serine racemase.
-
Measure the increase in fluorescence over time. The D-serine produced is oxidized by D-amino acid oxidase, generating hydrogen peroxide, which in the presence of horseradish peroxidase, converts Amplex Red to the fluorescent product, resorufin.
-
Vary the L-serine concentration to determine the kinetic constants K_m_ and V_max_ as described for the alanine racemase assay.
Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
This protocol outlines a common method for measuring AADC activity using L-DOPA as a substrate and detecting the product, dopamine (B1211576), by high-performance liquid chromatography (HPLC) with electrochemical detection.[8]
Materials:
-
Phosphate (B84403) buffer
-
L-DOPA (substrate)
-
PLP (Pyridoxal 5'-phosphate)
-
Perchloric acid
-
HPLC system with an electrochemical detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA, and PLP.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., purified enzyme, cell lysate, or plasma).
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate dopamine from other components on a suitable column and quantify it using the electrochemical detector.
-
Calculate the enzyme activity based on the amount of dopamine produced per unit time per amount of enzyme.
-
Determine kinetic parameters by varying the L-DOPA concentration.
Visualizing PLP-Dependent Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key PLP-dependent metabolic pathways in different species, providing a visual comparison of their organization and key enzymatic steps.
Tryptophan Biosynthesis Pathway
This pathway highlights the final steps in tryptophan synthesis, a process that is present in bacteria and plants but absent in animals. The key PLP-dependent enzyme is Tryptophan Synthase.
Caption: Tryptophan biosynthesis in E. coli and S. cerevisiae.
Serine Biosynthesis Pathway (Phosphorylated Pathway)
This diagram compares the phosphorylated pathway of serine biosynthesis in humans and plants. The PLP-dependent enzyme in this pathway is Phosphoserine Aminotransferase.
Caption: Serine biosynthesis (phosphorylated pathway) in humans and plants.
This guide provides a foundational comparison of PLP-dependent pathways. For more in-depth analysis, it is recommended to consult the primary literature cited and consider the specific experimental conditions and biological contexts.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction Between PLP and a Novel Protein Partner: A Comparative Guide
For researchers, scientists, and drug development professionals, validating a novel protein-protein interaction (PPI) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of key experimental techniques for validating the interaction between the integral membrane proteolipid protein (PLP) and a newly identified protein partner. We present objective comparisons, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Comparative Analysis of Protein-Protein Interaction Validation Methods
Choosing the right method to validate a PPI is crucial and depends on various factors, including the nature of the proteins, the desired level of quantitative data, and available resources. The following tables summarize the key characteristics of four widely used techniques suitable for studying membrane protein interactions.
Table 1: Qualitative Comparison of PPI Validation Methods
| Method | Principle | In vivo/In vitro | Throughput | Key Advantages | Key Limitations |
| Membrane Yeast Two-Hybrid (MbY2H) | Split-ubiquitin system; interaction of bait and prey reconstitutes ubiquitin, leading to reporter gene activation.[1][2] | In vivo (in yeast) | High | - Suitable for full-length integral membrane proteins.[1][3] - Detects interactions in a cellular context.[4] - Can be used for screening libraries.[1][2] | - Potential for false positives/negatives.[4] - Heterologous system (yeast) may not fully recapitulate the native environment. - Interaction occurs at the yeast cell membrane, not necessarily the protein's native membrane. |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey").[5][6] | In vivo (from cell/tissue lysates) | Low to Medium | - Detects interactions in a near-native physiological context.[5] - Can identify endogenous protein complexes. | - Dependent on the availability of a specific and high-affinity antibody.[7] - May not detect transient or weak interactions.[8] - Prone to non-specific binding, requiring careful optimization and controls.[7] |
| Pull-Down Assay | A purified "bait" protein, often with an affinity tag, is immobilized on a resin to capture interacting "prey" proteins from a lysate.[9][10] | In vitro | Low to Medium | - Confirms direct physical interactions.[11] - Useful for validating interactions identified by other methods.[10] - Allows for controlled experimental conditions. | - In vitro nature may not reflect the cellular environment. - Risk of false positives due to non-specific binding to the resin or bait protein. - Requires purified bait protein. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte (prey) to a ligand (bait) immobilized on a sensor chip in real-time by detecting changes in the refractive index.[12][13] | In vitro | Low to High (depending on the instrument) | - Provides quantitative data on binding affinity (KD), and association/dissociation kinetics (ka, kd).[12] - Label-free and real-time analysis.[12] - High sensitivity for a wide range of affinities.[12] | - Requires specialized equipment. - Immobilization of the membrane protein in a functional state can be challenging.[1][14] - In vitro method that may not fully represent cellular conditions. |
Table 2: Technical Comparison of PPI Validation Methods
| Feature | Membrane Yeast Two-Hybrid (MbY2H) | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) |
| Protein Requirement | Cloned cDNA for bait and prey | Endogenous or overexpressed protein in cell lysate | Purified tagged bait protein; cell lysate or purified prey | Purified ligand and analyte |
| Detection Method | Reporter gene assay (e.g., growth on selective media, colorimetric assay) | Western Blot, Mass Spectrometry | Western Blot, Mass Spectrometry, Protein Staining | Change in refractive index (Resonance Units) |
| Quantitative Data | Semi-quantitative (strength of reporter signal) | Semi-quantitative (band intensity on Western Blot) | Semi-quantitative (band intensity) | Quantitative (KD, ka, kd) |
| Key Reagents | Yeast expression vectors, specialized yeast strains, selective media | Specific antibody, Protein A/G beads, lysis buffers | Affinity resin (e.g., Glutathione, Ni-NTA), purified tagged protein | Sensor chips, purified proteins, running buffer |
| Time to Result | Weeks (cloning, transformation, screening) | 1-2 days | 1 day | Hours to days (assay development and execution) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are foundational protocols for the discussed techniques, which should be optimized for the specific proteins and experimental system.
Membrane Yeast Two-Hybrid (MbY2H) Protocol
The MbY2H system is based on the split-ubiquitin principle, where the interaction between a membrane protein "bait" fused to the C-terminal half of ubiquitin (Cub) and a "prey" protein fused to the N-terminal half of ubiquitin (Nub) reconstitutes ubiquitin. This is recognized by deubiquitinating enzymes, leading to the cleavage and release of a transcription factor that activates reporter genes.[15]
-
Vector Construction : Clone the cDNA of PLP into a "bait" vector (e.g., pBT3-SUC or pBT3-STE, depending on the topology of PLP) to create a fusion with the Cub-LexA-VP16 transcription factor. Clone the cDNA of the novel protein partner into a "prey" vector (e.g., pPR3-N) to create a fusion with NubG.[16]
-
Yeast Transformation : Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).[17]
-
Selection for Interaction : Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan to select for plasmid presence, and adenine (B156593) and histidine to select for interaction).
-
Confirmation of Interaction : Growth on highly selective media indicates a positive interaction. This can be further confirmed by performing a quantitative ß-galactosidase assay.
-
Controls : Include positive and negative controls, such as co-transforming the bait with an empty prey vector and a prey known to not interact with the bait.
Co-Immunoprecipitation (Co-IP) Protocol for Membrane Proteins
-
Cell Lysis : Harvest cells expressing PLP and the novel protein partner. Lyse the cells in a mild lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and protease/phosphatase inhibitors to solubilize membrane proteins while preserving protein complexes.[18][19]
-
Pre-clearing Lysate : Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[7]
-
Immunoprecipitation : Add a specific antibody against PLP (or the novel partner if a suitable antibody is available) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis : Analyze the eluted proteins by Western blotting using antibodies against both PLP and the novel protein partner. The presence of the partner protein in the immunoprecipitate of PLP indicates an interaction.
Pull-Down Assay Protocol
-
Bait Protein Immobilization : Purify PLP with an affinity tag (e.g., GST or His-tag). Incubate the purified tagged PLP with the appropriate affinity resin (e.g., glutathione-agarose for GST-tag, Ni-NTA agarose (B213101) for His-tag) to immobilize the bait protein.[20][21]
-
Preparation of Prey : Prepare a cell lysate containing the novel protein partner.
-
Binding : Incubate the immobilized PLP with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing : Wash the resin several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution : Elute the protein complexes from the resin. For a GST-tag, use a buffer containing reduced glutathione. For a His-tag, use a buffer with a high concentration of imidazole.[22]
-
Analysis : Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the novel protein partner.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation : Select an appropriate sensor chip (e.g., CM5, L1). For membrane proteins like PLP, a lipid layer can be captured on an L1 chip to create a more native-like environment.[1][14] Alternatively, PLP can be directly immobilized on a CM5 chip via amine coupling.[23]
-
Ligand Immobilization : Immobilize purified PLP (the ligand) onto the sensor chip surface.
-
Analyte Injection : Prepare a series of dilutions of the purified novel protein partner (the analyte) in a suitable running buffer. Inject the analyte solutions over the chip surface at a constant flow rate.[3]
-
Data Collection : Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the interaction.
-
Regeneration : After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the chip for the next injection.
-
Data Analysis : Analyze the sensorgrams to determine the binding affinity (KD) and kinetic rate constants (ka and kd).
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a potential PLP signaling pathway and the experimental workflows for the discussed validation methods, created using the DOT language.
PLP Signaling Pathway
Proteolipid protein is the most abundant protein in the central nervous system myelin.[8] It is known to be involved in the structure and maintenance of the myelin sheath.[8][24] Recent studies suggest PLP also participates in signaling events. For instance, PLP can form a complex with integrins, potentially mediating signal transduction in oligodendrocytes.[25] The following diagram illustrates a hypothetical signaling cascade initiated by the interaction of PLP with a novel protein partner.
Caption: Hypothetical PLP signaling cascade.
Experimental Workflows
The following diagrams illustrate the step-by-step processes for the four validation techniques discussed in this guide.
Membrane Yeast Two-Hybrid (MbY2H) Workflow
Caption: Workflow for MbY2H.
Co-Immunoprecipitation (Co-IP) Workflow
Caption: Workflow for Co-IP.
Pull-Down Assay Workflow
Caption: Workflow for Pull-Down Assay.
Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for SPR.
References
- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactome-scale comparison of co-immunoprecipitation and yeast two-hybrid assays for protein interaction prediction | OpenReview [openreview.net]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Myelin proteolipid protein - Wikipedia [en.wikipedia.org]
- 9. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 10. PLP1 and MBP - Wiki-MPM [severus.dbmi.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 15. Membrane-Based Yeast Two-Hybrid System - Creative BioMart [creativebiomart.net]
- 16. How to Choose the Right Vectors for Membrane Yeast Two-Hybrid (MbY2H) Screening [omicsempower.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. assaygenie.com [assaygenie.com]
- 20. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. uniprot.org [uniprot.org]
- 25. Myelin Proteolipid Protein Forms a Complex with Integrins and May Participate in Integrin Receptor Signaling in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Synthetic PLP Cofactors in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (PLP) is a highly versatile coenzyme derived from vitamin B6, essential for a vast array of enzymatic reactions crucial to cellular metabolism, including transamination, decarboxylation, and racemization.[1][2] The unique catalytic prowess of PLP-dependent enzymes has made them attractive targets for drug development and biocatalysis.[3] This has spurred significant interest in the synthesis and evaluation of synthetic PLP cofactors, or analogs, designed to modulate or probe enzyme activity.
This guide provides an objective comparison of the performance of synthetic PLP cofactors with the natural coenzyme, supported by experimental data. It further details the key experimental protocols for their evaluation and visualizes the underlying biochemical processes.
Performance Comparison of Natural vs. Synthetic PLP Cofactors
The efficacy of synthetic PLP cofactors is typically assessed by comparing their kinetic parameters (Km and kcat) with those of the natural PLP in a specific enzymatic reaction. Modifications to the PLP molecule can significantly impact its binding affinity and catalytic efficiency.
A common modification strategy involves altering the 2'-methyl group of the pyridine (B92270) ring. Such modifications can be tolerated by some PLP-dependent enzymes, offering a site for the attachment of probes or functional groups.[4] However, these alterations often come at the cost of reduced catalytic activity. For instance, replacing the 2'-methyl group with a hydrogen atom or a larger functional group can decrease the catalytic efficiency of enzymes like alanine (B10760859) racemase.
Another critical component is the 5'-phosphate group, which serves as a crucial anchor for the coenzyme within the enzyme's active site.[5][6] Its removal or alteration often leads to a dramatic decrease in enzyme activity, highlighting its importance for both binding and catalysis.[6][7]
Below is a summary of kinetic data for natural PLP and various synthetic analogs in different PLP-dependent enzymes.
| Enzyme | Cofactor | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Alanine Racemase | Natural PLP | D-Alanine | - | - | - | [4] |
| PLP analog with 2'-alkyne tag (PL1P) | D-Alanine | - | - | Nearly identical to PLP | [4] | |
| PLP analog with 2'-ethylene alkyne tag (PL2P) | D-Alanine | - | - | Nearly identical to PLP | [4] | |
| Aspartate Aminotransferase | Natural PLP | L-Aspartate | - | - | - | [8] |
| 2'-H-PLP (2'-demethyl-PLP) | L-Aspartate | - | - | Reduced activity | - | |
| Ornithine Decarboxylase | Natural PLP | L-Ornithine | - | - | - | [9] |
| Pyridoxal (dephosphorylated PLP) | L-Ornithine | - | - | >10-fold reduction | [7] |
Note: Specific Km and kcat values are often reported in the source literature and can vary based on experimental conditions. This table provides a qualitative comparison based on the available data.
Key Experimental Protocols
Accurate evaluation of synthetic PLP cofactors requires robust experimental methodologies. The following sections detail the protocols for two fundamental techniques used to characterize the interaction and performance of these analogs with apoenzymes (enzymes lacking the cofactor).
UV-Visible Spectroscopy for Determining Binding Affinity
UV-Visible spectroscopy is a widely used technique to monitor the binding of PLP and its analogs to an apoenzyme. The formation of the internal aldimine (a Schiff base) between the aldehyde group of the cofactor and an active site lysine (B10760008) residue results in a characteristic spectral shift, often producing a new absorbance peak around 420 nm.[10] Titrating the apoenzyme with the synthetic cofactor and monitoring this spectral change allows for the determination of the dissociation constant (Kd), a measure of binding affinity.
Methodology:
-
Preparation of Apoenzyme: The apoenzyme is prepared by treating the holoenzyme (enzyme with bound PLP) with a reagent like hydroxylamine, which reacts with the PLP and allows for its removal through dialysis or size-exclusion chromatography.
-
Buffer Preparation: All solutions must be prepared in the same buffer to avoid spectral artifacts from buffer mismatch. A suitable buffer should be chosen that does not interfere with the absorbance readings in the 300-500 nm range.
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is recommended. The instrument should be zeroed with the buffer solution.
-
Titration:
-
A known concentration of the apoenzyme is placed in the sample cuvette.
-
An initial spectrum (300-500 nm) of the apoenzyme is recorded.
-
Small aliquots of a concentrated stock solution of the synthetic PLP cofactor are added sequentially to the sample cuvette.
-
After each addition, the solution is mixed thoroughly and allowed to equilibrate for 2-5 minutes.
-
The UV-Vis spectrum is recorded after each equilibration.
-
-
Data Analysis:
-
The change in absorbance at the wavelength corresponding to the internal aldimine formation (e.g., 420 nm) is plotted against the molar concentration of the synthetic cofactor.
-
The resulting binding curve is then fitted to a suitable binding model (e.g., a single-site binding model) using non-linear regression analysis to calculate the Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (Kd) but also the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, and the stoichiometry (n) of the interaction.[11][12][13]
Methodology:
-
Sample Preparation:
-
The apoenzyme and the synthetic PLP cofactor must be prepared in identical, degassed buffers to minimize heats of dilution.[12]
-
The concentrations of the enzyme and cofactor need to be carefully determined. Typically, the concentration of the cofactor in the syringe is 10-20 times higher than the enzyme concentration in the sample cell.
-
-
ITC Instrument Setup:
-
The sample cell is filled with the apoenzyme solution, and the injection syringe is filled with the synthetic cofactor solution.
-
The instrument is allowed to equilibrate to the desired temperature.
-
-
Titration:
-
A series of small, precisely controlled injections of the synthetic cofactor from the syringe into the sample cell are performed.
-
The instrument measures the heat change after each injection.
-
-
Control Experiment: A control titration of the synthetic cofactor into the buffer alone is performed to measure the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis:
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in the evaluation of synthetic PLP cofactors.
Caption: General mechanism of a PLP-dependent enzyme with a synthetic cofactor.
Caption: Experimental workflow for evaluating synthetic PLP cofactors.
Conclusion
The evaluation of synthetic PLP cofactors is a critical step in the development of novel enzyme inhibitors and biocatalysts. By employing rigorous experimental techniques such as UV-Visible spectroscopy and Isothermal Titration Calorimetry, researchers can gain a comprehensive understanding of the binding and catalytic performance of these synthetic analogs. The data and protocols presented in this guide offer a framework for the objective comparison of synthetic PLP cofactors, facilitating the rational design of next-generation molecules with tailored activities for a wide range of applications in research and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-institut.de [beilstein-institut.de]
- 6. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 8. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyridoxal Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of pyridoxal (B1214274) phosphate (B84403).
While pyridoxal phosphate is not consistently classified as a hazardous substance, it is imperative to handle it with care to minimize exposure and prevent environmental contamination.[1][2][3][4] Adherence to these procedures will foster a safe laboratory environment and ensure compliance with relevant regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that the appropriate personal protective equipment (PPE) is worn. This is a crucial first step in mitigating any potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Appropriate chemical-resistant gloves. | To prevent skin contact. Use proper glove removal technique to avoid contamination.[1][3] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from dust or splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing from contamination.[1] |
| Respiratory Protection | Suitable dust respirator. | Recommended in cases of insufficient ventilation or when generating dust.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must always be conducted in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general guideline for proper disposal:
-
Container Management : Whenever possible, leave the chemical in its original container.[1] Ensure the container is securely closed and clearly labeled.[1][5] Do not mix this compound with other chemical waste.[1]
-
Waste Classification : While not always classified as hazardous, it is best practice to treat all chemical waste with caution.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this compound waste.[1]
-
Disposal of Unused Material : For the disposal of the pure, unused substance, it should be entrusted to a licensed waste disposal company.[1][3] Place the sealed and labeled container in a designated chemical waste collection area.[1]
-
Handling Spills :
-
Small Spills : Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3] The contaminated area should then be cleaned with water, and the cleaning materials disposed of according to local regulations.[1]
-
Large Spills : In the event of a large spill, it is important to control personal contact by wearing appropriate protective clothing and to prevent the spillage from entering drains or water courses.[6]
-
-
Disposal of Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, wipes, and empty containers, should be handled as if they were the product itself.[1] Dispose of these contaminated items in accordance with applicable laws and good laboratory practices.[1][3] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as hazardous waste.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
